molecular formula C13H25N3O B1404063 N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-81-2

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Cat. No.: B1404063
CAS No.: 1214265-81-2
M. Wt: 239.36 g/mol
InChI Key: WTJHMETYGMTLOL-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpiperazin-1-yl)cyclohexyl]acetamide (CAS 1214265-81-2) is a high-purity chemical compound with a molecular formula of C13H25N3O and a molecular weight of 239.36 g/mol . This acetamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic use. The compound features a piperazine ring, a common nitrogen-containing heterocycle in medicinal chemistry. Nitrogen heterocycles are of great importance to life science and are present in over 60% of unique small-molecule drugs, underscoring their structural significance in drug discovery . This specific molecule has been identified in patent literature concerning triazole compounds that modulate HSP90 activity, suggesting its potential application as a building block or intermediate in the development of anti-cancer therapeutics . HSP90 (Heat Shock Protein 90) is a molecular chaperone that stabilizes numerous oncogenic proteins, making it a promising target for cancer treatment. Researchers can leverage this compound for exploring new synthetic pathways, investigating structure-activity relationships, and developing novel biologically active molecules. The product is strictly for research and further manufacturing applications and is not approved for human consumption.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJHMETYGMTLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. The presence of the piperazine and cyclohexyl acetamide moieties suggests potential interactions with various biological targets. This in-depth technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. This guide emphasizes the rationale behind the synthetic strategy and provides detailed experimental protocols.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of the target molecule, this compound, points to a two-step synthesis originating from the commercially available ketone, 4-(4-methylpiperazin-1-yl)cyclohexan-1-one. The primary disconnections are the amide bond and the carbon-nitrogen bond of the cyclohexylamine.

The forward synthesis, therefore, involves two key transformations:

  • Reductive Amination: The initial step is the conversion of the cyclohexanone derivative into the corresponding primary amine, trans-4-(4-methylpiperazin-1-yl)cyclohexanamine. This is efficiently achieved through reductive amination.

  • N-Acetylation: The final step involves the acylation of the synthesized primary amine with an acetylating agent to yield the target acetamide.

The stereochemistry of the final product is crucial, with the trans isomer being the thermodynamically more stable and often the desired isomer in medicinal chemistry applications.[1] The synthetic strategy is designed to favor the formation of this isomer.

Synthesis Pathway start 4-(4-methylpiperazin-1-yl)cyclohexan-1-one intermediate trans-4-(4-methylpiperazin-1-yl)cyclohexanamine start->intermediate Reductive Amination final N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide intermediate->final N-Acetylation

Caption: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of trans-4-(4-methylpiperazin-1-yl)cyclohexanamine via Reductive Amination

Scientific Rationale

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia, followed by the reduction of the in situ-formed imine or enamine intermediate.[2] For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source. The reaction proceeds through the formation of a cyclohexylimine intermediate, which is then reduced to the corresponding amine.[3]

The choice of the reducing agent is critical for the success of this reaction. While various reducing agents can be employed, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), catalytic hydrogenation offers a cleaner and often more efficient alternative, avoiding the use of stoichiometric and potentially toxic boron or tin-based reagents.[4] Heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel are commonly used for this transformation.[1] The reaction conditions can be optimized to favor the formation of the thermodynamically more stable trans isomer.[5][6]

Experimental Protocol: Reductive Amination

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Charge reactor with 4-(4-methylpiperazin-1-yl)cyclohexan-1-one, solvent (e.g., Methanol), and catalyst (e.g., Pd/C). B Seal the reactor and purge with an inert gas (e.g., Nitrogen or Argon). A->B C Introduce ammonia into the reactor. B->C D Pressurize the reactor with Hydrogen gas. C->D E Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). D->E F Stir vigorously to ensure good mixing and catalyst suspension. E->F G Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. F->G H Cool the reactor to room temperature and carefully vent the hydrogen gas. G->H I Filter the reaction mixture through a pad of Celite to remove the catalyst. H->I J Concentrate the filtrate under reduced pressure to remove the solvent. I->J K Purify the crude product by distillation or column chromatography to isolate the trans-isomer. J->K

Caption: Experimental workflow for the reductive amination step.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(4-methylpiperazin-1-yl)cyclohexan-1-one155778-84-0C11H20N2O196.29
Palladium on Carbon (10 wt. %)7440-05-3Pd/C-
Ammonia (in Methanol, 7N solution)7664-41-7NH317.03
Hydrogen Gas1333-74-0H22.02
Methanol67-56-1CH4O32.04
Celite61790-53-2--

Step-by-Step Procedure:

  • Reactor Setup: To a high-pressure reactor, add 4-(4-methylpiperazin-1-yl)cyclohexan-1-one (1.0 eq.), methanol as the solvent, and 10% Pd/C catalyst (5-10 mol%).

  • Inerting: Seal the reactor and purge it several times with an inert gas like nitrogen or argon to remove any oxygen.

  • Ammonia Addition: Introduce a 7N solution of ammonia in methanol into the reactor. The excess ammonia drives the equilibrium towards imine formation.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is fully consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired trans-4-(4-methylpiperazin-1-yl)cyclohexanamine. The separation of cis and trans isomers of substituted cyclohexylamines is a well-documented process.[7][8]

Part 2: Synthesis of N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide via N-Acetylation

Scientific Rationale

The final step in the synthesis is the N-acetylation of the primary amine. This is a straightforward and high-yielding reaction. Common acetylating agents include acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower cost, ease of handling, and the formation of acetic acid as a byproduct, which can be easily removed. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid generated during the reaction and to act as a catalyst. The choice of solvent can vary, with dichloromethane (DCM) or tetrahydrofuran (THF) being common options.

Experimental Protocol: N-Acetylation

N-Acetylation Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A Dissolve trans-4-(4-methylpiperazin-1-yl)cyclohexanamine in a suitable solvent (e.g., DCM). B Add a base (e.g., triethylamine). A->B C Cool the reaction mixture in an ice bath. B->C D Slowly add acetic anhydride to the cooled solution. C->D E Allow the reaction mixture to warm to room temperature. D->E F Stir at room temperature until the reaction is complete (monitored by TLC). E->F G Wash the reaction mixture with water and brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate the organic layer under reduced pressure. H->I J Purify the crude product by recrystallization or column chromatography. I->J

Caption: Experimental workflow for the N-acetylation step.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
trans-4-(4-methylpiperazin-1-yl)cyclohexanamine-C11H23N3197.32
Acetic Anhydride108-24-7C4H6O3102.09
Triethylamine121-44-8C6H15N101.19
Dichloromethane (DCM)75-09-2CH2Cl284.93
Sodium Sulfate (anhydrous)7757-82-6Na2SO4142.04

Step-by-Step Procedure:

  • Reaction Setup: Dissolve trans-4-(4-methylpiperazin-1-yl)cyclohexanamine (1.0 eq.) in dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) to the cooled and stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Wash the reaction mixture sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[9][10]

Characterization

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving reductive amination of 4-(4-methylpiperazin-1-yl)cyclohexan-1-one followed by N-acetylation of the resulting amine. This approach utilizes readily available starting materials and employs well-established, high-yielding chemical transformations. The protocols provided in this guide, grounded in established chemical principles and supported by relevant literature, offer a solid foundation for the successful synthesis of this compound for further research and development.

References

  • [Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-

  • [Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[3][9][11]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. (2006). Journal of Medicinal Chemistry.]([Link])

  • PMC11025700/)

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A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its downstream performance, influencing critical parameters such as stability, solubility, bioavailability, and manufacturability.[1][2] Crystal structure analysis is, therefore, not merely a characterization step but a foundational pillar of rational drug development. This guide provides an in-depth, procedurally-focused walkthrough of the comprehensive crystal structure analysis of a novel API, using N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide as a representative case study. We will navigate the critical path from synthesis and crystallization to advanced structural elucidation and physicochemical characterization, emphasizing the causality behind experimental choices and the integration of orthogonal analytical techniques to build a robust, self-validating data package for regulatory submission and internal decision-making.

Introduction: The Criticality of the Crystalline State

In pharmaceutical development, the solid form of an API dictates its fundamental physicochemical properties.[3] The specific three-dimensional arrangement of molecules in a crystal lattice can lead to different polymorphic forms, solvates, or hydrates, each possessing unique characteristics.[4][5] Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a paramount concern.[6] Different polymorphs of the same API can exhibit significant variations in melting point, solubility, and dissolution rate, which can directly impact the drug's bioavailability and therapeutic efficacy.[7] An unintended polymorphic transformation during manufacturing or storage can lead to a product that is sub-potent, unstable, or fails to meet regulatory specifications.[6]

Therefore, a thorough solid-state characterization is mandated to identify the most stable crystalline form and to understand its properties comprehensively.[8] This guide uses this compound, a small molecule containing key functional groups (amide, tertiary amine, cyclohexane ring), as a model to illustrate the necessary analytical workflow. The objective is to provide a framework for de-risking development by establishing a deep understanding of the API's solid-state chemistry from the outset.

The Foundational Step: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound followed by the generation of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a single-crystal X-ray diffraction (SC-XRD) experiment.[9]

Hypothetical Synthesis

A plausible synthetic route for this compound could involve the reductive amination of 4-(4-methylpiperazin-1-yl)cyclohexan-1-one with a suitable amine source to form the corresponding cyclohexylamine, followed by acylation with acetyl chloride or acetic anhydride. Rigorous purification, typically by column chromatography or recrystallization, is essential to remove any impurities that could inhibit crystal growth.

The Art and Science of Crystallization

Crystallization is the process of inducing a phase transition from a solution or melt to a highly ordered solid state.[10] The goal is to achieve a state of supersaturation slowly, allowing for the orderly growth of a few crystal nuclei rather than the rapid precipitation of many small, ill-defined particles.[11]

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, dichloromethane). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[12]

  • Slow Evaporation: This is often the simplest and most successful method.[13]

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks. The slow increase in concentration promotes the growth of large, well-ordered crystals.[12]

  • Vapor Diffusion: This technique is excellent for small quantities of material and for screening multiple solvent systems.[13]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open container (e.g., a small test tube).

    • Place the small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and inducing crystallization.[11]

  • Thermal Control (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. A programmable water bath or a well-insulated Dewar flask can be used to control the cooling rate. A rate of 0.1-1°C per hour is often effective.[12]

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// Edges start -> solubility [label="Input"]; solubility -> slow_evap [label="Good solubility"]; solubility -> vapor_diff [label="Low quantity"]; solubility -> thermal [label="Temp-dependent\nsolubility"]; slow_evap -> crystals; vapor_diff -> crystals; thermal -> crystals; slow_evap -> no_crystals [style=dashed]; vapor_diff -> no_crystals [style=dashed]; thermal -> no_crystals [style=dashed]; no_crystals -> solubility [label="Iterate"]; } Caption: Figure 1: Crystallization Method Selection Workflow.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. [14][15]It provides unambiguous information on connectivity, stereochemistry, and intermolecular interactions.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal, ideally between 0.1-0.3 mm in size, that is free of cracks or defects. [16] * Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil or epoxy. [14]2. Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled, typically to 100 K, to minimize thermal vibrations and improve data quality.

    • An intense beam of monochromatic X-rays is directed at the crystal. [15] * As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern that is recorded by a detector. [14]This process is governed by Bragg's Law. [15]3. Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group symmetry.

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • This initial model is then refined using least-squares algorithms, such as those implemented in the SHELXL software package. [17]The refinement process adjusts atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. [17] * The quality of the final structure is assessed using metrics like the R-factor (R1) and goodness-of-fit (GooF).

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// Edges node1 -> node2 [label="On Diffractometer"]; node2 -> node3 [label="Process Data"]; node3 -> node4 [label="Initial Model"]; node4 -> node5 [label="Converged Model"]; }

Caption: Figure 2: Single-Crystal XRD Workflow.

Bulk Property Analysis: Correlating Single Crystal to Bulk Material

While SC-XRD provides the definitive structure of a single crystal, it is crucial to confirm that the bulk material used in formulation possesses the same crystalline form. [2]This is achieved primarily through Powder X-ray Diffraction (PXRD), supported by thermal analysis techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze a polycrystalline powder. [18]It generates a unique fingerprint for a specific crystalline phase.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (typically 10-20 mg) of the bulk API into a fine powder to ensure random orientation of the crystallites.

  • Data Collection: The powder is exposed to an X-ray beam, and the detector scans a range of angles (2θ) to record the diffracted X-rays.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) is compared to a pattern calculated from the SC-XRD data. A match confirms that the bulk material consists of the same crystalline phase identified in the single-crystal experiment. PXRD is also instrumental in identifying the presence of different polymorphs or impurities in a sample.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide critical information about the physical and chemical changes that occur in a material as a function of temperature. [19]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or desolvation events. [20]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. [21]It is used to quantify the amount of volatile content (e.g., water or solvent) in a crystal lattice and to assess the thermal stability and decomposition profile of the API. [21] Table 1: Hypothetical Physicochemical Data for this compound (Form I)

ParameterMethodResultInterpretation
Crystalline FormPXRDMatches pattern from SC-XRDBulk material is phase pure Form I.
Melting Point (Tonset)DSC175.2 °CSharp endotherm indicates a pure crystalline solid.
Enthalpy of Fusion (ΔHfus)DSC35.8 kJ/molProvides data for thermodynamic stability calculations.
Weight Loss (up to 200 °C)TGA< 0.1%The material is an anhydrate/asolvate.
Decomposition (Tonset)TGA245.5 °CIndicates the upper limit of thermal stability.

Interpreting the Structure: From Molecular Conformation to Crystal Packing

The refined crystal structure provides a wealth of information. The analysis focuses on two key areas: intramolecular geometry and intermolecular interactions.

  • Intramolecular Geometry: This includes bond lengths, bond angles, and torsion angles. These parameters are checked against standard values to ensure the refined model is chemically sensible. The conformation of the cyclohexane ring (e.g., chair) and the relative orientation of the substituents are determined.

// Nodes mol1 [label="Molecule A\n(...N-H···)"]; mol2 [label="Molecule B\n(···O=C...)"];

// Edges mol1 -> mol2 [label="N-H···O=C\nHydrogen Bond", fontcolor="#5F6368"]; }

Caption: Figure 3: Key Hydrogen Bonding Motif.

Conclusion: A Foundation for Rational Drug Development

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides an unambiguous determination of its three-dimensional atomic arrangement and a thorough understanding of its solid-state properties. This self-validating data package, integrating SC-XRD, PXRD, and thermal analysis, establishes the identity and purity of the primary crystalline form. This knowledge is fundamental for all subsequent stages of drug development, including polymorph screening, pre-formulation studies, and the design of a robust and reproducible manufacturing process. [22][23][24]By investing in a deep understanding of the API's solid state at an early stage, drug developers can mitigate risks, ensure product quality and consistency, and accelerate the path to regulatory approval.

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N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (MW: 239.36 g/mol , Formula: C₁₃H₂₅N₃O).[1] As a molecule incorporating a secondary amide, a cyclohexane scaffold, and an N-methylpiperazine moiety, it presents a rich case for spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles, experimental design, and data interpretation causality for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols and interpretations are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

This compound is a bifunctional molecule featuring a polar acetamide group and a basic N-methylpiperazine unit linked by a non-polar cyclohexyl spacer. The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in hydrogen bonding.[2] The structural confirmation of such molecules is a critical step in any research and development pipeline. This guide will deconstruct the molecule's signature spectroscopic fingerprint across NMR, IR, and MS, providing the technical rationale behind the expected data.

The analysis will primarily focus on the trans isomer, which is often the thermodynamically preferred conformation in related structures.[3]

Molecular Structure

A clear visualization of the molecule is essential for assigning spectroscopic signals.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[4] It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: Causality in NMR Experimental Design

The choice of deuterated solvent is critical. For this molecule, Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. However, if hydrogen-deuterium (H-D) exchange of the amide proton is to be minimized for observation, a non-protic solvent like DMSO-d₆ would be preferable. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its single sharp resonance does not overlap with most organic signals.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Add a minimal amount of TMS for referencing.[4]

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. A spectral width of -2 to 12 ppm is appropriate. Sufficient scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 220 ppm) is required. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The structure's symmetry and conformational rigidity (especially in the trans isomer) will influence the spectrum. The cyclohexyl protons will likely appear as complex, overlapping multiplets.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5-8.0Broad singlet1HN-H (Amide)Amide protons are deshielded and often broad due to quadrupole broadening and exchange.
~ 3.6-3.9Multiplet1HCH -N(Ac)The proton on the carbon bearing the amide is deshielded by the electronegative nitrogen.
~ 2.3-2.7Broad Multiplet8HCH₂ -N-CH₂ (Piperazine)Protons on the piperazine ring adjacent to nitrogen.
~ 2.28Singlet3HN-CH₃ Methyl group on the tertiary amine nitrogen, appears as a sharp singlet.
~ 1.95Singlet3HCO-CH₃ Acetyl methyl group protons, deshielded by the adjacent carbonyl group.
~ 1.2-2.1Multiplets9HCyclohexyl CH , CH₂ The remaining cyclohexyl protons will appear as a complex series of overlapping multiplets. Axial and equatorial protons will have different chemical shifts.

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Proton-decoupled ¹³C NMR simplifies the spectrum to a series of single lines, one for each chemically unique carbon environment.

Predicted δ (ppm)AssignmentRationale
~ 169-171C =O (Amide)Carbonyl carbons are highly deshielded and appear far downfield.
~ 50-55Piperazine C H₂Carbons adjacent to nitrogen in the piperazine ring.
~ 50-55C H-N(Piperazine)Cyclohexyl carbon attached to the piperazine nitrogen.
~ 48-52C H-N(Ac)Cyclohexyl carbon attached to the amide nitrogen.
~ 46N-C H₃Methyl carbon on the piperazine nitrogen.
~ 30-35Cyclohexyl C H₂Aliphatic carbons of the cyclohexane ring.
~ 23CO-C H₃Acetyl methyl carbon.

Note: The number of distinct cyclohexyl and piperazine signals will depend on the molecule's symmetry and rate of conformational exchange at the analysis temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: Interpreting Key Vibrational Modes

For this compound, the most diagnostic peaks will be those associated with the secondary amide group. The N-H stretch will appear as a single, relatively sharp peak around 3300 cm⁻¹, distinguishing it from the much broader O-H stretch of an alcohol.[5][6] The C=O stretch (Amide I band) is typically very strong and appears around 1640-1680 cm⁻¹.[7] The N-H bend (Amide II band), a combination of N-H bending and C-N stretching, is also characteristic and appears near 1550 cm⁻¹.[7] The absence of a second peak in the N-H stretch region confirms it is not a primary amide.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300Medium, SharpN-H StretchSecondary Amide
2950-2850StrongC-H StretchAlkanes (Cyclohexyl, Methyl)
~ 1650StrongC=O Stretch (Amide I)Secondary Amide
~ 1550Medium-StrongN-H Bend (Amide II)Secondary Amide
~ 1250MediumC-N StretchAmine/Amide

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[8]

Expertise & Experience: Predicting Fragmentation Pathways

Given the presence of multiple nitrogen atoms, the molecular ion peak (M⁺) is expected to have an odd m/z value, consistent with the Nitrogen Rule.[9][10] The most likely fragmentation pathways involve α-cleavage, which is the cleavage of a bond adjacent to a heteroatom like nitrogen.[8][11] For this molecule, α-cleavage is expected to occur readily within the piperazine ring and at the bond between the cyclohexyl ring and the piperazine nitrogen. This leads to the formation of stable, resonance-stabilized iminium ions.[9] Cleavage of the amide bond is also a common fragmentation pathway.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺ in positive ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To confirm fragmentation, the [M+H]⁺ ion can be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₂₅N₃O

  • Exact Mass: 239.1998

  • Predicted [M+H]⁺ (ESI): m/z 240.2076

Predicted m/zPossible Fragment IonFragmentation Pathway
240.2[C₁₃H₂₆N₃O]⁺Protonated Molecular Ion [M+H]⁺
141.1[C₈H₁₇N₂]⁺Cleavage of amide bond with loss of acetamide, followed by rearrangement.
99.1[C₅H₁₁N₂]⁺α-cleavage at the cyclohexyl-piperazine bond.
84.1[C₅H₁₀N]⁺Fragmentation of the piperazine ring.
58.1[C₃H₈N]⁺Common fragment from N-methylpiperazine cleavage.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods.

Caption: Workflow for synergistic structural elucidation.

Conclusion

The structural characterization of this compound is reliably achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the C-H framework and stereochemical relationships. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the secondary amide. Mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the foundational principles and expected data to empower researchers in the confident and accurate characterization of this and structurally related molecules.

References

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link][5]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link][9]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link][10]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][6]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link][7]

  • Karakurt, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][8]

  • Wang, L., et al. (2016). Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics. European Journal of Medicinal Chemistry. Retrieved from [Link][3]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link][11]

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In Silico Modeling of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Potential of a Novel Small Molecule

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1] The ability to predict the behavior of a small molecule within a biological system is paramount to de-risking and accelerating this process.[2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool, offering a rational and resource-efficient approach to investigate and predict the physicochemical properties, biological activity, and pharmacokinetic profile of novel compounds.[2][3]

This technical guide provides an in-depth exploration of the in silico modeling workflow for a novel compound, N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide . The structure of this molecule, characterized by a central cyclohexyl scaffold, an acetamide group, and a 4-methylpiperazine moiety, suggests potential interactions with a variety of biological targets. The presence of the piperazine ring, a common pharmacophore in many approved drugs, hints at its potential for CNS activity or as a ligand for G-protein coupled receptors (GPCRs) or kinases.[4]

This document is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded framework for the computational characterization of this and other novel small molecules. We will delve into the core methodologies of in silico analysis, from initial physicochemical profiling to advanced molecular dynamics simulations, with a focus on not just the "how" but the critical "why" behind each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that each step of the described protocol is part of a self-validating system to build a robust and trustworthy data package for this molecule of interest.

I. Foundational Analysis: Physicochemical Profiling and 3D Structure Generation

Before embarking on complex biological simulations, a thorough understanding of the fundamental physicochemical properties of this compound is essential. These properties govern its "drug-like" characteristics and influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5]

A. Physicochemical Property Prediction

A variety of computational tools can predict key physicochemical parameters. For this guide, we will consider properties calculated using established algorithms.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC13H25N3O[6]Defines the elemental composition.
Molecular Weight239.36 g/mol [6]Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.
Boiling Point406.6±40.0 °C (Predicted)[7]Indicates the volatility of the compound.
Density1.06±0.1 g/cm3 (Predicted)[7]Provides insight into the compound's physical state.
pKa16.10±0.40 (Predicted)[7]Predicts the ionization state at different physiological pHs, which affects solubility, permeability, and target binding.
logP (Octanol-Water Partition Coefficient)1.455 (Predicted for a similar structure)[8]A measure of lipophilicity, which is crucial for membrane permeability and metabolic stability.
Water Solubility (logS)-2.14 (Predicted for a similar structure)[8]Impacts absorption and formulation development.

Rationale for Selection: These parameters provide a foundational understanding of the molecule's behavior. For instance, the predicted pKa will inform its charge state in different cellular compartments, which is a critical consideration for target interaction and cell penetration. The predicted logP suggests a moderate lipophilicity, which is often a desirable trait for orally administered drugs.

B. 3D Structure Generation and Optimization

A high-quality 3D structure of the ligand is a prerequisite for all subsequent structure-based modeling studies.

Protocol for 3D Structure Generation:

  • 2D to 3D Conversion:

    • Action: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

    • Rationale: This provides the initial atomic connectivity.

    • Tool: Convert the 2D structure into a 3D conformation using a program like Open Babel.

  • Energy Minimization:

    • Action: Perform energy minimization on the 3D structure using a force field such as MMFF94 or UFF.

    • Rationale: This process optimizes the geometry of the molecule to a low-energy conformation, removing any steric clashes or unfavorable bond angles from the initial 3D conversion.

    • Tool: Software packages like Avogadro or the command-line interface of Open Babel can be used for this step.

  • Conformational Analysis:

    • Action: Generate a set of low-energy conformers for the molecule.

    • Rationale: Small molecules are flexible and can adopt multiple conformations. Exploring the conformational space is crucial for identifying the bioactive conformation that binds to the target.

    • Tool: Tools like Confab in Open Babel or specialized software like Maestro can generate a diverse set of conformers.

G cluster_prep Ligand Preparation Workflow s2d 2D Structure Drawing c3d 3D Conversion s2d->c3d Initial 3D coordinates em Energy Minimization c3d->em Refined geometry ca Conformational Analysis em->ca Low-energy conformers

Caption: Ligand preparation workflow for this compound.

II. Target Identification and Pharmacophore Modeling

With a well-defined 3D structure of our molecule, the next logical step is to identify its potential biological targets. In the absence of experimental data, computational methods can be employed to generate hypotheses.

A. Hypothetical Target Identification

The chemical structure of this compound contains moieties commonly found in bioactive compounds. The 4-methylpiperazine group is a well-known "privileged scaffold" that can interact with various receptors, particularly GPCRs and ion channels, and is often associated with CNS activity. The acetamide group can act as a hydrogen bond donor and acceptor. Based on these features, a plausible hypothetical target class for this compound could be dopamine receptors or serotonin receptors , both of which are GPCRs implicated in a wide range of neurological processes. For the purpose of this guide, we will proceed with the hypothesis that this compound is an antagonist of the Dopamine D2 receptor .

B. Pharmacophore Modeling

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[9][10] A pharmacophore model can be used for virtual screening to identify other molecules with similar features and potentially similar biological activity.[11]

Protocol for Ligand-Based Pharmacophore Model Generation:

This protocol assumes we have a small set of known active D2 receptor antagonists with diverse chemical scaffolds.

  • Training Set Selection:

    • Action: Curate a set of at least 5-10 structurally diverse and potent D2 receptor antagonists from a database like ChEMBL.

    • Rationale: A diverse training set is crucial for generating a robust and predictive pharmacophore model that captures the common features required for activity, rather than features specific to a single chemical series.

  • Conformational Analysis of Training Set:

    • Action: Generate a representative set of low-energy conformers for each molecule in the training set.

    • Rationale: This ensures that the bioactive conformation of each molecule is likely to be included in the subsequent alignment and model generation steps.

  • Pharmacophore Feature Identification and Alignment:

    • Action: Use a pharmacophore modeling program to identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) among the training set molecules and align them in 3D space.

    • Tool: Software such as LigandScout, PHASE (Schrödinger), or MOE can be used for this purpose.[12]

  • Pharmacophore Model Generation and Validation:

    • Action: Generate several pharmacophore hypotheses and score them based on how well they map to the active molecules. Validate the best model using a test set of known active and inactive compounds.

    • Rationale: Validation is a critical step to assess the model's ability to distinguish between active and inactive molecules, thereby ensuring its predictive power for virtual screening.[13]

G cluster_pharm Pharmacophore Modeling Workflow ts Training Set Selection ca Conformational Analysis ts->ca pfi Feature Identification & Alignment ca->pfi pmv Model Generation & Validation pfi->pmv vs Virtual Screening pmv->vs

Caption: Ligand-based pharmacophore modeling and virtual screening workflow.

III. Molecular Docking: Simulating the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It is a cornerstone of structure-based drug design, providing insights into the binding mode and affinity of a ligand for its target.[15]

Protocol for Molecular Docking with AutoDock Vina:

Here, we will dock this compound into the binding site of the Dopamine D2 receptor.

  • Receptor Preparation:

    • Action: Obtain the 3D structure of the Dopamine D2 receptor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6CM4.

    • Rationale: A high-resolution crystal structure provides an accurate representation of the receptor's binding site.

    • Tool: Download the PDB file from the RCSB PDB website.[16]

    • Action: Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.[17]

    • Rationale: This step ensures that the receptor is in a chemically correct state for the docking simulation. Water molecules are typically removed as their positions in a static crystal structure may not be representative of the dynamic environment of the binding pocket.

    • Tool: AutoDockTools (ADT) is a graphical user interface that facilitates this process.[16]

  • Ligand Preparation:

    • Action: Use the previously generated and optimized 3D structure of this compound. Assign partial charges.

    • Rationale: The ligand must also be in a chemically correct state with appropriate charges for the scoring function to accurately calculate the binding energy.

    • Tool: ADT can be used to prepare the ligand file in the required PDBQT format.

  • Grid Box Definition:

    • Action: Define a grid box that encompasses the binding site of the D2 receptor. The location of the grid box can be determined from the position of a co-crystallized ligand or by using a binding site prediction tool.

    • Rationale: The grid box defines the search space for the docking algorithm. It should be large enough to accommodate the ligand in various orientations but small enough to focus the search on the relevant binding pocket, which improves computational efficiency.[16]

  • Running the Docking Simulation:

    • Action: Execute the docking calculation using AutoDock Vina.

    • Rationale: Vina will systematically explore different conformations and orientations of the ligand within the grid box and score them based on a semi-empirical free energy force field.

    • Command Line Example: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out output.pdbqt[16]

  • Analysis of Docking Results:

    • Action: Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). Visualize the best-scoring pose in the context of the receptor's binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Rationale: Lower binding affinity values indicate a more favorable binding interaction. Visual inspection is crucial to ensure that the predicted binding mode is chemically reasonable and to understand the structural basis of the interaction.[14]

    • Tool: Visualization software such as PyMOL or Chimera can be used for this analysis.[16]

IV. Molecular Dynamics Simulation: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[18] MD simulations can be used to assess the stability of the docked pose and to gain a more detailed understanding of the interactions between the ligand and the receptor.[19]

Protocol for MD Simulation with GROMACS:

This protocol outlines the steps for running an MD simulation of the this compound-D2 receptor complex.[20]

  • System Preparation:

    • Action: Use the best-scoring docked pose from the molecular docking experiment as the starting structure.

    • Rationale: This provides a reasonable starting point for the simulation.

    • Action: Solvate the complex in a box of water molecules and add ions to neutralize the system.

    • Rationale: This creates a more realistic physiological environment for the simulation.[21]

    • Tool: GROMACS tools such as gmx solvate and gmx genion are used for this purpose.

  • Energy Minimization:

    • Action: Perform energy minimization on the entire system (protein-ligand complex, water, and ions).

    • Rationale: This removes any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • Action: Perform a two-step equilibration process: first in the NVT ensemble (constant number of particles, volume, and temperature) and then in the NPT ensemble (constant number of particles, pressure, and temperature).

    • Rationale: This allows the system to relax and reach a stable temperature and pressure before the production simulation.[21]

  • Production MD Simulation:

    • Action: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds).

    • Rationale: The length of the simulation depends on the specific biological question being addressed. Longer simulations are generally required to observe large-scale conformational changes.

  • Trajectory Analysis:

    • Action: Analyze the MD trajectory to assess the stability of the ligand in the binding site. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between the ligand and the receptor over time.

    • Rationale: A stable RMSD for the ligand suggests that it remains bound in a consistent pose throughout the simulation. RMSF analysis can identify flexible regions of the protein. Hydrogen bond analysis provides insights into the key interactions that stabilize the complex.

    • Tool: GROMACS provides a suite of tools for trajectory analysis.[20]

G cluster_md Molecular Dynamics Workflow sp System Preparation em Energy Minimization sp->em eq Equilibration (NVT & NPT) em->eq pmd Production MD eq->pmd ta Trajectory Analysis pmd->ta

Caption: Molecular dynamics simulation workflow for the ligand-receptor complex.

V. ADMET Prediction: Profiling the "Drug-Likeness"

Early assessment of ADMET properties is crucial to identify potential liabilities that could lead to drug failure in later stages of development.[22] A variety of in silico models are available to predict these properties.[23][24]

Protocol for In Silico ADMET Prediction:

  • Select a Prediction Tool:

    • Action: Choose a reliable ADMET prediction tool. Several web-based servers and commercial software packages are available.

    • Examples: ADMETlab 2.0, SwissADME, or commercial platforms like ADMET Predictor®.[23][25][26]

  • Submit the Molecule:

    • Action: Submit the 2D structure or SMILES string of this compound to the selected tool.

  • Analyze the Predicted Profile:

    • Action: Carefully analyze the predicted ADMET properties.

Table of Key Predicted ADMET Properties:

ADMET CategoryPropertyPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good cell membrane permeability.
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of efflux from cells, which can improve bioavailability.
Distribution Blood-Brain Barrier (BBB) PermeationYesThe molecule may cross the BBB, which is relevant for CNS targets.
Plasma Protein Binding (PPB)ModerateThe fraction of the drug bound to plasma proteins, which affects its free concentration and availability to act on the target.
Metabolism Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4)Potential for inhibitionMay lead to drug-drug interactions. Further experimental validation is needed.
Excretion Renal Organic Cation Transporter (OCT2) SubstratePossibleMay be actively secreted by the kidneys.
Toxicity hERG InhibitionLow riskReduced risk of cardiotoxicity.[22]
Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations.[22]
Drug-Induced Liver Injury (DILI)Low riskReduced likelihood of causing liver damage.[22]

Self-Validation and Interpretation: It is crucial to interpret these predictions with caution. In silico ADMET models are based on statistical correlations and may not be accurate for all chemical scaffolds. The predictions should be used to flag potential liabilities and to prioritize compounds for experimental testing, not as a definitive assessment of the molecule's properties.

VI. Integrated Data Analysis and Future Directions

The culmination of this in silico workflow is an integrated data package that provides a multi-faceted view of this compound.

Synthesizing the Findings:

  • Physicochemical Profile: The molecule exhibits favorable "drug-like" properties, including a moderate molecular weight and lipophilicity.

  • Target Hypothesis: The structural features suggest a potential interaction with GPCRs, with the Dopamine D2 receptor being a plausible hypothetical target.

  • Binding Mode and Affinity: Molecular docking predicts a specific binding mode within the D2 receptor's binding pocket with a favorable binding affinity.

  • Binding Stability: MD simulations can confirm the stability of the predicted binding pose and provide insights into the key interactions that maintain the complex.

  • ADMET Profile: The in silico ADMET predictions suggest a generally favorable profile, with a potential for BBB permeation and a low risk of major toxicities. A potential flag for CYP inhibition warrants further investigation.

Future Directions and Experimental Validation:

The in silico model serves as a powerful hypothesis-generating tool. The next critical phase is to validate these computational predictions through experimental studies:

  • Synthesis and in vitro Binding Assays: Synthesize this compound and perform binding assays against the predicted target (Dopamine D2 receptor) and a panel of related receptors to determine its affinity and selectivity.

  • Functional Assays: Conduct functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.

  • In vitro ADME Assays: Perform experimental ADME assays to confirm the predicted properties, such as Caco-2 permeability and CYP inhibition.

  • In vivo Pharmacokinetic and Efficacy Studies: If the in vitro data is promising, proceed to in vivo studies in animal models to assess the compound's pharmacokinetic profile and its efficacy in a relevant disease model.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the characterization of a novel small molecule, this compound. By systematically applying a suite of computational tools, from physicochemical profiling to molecular dynamics simulations and ADMET prediction, we can build a detailed and insightful data package that informs and guides the subsequent stages of the drug discovery process. This rational, prediction-driven approach is essential for navigating the complexities of modern drug development, ultimately increasing the probability of success in bringing new and effective medicines to patients.

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Whitepaper: A Strategic Guide to Identifying and Validating the Biological Targets of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (CAS No. 1214265-81-2) is a synthetic compound incorporating a cyclohexyl-piperazine scaffold, a privileged structure in medicinal chemistry.[1][2] While the compound is commercially available, its specific biological targets and pharmacological profile remain largely uncharacterized in public literature. This guide provides a comprehensive, technically-grounded strategy for researchers to systematically identify and validate the molecular targets of this compound. Drawing on established activities of structurally related molecules, we outline a multi-tiered approach encompassing computational prediction, unbiased experimental screening, and rigorous biophysical validation. This document serves as a roadmap for elucidating the mechanism of action of this compound and evaluating its therapeutic potential.

Introduction and Structural Analysis

This compound belongs to a chemical class well-represented in modern pharmacology. The core structure combines three key pharmacophoric elements:

  • N-methylpiperazine: A common motif in centrally active agents and kinase inhibitors, often conferring aqueous solubility and interacting with aminergic G-protein coupled receptors (GPCRs) or the ATP-binding pocket of kinases.[3][4][5]

  • Cyclohexyl Ring: A rigid, lipophilic scaffold that orients the other functional groups and can engage in van der Waals interactions within protein binding pockets.

  • Acetamide Group: A versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with target proteins.

A survey of the literature reveals that derivatives of cyclohexylpiperazine and piperazinyl-acetamide exhibit a wide array of biological activities. This suggests several plausible target families for the compound .

Structural Motif Associated Biological Activities Potential Target Classes Reference Examples
Cyclohexylpiperazine Antiproliferative, P-glycoprotein Inhibition, Analgesic, NeuroprotectiveSigma (σ) Receptors, Sterol Isomerase, Opioid Receptors1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines[6][7], MT-45 (opioid agonist)[8], Sigma-1 receptor ligands[9]
Piperazinyl-acetamide Anticonvulsant, Anticancer, Antimicrobial, Agonist at MC4RVoltage-Gated Sodium Channels, Protein Kinases (e.g., Src/Abl), Melanocortin ReceptorsN-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives[10], Dasatinib (BMS-354825)[5], Melanocortin agonists[11][12]
General Piperazine Broad CNS effects, Anti-inflammatory, Antiviral, CardioprotectiveGPCRs, Ion Channels, TransportersGeneral Reviews[3][4]

Based on this analysis, primary hypothetical target families for this compound include GPCRs, protein kinases, and ion channels , with potential applications in oncology, neuroscience, and inflammatory diseases. The following sections detail a workflow to systematically investigate these hypotheses.

A Multi-Tiered Strategy for Target Identification

We propose a phased approach, beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, high-confidence targets for validation.

G A In Silico Analysis (Structure-Based Prediction) C Affinity-Based Proteomics (e.g., Chemical Pulldown) A->C Prioritize bait design B Phenotypic Screening (Cell-Based Assays) B->C Identify active phenotype for target deconvolution D Direct Binding Assays (SPR / ITC / CETSA) C->D Validate candidate hits E Functional Assays (Enzymatic / Cellular) D->E Confirm functional modulation F Genetic Validation (CRISPR / siRNA) E->F Confirm cellular MoA

Caption: A multi-phase workflow for target identification and validation.

Phase 1: In Silico and Phenotypic Screening

The initial phase aims to generate actionable hypotheses at low cost and high throughput.

A. In Silico Target Prediction: Computational methods leverage the compound's structure to predict likely protein interactions.

  • Rationale: This approach rapidly generates a prioritized list of potential targets based on ligand similarity and docking simulations, guiding subsequent experimental design.

  • Methodology:

    • Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to compare the 2D/3D structure of this compound against databases of ligands with known biological targets.

    • Structure-Based Screening (Docking): Perform molecular docking simulations against homology models or crystal structures of high-priority target families identified in the ligand-based screen (e.g., dopamine receptors, serotonin receptors, Src-family kinases, sigma receptors).

    • Analysis: Consolidate results to identify targets that are consistently predicted by multiple methods. Pay close attention to docking poses that show plausible hydrogen bonding with the acetamide group and hydrophobic interactions with the cyclohexyl and piperazine rings.

B. Phenotypic Screening: This method assesses the compound's effect on cell behavior without a preconceived target bias.

  • Rationale: Phenotypic screening can uncover unexpected activities and provides a functional context for targets identified through other means. A positive "hit" in a phenotypic assay is a powerful starting point for deconvolution.

  • Methodology:

    • Assay Selection: Employ a diverse panel of cell-based assays relevant to the hypothesized target classes.

      • Oncology Panel: Screen against a panel of cancer cell lines (e.g., NCI-60) to measure anti-proliferative activity.[6][13]

      • Neuroscience Panel: Use assays measuring neurite outgrowth, cell viability under oxidative stress, or neurotransmitter uptake.[9]

      • High-Content Imaging: Utilize automated microscopy to assess changes in morphology, protein localization, or cell cycle status in response to compound treatment.

    • Execution: Treat cells with a dose-response concentration range of the compound (e.g., 10 nM to 100 µM).

    • Data Analysis: Identify assays where the compound elicits a significant and dose-dependent effect. The cellular phenotype observed will provide critical clues to the underlying mechanism and pathway.

Phase 2: Unbiased Target Identification via Chemical Proteomics

For a compound with a clear phenotypic effect but an unknown target, affinity-based chemical proteomics is the gold standard for unbiased identification.

  • Rationale: This technique uses a modified version of the compound to "fish" for its binding partners directly from a complex biological sample (cell lysate or tissue homogenate). It is a powerful method for identifying direct physical interactions.

  • Protocol: Immobilization and Affinity Pulldown

    • Bait Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) suitable for conjugation to a solid support (e.g., Sepharose beads). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally disrupt binding.

    • Bead Conjugation: Covalently attach the synthesized "bait" molecule to activated agarose or magnetic beads. Prepare control beads (no bait) in parallel.

    • Lysate Incubation: Incubate the bait-conjugated beads and control beads with total protein lysate from a responsive cell line identified in Phase 1. To increase confidence, perform a competition experiment by co-incubating the bait beads with lysate and an excess of the free, unmodified compound.

    • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

    • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Hit Analysis: Candidate targets are proteins that are significantly enriched on the bait beads compared to the control beads and whose binding is reduced in the competition experiment.

Phase 3: Target Validation and Mechanistic Characterization

Once a list of candidate targets is generated, rigorous validation is required to confirm a direct and functionally relevant interaction.

G cluster_0 Biophysical Validation (Direct Binding) cluster_1 Functional Validation (Activity Modulation) A Cellular Thermal Shift Assay (CETSA) D Enzymatic Assays (e.g., Kinase Activity) A->D Test functional consequence E Cell-Based Functional Assays (e.g., Reporter Gene, Ca2+ Flux) A->E Test functional consequence B Surface Plasmon Resonance (SPR) B->D Test functional consequence B->E Test functional consequence C Isothermal Titration Calorimetry (ITC) C->D Test functional consequence C->E Test functional consequence Output Validated Target & Mechanism D->Output E->Output Input Candidate Target from Phase 2 Input->A Confirm physical interaction Input->B Confirm physical interaction Input->C Confirm physical interaction

Caption: Workflow for validating candidate biological targets.

Biophysical Confirmation of Direct Binding

A. Cellular Thermal Shift Assay (CETSA):

  • Principle: This assay confirms target engagement within intact cells. Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

  • Protocol:

    • Treat intact cells with the compound or vehicle control.

    • Heat aliquots of the cell suspension across a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

B. Surface Plasmon Resonance (SPR):

  • Principle: SPR provides real-time, label-free measurement of binding kinetics (on-rate, kₐ) and affinity (dissociation constant, K₋).

  • Protocol:

    • Immobilize the purified recombinant target protein onto a sensor chip.

    • Flow a series of concentrations of this compound across the chip surface.

    • Measure the change in refractive index at the surface, which is proportional to the mass of analyte binding.

    • Fit the resulting sensorgrams to kinetic models to determine kₐ, k₋, and calculate K₋.

Functional Characterization

A. In Vitro Functional Assays:

  • Rationale: To determine if binding translates into a functional consequence (inhibition or activation).

  • Methodology:

    • For Kinase Targets: Perform a kinase activity assay (e.g., ADP-Glo™, LanthaScreen™) using the purified enzyme, ATP, and a specific substrate. Measure the effect of the compound on substrate phosphorylation. Determine the IC₅₀ or EC₅₀ value.

    • For GPCR Targets: Use radioligand binding assays to determine if the compound displaces a known ligand from the receptor. Perform functional assays like cAMP measurement or calcium flux assays in cells overexpressing the receptor to classify the compound as an agonist, antagonist, or inverse agonist.

B. Genetic Validation:

  • Rationale: To confirm that the compound's cellular phenotype is dependent on the validated target.

  • Methodology:

    • Use CRISPR/Cas9 to knock out the gene encoding the target protein or siRNA to knock down its expression in the responsive cell line.

    • Treat the modified cells and wild-type control cells with the compound.

    • A significant reduction in the compound's phenotypic effect in the knockout/knockdown cells provides strong evidence that the protein is the relevant biological target for that cellular response.

Conclusion

The path to elucidating the biological targets of a novel compound like this compound requires a systematic, evidence-based approach. By integrating predictive computational analysis, unbiased phenotypic and proteomic screening, and rigorous biophysical and functional validation, researchers can confidently identify the mechanism of action. The structural motifs present in this molecule suggest a high probability of interaction with therapeutically relevant protein families, particularly kinases and GPCRs. The comprehensive workflow detailed in this guide provides a robust framework for unlocking the pharmacological potential of this and other novel chemical entities.

References

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preliminary cytotoxicity screening of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Introduction: The Rationale for Screening a Novel Piperazine Derivative

In the landscape of modern oncology, the search for novel therapeutic agents with improved efficacy and selectivity is a primary objective. The piperazine moiety has been identified as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous anticancer compounds.[1] Derivatives of piperazine have demonstrated a wide spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[2][3] This established potential provides a strong rationale for investigating new, structurally related molecules.

This guide details a comprehensive strategy for the preliminary in vitro cytotoxicity screening of the novel compound This compound (herein referred to as Compound PMPCA). The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[4] It provides essential data on dose-dependent toxicity, helps identify promising candidates, and can offer initial insights into the mechanism of cell death.

This document is structured to guide researchers through the foundational principles, experimental design, detailed protocols, and data interpretation necessary for a robust preliminary cytotoxicity assessment.

Section 1: Foundational Principles of Cytotoxicity Assessment

Before initiating experimental work, it is crucial to understand the fundamental cellular responses being measured. In vitro cytotoxicity assays quantify the adverse effects of a compound on cultured cells.[4] These effects can manifest as a reduction in cell viability (the number of healthy, metabolically active cells), an inhibition of cell proliferation, or the induction of cell death.

Cell death is broadly categorized into two primary modes:

  • Apoptosis: A form of programmed cell death that is generally non-inflammatory. It is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the activation of caspase enzymes.[5] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6]

  • Necrosis: A form of accidental cell death resulting from acute cellular injury. It is characterized by the loss of plasma membrane integrity, leading to the release of intracellular contents and subsequent inflammation.[7]

A comprehensive preliminary screen should therefore not only quantify if a compound is toxic but also provide clues as to how it induces cell death. To achieve this, a multi-assay approach is recommended.[8]

Section 2: Strategic Experimental Design

A robust experimental design is the bedrock of trustworthy and reproducible results. The choices made at this stage dictate the validity of the entire screening process.

Selection of Cell Lines: A Targeted and Comparative Approach

The choice of cell lines is dictated by the research objective.[9][10] For a broad preliminary screen, a panel of cancer cell lines from different tissue origins is recommended to identify potential tissue-specific activity.

Recommended Panel:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, widely used in breast cancer research.[8]

  • HCT-116: A human colorectal carcinoma cell line.[11]

  • A549: A human lung adenocarcinoma cell line.[8]

  • HEK293: A non-cancerous human embryonic kidney cell line used to assess selectivity. A compound that is highly toxic to cancer cells but less so to non-cancerous cells is a more promising therapeutic candidate.[12]

Aseptic Cell Culture: The Self-Validating Foundation

All procedures must be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.[13] Cells should be maintained in the logarithmic growth phase and routinely checked for proper morphology. Use of cells within a consistent, low passage number range is critical for reproducibility.

Compound Preparation and Controls: Ensuring Data Integrity

Compound Stock Solution: Prepare a high-concentration stock solution of Compound PMPCA (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store at -20°C.

Experimental Controls: The inclusion of proper controls is non-negotiable for validating the assay's performance.[14][15]

  • Vehicle Control (Negative Control): Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. This establishes the baseline cell viability (100% viability).[16][17]

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin or Cisplatin). This confirms that the cell system and assay are capable of detecting a cytotoxic response.[4][18]

  • Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.[16][17]

G cluster_workflow General Cytotoxicity Screening Workflow A 1. Cell Culture (Select & Maintain Cell Lines) B 2. Cell Seeding (Plate cells at optimal density) A->B C 3. Compound Treatment (24-72h incubation with Compound PMPCA & Controls) B->C D 4. Cytotoxicity Assays (MTT, LDH, Apoptosis) C->D E 5. Data Acquisition (Plate Reader / Flow Cytometer) D->E F 6. Data Analysis (Calculate % Viability, IC50) E->F G 7. Interpretation & Reporting F->G

Caption: General workflow for in vitro cytotoxicity testing.

Section 3: Primary Screening: Cell Viability via MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[19][20] It is a robust and widely used assay for initial high-throughput screening.[12]

Principle: In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.[19] The crystals are then solubilized, and the absorbance is measured.

G cluster_MTT Principle of the MTT Assay A MTT (Yellow, Soluble) [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] C Formazan (Purple, Insoluble) [Product] A->C Reduction NAD(P)H B Mitochondrial Dehydrogenase (in Viable Cells) E Purple Solution C->E Dissolution D Solubilizing Agent (e.g., DMSO) F Measure Absorbance (~570 nm) E->F

Caption: Biochemical conversion in the MTT cell viability assay.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Compound PMPCA and the positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Also include vehicle control and blank wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple crystals in the vehicle control wells.[19]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Section 4: Secondary Screening: Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[23] It is an excellent indicator of necrosis or late-stage apoptosis.[7]

Principle: LDH is a stable cytosolic enzyme present in all cells.[7] When the plasma membrane loses its integrity, LDH is released into the culture medium. The assay measures this released LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7] The amount of color produced is proportional to the number of lysed cells.

G cluster_LDH Principle of the LDH Release Assay A Damaged Cell (Loss of Membrane Integrity) B LDH Released into Medium A->B Leakage D Pyruvate + NADH B->D Catalyzes C Lactate + NAD+ C->D LDH Reaction F Formazan (Colored) D->F Reduction Diaphorase E Tetrazolium Salt (WST) E->F

Caption: Enzymatic cascade of the LDH cytotoxicity assay.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is often possible to use the same experimental plate for both assays by collecting the supernatant for the LDH assay before adding MTT reagent.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.[24]

  • Controls: Prepare a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) to a set of untreated wells 15 minutes before supernatant collection.[16]

  • Assay Reaction: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Section 5: Mechanistic Analysis: Apoptosis vs. Necrosis Assay

To differentiate between apoptotic and necrotic cell death, a flow cytometry-based assay using dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) is the gold standard.[4][25]

Principle:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS). In early apoptosis, PS flips to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[6][25]

  • Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeant to live and early apoptotic cells with intact membranes. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, binding to DNA and fluorescing red.[25]

Interpretation of Staining:

  • Annexin V- / PI-: Live, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Primary necrotic cells (less common in vitro).[5]

G Cell Population Analysis with Annexin V & PI Staining cluster_key Legend AV_pos AV_label Annexin V-FITC (Green) AV_pos->AV_label PI_pos PI_label Propidium Iodide (Red) PI_pos->PI_label A Viable Cell Intact Membrane PS on Inner Leaflet Res1 Result: Annexin V- / PI- B Early Apoptotic Cell Intact Membrane PS on Outer Leaflet Res2 Result: Annexin V+ / PI- C Late Apoptotic / Necrotic Cell Compromised Membrane PS on Outer Leaflet Res3 Result: Annexin V+ / PI+

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Taselisib (GDC-0032): A Technical Guide to a β-Sparing PI3K Inhibitor with a Unique Anti-Cancer Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the PI3K Signaling Landscape in Oncology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit, is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][3][4] Taselisib (also known as GDC-0032), identified by CAS number 1214265-81-2, is an orally bioavailable, potent, and selective inhibitor of Class I PI3K isoforms, with a unique profile that distinguishes it from other agents in its class.[4][5] This guide provides an in-depth characterization of Taselisib, offering researchers, scientists, and drug development professionals a comprehensive technical resource on its mechanism, properties, and preclinical validation.

Taselisib is characterized as a next-generation, β-isoform-sparing PI3K inhibitor.[2][5] This selectivity is a key design feature aimed at improving the therapeutic index, as isoform-specific inhibitors are hypothesized to allow for more complete target inhibition at lower, better-tolerated doses.[6] Notably, Taselisib exhibits enhanced potency against cancer cells harboring PIK3CA mutations, a feature that has been a focal point of its preclinical and clinical investigation.[1][6][7]

Physicochemical Properties and Formulation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1282512-48-4 (Note: While some databases incorrectly list 1214265-81-2, the definitive CAS for Taselisib is 1282512-48-4)[5][8]
Synonyms GDC-0032, RG-7604[5][9]
Molecular Formula C₂₄H₂₈N₈O₂[10]
Molecular Weight 460.53 g/mol [5][8]
Appearance Crystalline solid[10]
Solubility DMSO: 70 mg/mL[10]

Note: For in vivo studies, appropriate formulation is critical. Taselisib has demonstrated excellent oral bioavailability.[11]

A Dual Mechanism of Action: Kinase Inhibition and Mutant Protein Degradation

Taselisib's anti-tumor activity stems from a unique, dual mechanism of action that sets it apart from other PI3K inhibitors.[1][2][3] It not only blocks the kinase activity of PI3K but also induces the degradation of the mutant p110α protein.[1][3]

Pillar 1: Selective Kinase Inhibition

Taselisib potently inhibits the catalytic activity of PI3K isoforms α, δ, and γ, while largely sparing the β isoform.[2][5] It acts by competing for the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn inhibits a cascade of signaling events promoting cell proliferation and survival.[1][4]

The inhibitory profile of Taselisib across the Class I PI3K isoforms is summarized below:

PI3K IsoformKᵢ (nM)IC₅₀ (nM)
p110α (alpha) 0.290.29
p110β (beta) 9.1>8
p110δ (delta) 0.120.12
p110γ (gamma) 0.970.97
Data compiled from multiple sources.[5][9]

This β-sparing profile is a deliberate design choice. While p110α is the most frequently mutated isoform in cancer, p110β is involved in other physiological processes, and its inhibition can contribute to toxicity.[12] By sparing p110β, Taselisib aims to achieve a more favorable safety profile.[2][6]

Pillar 2: Ubiquitin-Mediated Degradation of Mutant p110α

A groundbreaking discovery in the characterization of Taselisib is its ability to induce the specific degradation of mutant p110α protein.[1][3] This effect is not observed with wild-type p110α or with other clinical-stage PI3K inhibitors.[1][3] Preclinical studies have demonstrated that this degradation is dose- and time-dependent and occurs via a ubiquitin-mediated, proteasome-dependent pathway.[1] This dual action of blocking signaling and removing the mutant protein itself may explain Taselisib's enhanced potency in PIK3CA-mutant cancer models and its ability to achieve more sustained pathway suppression.[2][3]

The following diagram illustrates the PI3K/Akt signaling pathway and the dual inhibitory mechanism of Taselisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_WT PI3K (WT p110α) RTK->PI3K_WT Activation PI3K_Mut PI3K (Mutant p110α) RTK->PI3K_Mut Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110α/δ/γ PDK1 PDK1 PIP3->PDK1 recruits PI3K_WT->PIP2 phosphorylates PI3K_Mut->PIP2 phosphorylates Ub Ubiquitin Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Proteasome Proteasome Ub->Proteasome Degradation Taselisib Taselisib (GDC-0032) Taselisib->PI3K_WT Inhibits Kinase Activity Taselisib->PI3K_Mut Inhibits Kinase Activity Taselisib->PI3K_Mut Induces Ubiquitination

Caption: Dual mechanism of Taselisib on the PI3K/Akt pathway.

Experimental Characterization: Protocols and Workflows

Validating the activity and mechanism of a compound like Taselisib requires a suite of robust biochemical and cell-based assays.

Protocol 1: In Vitro PI3K Enzyme Activity Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor against purified PI3K isoforms.

Principle: The assay measures the production of PIP3 from PIP2 by the PI3K enzyme. The amount of PIP3 produced is quantified, often using a competitive binding format.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified, recombinant Class I PI3K isoforms (α, β, δ, γ) are obtained.

  • Compound Dilution: Prepare a serial dilution of Taselisib in DMSO, typically starting from a high concentration (e.g., 10 µM).

  • Reaction Setup: In a 96-well or 384-well plate, combine the PI3K enzyme, the substrate (PIP2), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the diluted Taselisib or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the reaction at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[5]

  • Termination: Stop the reaction by adding EDTA.

  • Detection: The amount of PIP3 product is measured. A common method is a fluorescence polarization (FP) assay.[5] In this method, a fluorescently labeled PIP3 probe competes with the reaction-generated PIP3 for binding to a PIP3-binding protein (like GRP-1).[5] As more PIP3 is produced by the enzyme, the fluorescent probe is displaced, leading to a decrease in the FP signal.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the Taselisib concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection Compound_Prep 1. Prepare Taselisib Serial Dilutions Incubation 3. Combine & Incubate (Enzyme + Substrate + Inhibitor) Compound_Prep->Incubation Enzyme_Prep 2. Prepare PI3K Enzyme & Substrate Mix Enzyme_Prep->Incubation Termination 4. Terminate Reaction (Add EDTA) Incubation->Termination FP_Read 5. Add FP Reagents & Read Plate Termination->FP_Read Data_Analysis 6. Calculate IC50 FP_Read->Data_Analysis

Caption: Workflow for an in vitro PI3K fluorescence polarization assay.

Protocol 2: Cellular Proliferation and Apoptosis Assays

These assays are crucial for determining the functional effect of Taselisib on cancer cells, particularly those with and without PIK3CA mutations.

Principle: Measure the impact of the inhibitor on cell viability, growth, and the induction of programmed cell death.

Step-by-Step Methodology:

  • Cell Culture: Culture cancer cell lines with known PIK3CA status (e.g., mutant vs. wild-type).

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of Taselisib concentrations for a specified duration (e.g., 72 hours for proliferation, 24-48 hours for apoptosis).

  • Proliferation Assessment:

    • Use a reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

    • Alternatively, use colorimetric assays like MTT or SRB.

  • Apoptosis Assessment:

    • Use flow cytometry to analyze cells stained with Annexin V (an early apoptotic marker) and a viability dye (e.g., Propidium Iodide).

    • Measure caspase-3/7 activity using a luminescent or fluorescent substrate. Preclinical studies have shown that Taselisib induces more apoptotic cell death in PIK3CA mutant cancer cells compared to other PI3K inhibitors.[2][3]

  • Data Analysis: For proliferation, calculate the IC₅₀ for growth inhibition. For apoptosis, quantify the percentage of apoptotic cells at each drug concentration.

Protocol 3: Western Blotting for Pathway Modulation and Protein Degradation

Principle: This technique is used to verify that Taselisib inhibits the PI3K pathway in cells and to confirm the degradation of mutant p110α.

Step-by-Step Methodology:

  • Cell Treatment: Treat PIK3CA-mutant and wild-type cells with Taselisib for various time points (e.g., 1, 6, 24 hours).[1]

  • Lysate Preparation: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe membranes with primary antibodies against key pathway proteins: p-Akt (a direct marker of pathway inhibition), total Akt, p-S6 (a downstream marker), total S6, and total p110α.[6]

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the change in protein phosphorylation or total protein levels relative to controls. Mass spectrometry can also be used to confirm the specific depletion of mutant p110α.[3]

In Vivo Efficacy

The anti-tumor activity of Taselisib has been robustly demonstrated in multiple preclinical in vivo models. In xenograft and patient-derived xenograft (PDX) models of tumors bearing PIK3CA mutations, Taselisib treatment leads to significant tumor growth inhibition and even tumor regression at well-tolerated doses.[1][6][7] For example, in a KPL-4 breast cancer xenograft model (PIK3CA H1047R mutation), daily oral administration of Taselisib effectively suppressed tumor growth.[11] These in vivo studies have been critical in establishing the therapeutic potential and optimal dosing schedules for clinical trials.[11]

Conclusion and Future Directions

Taselisib (GDC-0032) represents a significant advancement in the targeted inhibition of the PI3K pathway. Its β-sparing selectivity and, most notably, its unique dual mechanism of inducing mutant p110α degradation, provide a strong rationale for its enhanced potency in PIK3CA-mutant cancers.[1][3] The experimental frameworks detailed in this guide offer robust methods for researchers to further investigate its properties and explore its potential in various cancer contexts. As our understanding of PI3K pathway dysregulation continues to evolve, the insights gained from studying compounds like Taselisib will be invaluable in designing the next generation of precision oncology therapeutics.

References

  • AACR Journals. (2017, February 15). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. [Link]

  • AACR Journals. (2017, July 1). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. [Link]

  • ResearchGate. Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. [Link]

  • National Cancer Institute. Definition of taselisib - NCI Drug Dictionary. [Link]

  • PubMed Central. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. [Link]

  • DC Chemicals. Taselisib(GDC-0032) Datasheet. [Link]

  • PubMed Central. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. [Link]

  • ResearchGate. Discovery of Taselisib (GDC‐0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ | Request PDF. [Link]

  • AACR Journals. (2015, August 1). Abstract 2672: Characterization of the enhanced potency of PI3K inhibitor taselisib (GDC-0032) in PI3K mutant cell lines and models. [Link]

  • PubMed. Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. [Link]

  • ACS Publications. (2013, May 10). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][2][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. [Link]

  • Chemietek. GDC-0032 (Taselisib). [Link]

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The Unseen Catalyst: A Technical Guide to the Discovery and Synthetic Importance of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the discovery and history of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a pivotal chemical intermediate. While not a therapeutic agent in its own right, the significance of this molecule is intrinsically linked to the development of novel antipsychotic medications, most notably Cariprazine. We will explore the synthetic pathways leading to this compound, its critical role as a precursor to the key amine intermediate, and the overarching drug discovery narrative that underscores its importance. This document serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, offering insights into the strategic synthesis of complex pharmaceutical agents.

Introduction: The Intermediate as a Cornerstone of Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising lead compound to a clinically approved drug is often a testament to intricate and innovative synthetic chemistry. While the final active pharmaceutical ingredient (API) garners the most attention, the unsung heroes of this process are often the key intermediates—molecules that represent crucial stepping stones in a synthetic route. This compound is a prime example of such a compound. Its history is not one of direct therapeutic application but rather of enabling the efficient and stereospecific synthesis of a new generation of antipsychotic drugs.

The discovery of this acetamide is interwoven with the quest for more effective treatments for schizophrenia and bipolar disorder, leading to the development of Cariprazine.[1] Cariprazine, an atypical antipsychotic, possesses a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors.[1] The synthesis of Cariprazine relies on the strategic construction of its complex molecular architecture, where the trans-substituted cyclohexylamine moiety plays a crucial role. This compound serves as a stable, readily accessible precursor to the essential amine intermediate, trans-4-(4-methylpiperazin-1-yl)cyclohexanamine, required for the final coupling steps in Cariprazine synthesis.

This guide will illuminate the synthetic strategies employed to produce this compound and its derivatives, providing a detailed examination of the experimental methodologies and the chemical logic that underpins them.

The Synthetic Lineage: From Precursors to a Key Intermediate

The synthesis of this compound is a multi-step process that often begins with more readily available starting materials. The core of the molecule, the substituted cyclohexane ring, is a common motif in medicinal chemistry, and its stereochemistry is critical for the biological activity of the final drug product. The trans configuration of the substituents on the cyclohexane ring is a key structural feature for the desired pharmacological activity of Cariprazine.[1]

General Synthetic Approach

A common strategy for the synthesis of the precursor amine, and by extension its acetamide, involves the reductive amination of a cyclohexanone derivative with 1-methylpiperazine, followed by separation of the desired trans-isomer and subsequent acylation.

Synthesis_Overview Start 4-Oxocyclohexanecarboxylic Acid or derivative Intermediate1 4-(4-Methylpiperazin-1-yl)cyclohexanone Start->Intermediate1 Reaction with 1-methylpiperazine Intermediate2 cis/trans-4-(4-Methylpiperazin-1-yl)cyclohexanamine Intermediate1->Intermediate2 Reductive Amination Intermediate3 trans-4-(4-Methylpiperazin-1-yl)cyclohexanamine Intermediate2->Intermediate3 Isomer Separation Final_Product N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide Intermediate3->Final_Product Acetylation

Caption: Overview of a common synthetic pathway.

Detailed Experimental Protocol: Synthesis of trans-4-(4-methylpiperazin-1-yl)cyclohexanamine

The following protocol is a representative synthesis of the key amine precursor, which can then be readily converted to the target acetamide.

Step 1: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid

  • To a solution of 4-oxocyclohexanecarboxylic acid in a suitable solvent (e.g., methanol), add 1-methylpiperazine.

  • The mixture is stirred at room temperature to form the enamine intermediate.

  • A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise while maintaining the temperature below 25°C.

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure.

  • The resulting crude product is a mixture of cis- and trans-4-(4-methylpiperazin-1-yl)cyclohexanecarboxylic acid.

Step 2: Isomer Separation and Amine Formation

  • The mixture of isomers can be separated by fractional crystallization or chromatography.

  • The desired trans-isomer is then subjected to a Curtius, Hofmann, or Schmidt rearrangement to convert the carboxylic acid to the amine. For example, in a Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Step 3: Acetylation to form N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

  • The purified trans-4-(4-methylpiperazin-1-yl)cyclohexanamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

  • A base, such as triethylamine or pyridine, is added to the solution.

  • Acetyl chloride or acetic anhydride is added dropwise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, which can be further purified by recrystallization or chromatography.

Role in the Synthesis of Cariprazine: A Critical Building Block

The primary significance of this compound lies in its role as a stable precursor to trans-4-(4-methylpiperazin-1-yl)cyclohexanamine, a key intermediate in the synthesis of Cariprazine. The acetamide can be seen as a protected form of the amine, which can be deprotected under specific conditions to reveal the reactive amino group for subsequent coupling reactions.

The synthesis of Cariprazine involves the coupling of this key amine intermediate with a dichlorophenylpiperazine moiety.

Cariprazine_Synthesis Acetamide N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide Amine trans-4-(4-Methylpiperazin-1-yl)cyclohexanamine Acetamide->Amine Deacetylation Cariprazine Cariprazine Amine->Cariprazine Coupling Reaction Dichlorophenylpiperazine 1-(2,3-Dichlorophenyl)piperazine derivative Dichlorophenylpiperazine->Cariprazine

Caption: Role of the acetamide in Cariprazine synthesis.

The development of efficient and stereoselective methods for the synthesis of trans-4-substituted cyclohexane-1-amines has been a focus of research, with enzymatic methods using transaminases showing promise for improving the productivity of industrial Cariprazine synthesis.[1][2][3] These advanced methods aim to produce the key amine intermediate with high diastereomeric purity, bypassing the need for challenging isomer separations.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of N-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]acetamide is presented in the table below.

PropertyValueSource
CAS Number 2604577-33-3[4]
Molecular Formula C₁₃H₂₅N₃O[4]
Molecular Weight 239.36 g/mol [4]

Characterization of N-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the compound. The coupling constants of the cyclohexane protons can be used to verify the trans configuration.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide carbonyl group and N-H bond.

Conclusion and Future Perspectives

This compound, while not a therapeutic agent itself, holds a significant place in the history of medicinal chemistry as a key building block in the synthesis of the important antipsychotic drug, Cariprazine. Its discovery and development are a testament to the enabling power of synthetic chemistry in the creation of complex and life-changing medicines. The ongoing research into more efficient and stereoselective synthetic routes to its precursor amine highlights the continuous drive for innovation in pharmaceutical manufacturing. As our understanding of disease biology deepens, the demand for novel and structurally complex therapeutic agents will continue to grow, further emphasizing the critical role of versatile and strategically designed chemical intermediates like this compound.

References

  • Farkas, B., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 86. [Link]

  • The synthesis of the key intermediate of cariprazine. ResearchGate. (n.d.). [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. [Link]

  • Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide. PrepChem.com. (n.d.). [Link]

  • N-cyclohexyl-piperazino acetamides and propionamides.
  • A process for the preparation of cariprazine hydrochloride.
  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]

  • Asymmetric synthesis of piperazic acid and derivatives thereof.
  • Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl].
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. [Link]

  • Certain alpha-substituted arylsulfonamido acetohydroxamic acids.
  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2022). Archives of Pharmacy Practice, 13(3). [Link]

  • Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (2011). PubMed. [Link]

  • N-Cyclohexylacetamide. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. [Link]

  • Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics. (2016). PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Characterization of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling a Novel Piperazine Derivative

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is a synthetic compound featuring a core structure—combining piperazine, cyclohexane, and acetamide moieties—that suggests potential interaction with specific classes of receptors in the central nervous system and peripheral tissues. The 4-methylpiperazine group, in particular, is a well-known pharmacophore present in numerous centrally active agents. While the precise biological target of this specific molecule is not extensively documented, its structural attributes strongly point towards a potential interaction with sigma (σ) receptors.

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique intracellular proteins primarily located at the endoplasmic reticulum (ER).[1] They are not classic G-protein coupled receptors or ion channels but function as molecular chaperones, modulating a wide array of cellular signaling pathways, including calcium mobilization, ion channel function, and ER stress responses.[2][3] The σ1 receptor is implicated in neurotransmission, neuroprotection, and cognition, while the σ2 receptor is recognized as a biomarker in proliferating tumor cells and is involved in cell death pathways.[4][5]

This guide provides a comprehensive suite of in vitro assay protocols designed to systematically characterize the pharmacological profile of this compound, with a primary focus on its potential activity at sigma receptors. The protocols herein are designed to first establish binding affinity and selectivity (σ1 vs. σ2) and then to probe the functional consequences of this binding.

Part 1: Determination of Binding Affinity at Sigma-1 Receptors

The initial and most critical step in characterizing a novel compound is to determine if it binds to the hypothesized target and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from the receptor.

Scientific Rationale

This protocol employs [3H]-(+)-pentazocine, a selective and high-affinity radioligand for the σ1 receptor.[1][2] The assay is performed using membrane homogenates prepared from guinea pig liver, a tissue known for its high expression density of σ1 receptors, which provides a robust signal-to-noise ratio.[2][5] The experiment involves incubating the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound, this compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The data are used to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), from which the inhibition constant (Ki) can be derived.

Experimental Workflow: σ1 Competitive Binding Assay

G cluster_0 Membrane Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Controls cluster_3 Incubation & Termination cluster_4 Data Acquisition & Analysis P1 Homogenize Guinea Pig Liver in Lysis Buffer P2 Centrifuge at Low Speed (Remove Debris) P1->P2 P3 Centrifuge Supernatant at High Speed (Pellet Membranes) P2->P3 P4 Resuspend & Re-pellet P3->P4 P5 Final Resuspension & Protein Assay (BCA) P4->P5 A4 Add Membrane Homogenate (Initiate Reaction) P5->A4 A1 Add Assay Buffer A2 Add Test Compound (10 concentrations) A1->A2 A3 Add Radioligand ([3H]-(+)-pentazocine) A2->A3 A3->A4 I1 Incubate Plate (90 min at 37°C) A4->I1 C1 Total Binding: No Competitor (Vehicle) C2 Non-Specific Binding (NSB): + 10 µM Haloperidol I2 Rapid Vacuum Filtration (GF/B filters, PEI-soaked) I1->I2 I3 Wash Filters with Ice-Cold Buffer I2->I3 D1 Dry Filters & Add Scintillation Cocktail I3->D1 D2 Count Radioactivity (Scintillation Counter) D1->D2 D3 Calculate Specific Binding (Total - NSB) D2->D3 D4 Plot % Inhibition vs. [Compound] & Calculate IC50/Ki D3->D4

Caption: Workflow for σ1 Receptor Competitive Binding Assay.

Step-by-Step Protocol: σ1 Receptor Competitive Inhibition Assay
  • Membrane Preparation (Support Protocol):

    • Homogenize fresh or frozen guinea pig liver in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

    • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA protein assay.

    • Dilute the membrane preparation in assay buffer to a final concentration of 0.4 mg/mL.[2]

  • Assay Procedure:

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in the assay buffer.

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.[2][7]

      • 50 µL of [3H]-(+)-pentazocine diluted in assay buffer to a final concentration near its Kd (e.g., 3 nM).[8]

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (containing 40 µg of protein) to each well. The final assay volume is 200 µL.

    • Incubate the plate for 90 minutes at 37°C with gentle agitation. This time is sufficient to reach equilibrium.[2]

  • Filtration and Scintillation Counting:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) presoaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[6]

    • Quickly wash the filters four times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding relative to the control (vehicle-only) wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

ParameterRecommended ValueSource
Receptor SourceGuinea Pig Liver Membranes[2][5]
Radioligand[3H]-(+)-pentazocine[2][9]
Radioligand Conc.~3 nM (near Kd)[8]
Non-Specific LigandHaloperidol (10 µM)[2][7]
Incubation Time/Temp90 min at 37°C[2]
Protein per Well~30-50 µg[2]
Data AnalysisCheng-Prusoff Equation[6]
Table 1: Key Parameters for σ1 Competitive Binding Assay.

Part 2: Determination of Binding Affinity at Sigma-2 Receptors

To assess selectivity, it is crucial to also determine the compound's affinity for the σ2 receptor. The methodology is analogous to the σ1 assay but uses a different radioligand and tissue preparation.

Scientific Rationale

This protocol uses [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand that binds to both σ1 and σ2 sites.[1] To ensure that binding to only the σ2 receptor is measured, the assay is performed in the presence of a high concentration of a selective σ1 ligand, such as (+)-pentazocine, which "masks" the σ1 sites.[2] Rat liver is often used as it provides a good source of σ2 receptors.[10]

Step-by-Step Protocol: σ2 Receptor Competitive Inhibition Assay
  • Membrane Preparation:

    • Prepare membrane homogenates from rat liver using the same support protocol as described for the guinea pig liver in Part 1.

  • Assay Procedure:

    • The setup is nearly identical to the σ1 assay, with the following key modifications:

      • Radioligand: Use [3H]-DTG at a final concentration near its Kd for the σ2 site (e.g., 10 nM).

      • Masking Ligand: Add (+)-pentazocine (e.g., 100 nM final concentration) to ALL wells to saturate the σ1 receptors.[5]

      • Non-Specific Binding: Define non-specific binding using a high concentration of unlabeled DTG or Haloperidol (e.g., 10 µM).

    • Incubate the plate for 60 minutes at 30°C.[6]

  • Filtration and Data Analysis:

    • Follow the same filtration, scintillation counting, and data analysis steps as outlined in Part 1 to determine the IC50 and calculate the Ki for the σ2 receptor.

The ratio of the Ki values (Ki σ2 / Ki σ1) will determine the compound's selectivity. A ratio significantly greater than 1 indicates selectivity for the σ1 receptor, while a ratio significantly less than 1 indicates σ2 selectivity.

Part 3: Functional Characterization via Cell Viability Assay

Determining if a compound is an agonist or antagonist requires a functional assay. Many σ2 receptor ligands have been shown to induce cell death in cancer cells, a functional effect that can be readily measured.[4] Therefore, a cell viability assay can serve as an initial screen to classify the functional activity of this compound at the σ2 receptor.

Scientific Rationale

This protocol uses a cancer cell line known to express σ2 receptors (e.g., human melanoma MDA-MB-435 or mouse breast cancer EMT-6 cells).[4] The cells are treated with the test compound, and cell viability is measured using a colorimetric method like the MTS assay. A compound that induces cell death (reduces viability) is classified as a potential agonist, while a compound that has no effect on its own but can block the cell-killing effect of a known σ2 agonist (like siramesine) would be classified as an antagonist.

Experimental Workflow: Cell Viability Functional Assay

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Controls cluster_3 Incubation & Assay cluster_4 Data Analysis P1 Culture MDA-MB-435 cells P2 Trypsinize & Count Cells P1->P2 P3 Seed Cells in 96-well Plate (e.g., 5,000 cells/well) P2->P3 P4 Allow Cells to Adhere Overnight P3->P4 A2 Remove Old Media from Cells P4->A2 A1 Prepare Serial Dilutions of Test Compound & Controls A3 Add Fresh Media Containing Compounds to Wells A1->A3 A2->A3 I1 Incubate Plate (e.g., 72 hours) A3->I1 C1 Vehicle Control (DMSO) C2 Positive Control (Siramesine, σ2 agonist) I2 Add MTS Reagent to each well I1->I2 I3 Incubate (1-4 hours) I2->I3 I4 Measure Absorbance at 490 nm (Plate Reader) I3->I4 D1 Normalize Absorbance to Vehicle Control Wells I4->D1 D2 Plot % Viability vs. [Compound] D1->D2 D3 Calculate EC50 for Cytotoxicity D2->D3

Caption: Workflow for σ2 Functional Cell Viability Assay.

Step-by-Step Protocol: MTS Cell Viability Assay
  • Cell Seeding:

    • Culture MDA-MB-435 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The next day, prepare 2X serial dilutions of this compound and a known σ2 agonist (e.g., siramesine) in fresh culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds to the appropriate wells. Include vehicle-only wells as a control for 100% viability.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2, until the color develops.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance data as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of the compound and fit the data to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).[4]

    • Compare the EC50 and maximal effect of the test compound to the known agonist siramesine to classify it as a full agonist, partial agonist, or inactive.[4]

Part 4: Data Interpretation and Future Directions

The results from these three assays will provide a foundational pharmacological profile for this compound.

  • High affinity at σ1 (low nM Ki) and low affinity at σ2 (µM Ki) would classify the compound as a selective σ1 ligand. Further functional assays would be needed to determine if it is an agonist or antagonist. These could include assays measuring its effect on ion channel activity or its ability to modulate protein-protein interactions, such as the dissociation of the σ1 receptor from the BiP chaperone.[3][11]

  • High affinity at σ2 and low affinity at σ1 would classify it as a selective σ2 ligand. The cell viability assay would then provide insight into its functional activity. An EC50 for cytotoxicity comparable to known agonists would suggest it is a σ2 agonist.[4]

  • High affinity at both receptors would classify it as a non-selective sigma ligand.

Should the compound show potent and selective activity at either receptor, further studies would be warranted. These could include more complex cell-based assays, such as measuring changes in intracellular calcium levels, assessing neurite outgrowth in neuronal cell lines, or using advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) to study ligand-induced conformational changes in the receptor.[8]

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceutical Research, 29(9), 2493–2502. Available from: [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Pati, M. L., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5176. Available from: [Link]

  • Lever, J. R., et al. (2012). Characterization of pulmonary sigma receptors by radioligand binding. Journal of Pharmacology and Experimental Therapeutics, 341(3), 785–793. Available from: [Link]

  • Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 976-998. Available from: [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 246. Available from: [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. Available from: [Link]

  • Xu, J. (2007). Synthesis and evaluation of sigma receptor ligands. MOspace. Available from: [Link]

  • Yang, R., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1874. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for the Functional Characterization of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is a synthetic organic compound available for research purposes. However, as of the date of this publication, it is a molecule with no established biological target or documented mechanism of action in peer-reviewed literature. This guide, therefore, serves a dual purpose. First, it provides the fundamental protocols for handling and initial characterization of this specific molecule. Second, and more broadly, it presents a systematic, multi-tiered framework for researchers to approach the functional characterization of any novel small molecule compound in a cell culture setting. To illustrate the process of mechanism of action (MoA) elucidation, we will use the well-characterized cyclin-dependent kinase (CDK) inhibitor, Roscovitine (Seliciclib) , as a conceptual proxy due to its extensive use in cell biology to study cell cycle regulation. This document is intended for researchers, scientists, and drug development professionals seeking to profile uncharacterized chemical entities.

Part 1: Foundational Characterization of a Novel Compound

Physicochemical Properties and Reagent Preparation

The first principle of robust cell culture experimentation is the accurate and reproducible preparation of the test article. The properties of this compound are not extensively documented; therefore, empirical validation is a critical first step.

Table 1: Compound Handling and Storage

ParameterRecommendationRationale
Compound Handling Handle in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.The toxicological properties of the compound are unknown. Minimizing exposure is a standard safety precaution.
Storage Store the lyophilized powder at -20°C, desiccated and protected from light.Prevents degradation from hydrolysis, oxidation, and photolysis, ensuring compound integrity over time.
Solvent Selection Empirically test solubility in cell culture grade Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).DMSO is a universal solvent for many organic molecules and is compatible with most cell culture assays up to 0.5% (v/v). Testing multiple solvents is crucial if the primary choice proves ineffective.
Stock Solution Prepare a high-concentration primary stock (e.g., 10-50 mM) in the chosen solvent (typically DMSO). Aliquot into single-use volumes and store at -80°C.Creating single-use aliquots prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.

Protocol 1: Preparation of a 10 mM Master Stock Solution

  • Determine Mass: Calculate the mass of this compound powder required for the desired volume and concentration (Molecular Weight: 253.40 g/mol ). For 1 mL of a 10 mM stock, 2.534 mg is needed.

  • Solubilization: In a sterile microcentrifuge tube, add the calculated volume of cell culture grade DMSO to the powder.

  • Mixing: Vortex thoroughly for 1-2 minutes. If insolubility is observed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical to prevent contamination of cell cultures.

  • Aliquoting & Storage: Prepare small-volume (e.g., 10-20 µL) single-use aliquots in sterile tubes. Store immediately at -80°C.

Tier 1 Experiment: Determining Cytotoxicity and Effective Concentration Range

Before investigating the mechanism, it is essential to determine the compound's impact on cell viability and proliferation. This dose-response analysis identifies the concentration range that is biologically active without causing immediate, non-specific cell death.

Workflow: Cytotoxicity Profiling

cluster_prep Preparation cluster_treat Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in 96-well plates (e.g., 5,000 cells/well) treat Add dilutions to cells. Include Vehicle (DMSO) and Untreated Controls. prep_cells->treat prep_compound Prepare 2x serial dilutions of This compound prep_compound->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform viability assay (e.g., CellTiter-Glo® or MTT) incubate->assay analyze Measure signal (luminescence/absorbance) assay->analyze plot Plot dose-response curve and calculate IC50 analyze->plot

Caption: Workflow for determining the IC50 value.

Protocol 2: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in a white, clear-bottom 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of this compound in culture medium at 2x the final desired concentrations. A typical range for a novel compound might span from 100 nM to 100 µM.

  • Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. Include wells treated with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Return the plate to the incubator for a relevant time period (e.g., 72 hours), which should be consistent across experiments.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: Elucidating Mechanism of Action (MoA) - An Illustrative Example

Once a biologically active concentration range is established, the next phase is to investigate how the compound exerts its effects. As the MoA of this compound is unknown, we will use the well-studied CDK inhibitor Roscovitine as an example to build a hypothetical investigation. Roscovitine is known to induce cell cycle arrest by inhibiting CDK1, CDK2, CDK5, and CDK7.

Hypothesis Generation

The structure of a novel compound can provide clues to its potential targets. While not definitive, the piperazine moiety is present in numerous kinase inhibitors. Therefore, a reasonable starting hypothesis could be that this compound affects a signaling pathway regulated by protein kinases, such as the cell cycle control pathway.

Tier 2 Experiment: Probing the Cell Cycle Pathway

If a compound inhibits cell proliferation, a logical next step is to determine if it induces arrest at a specific phase of the cell cycle. This can be assessed by analyzing the phosphorylation status of key cell cycle proteins.

Hypothetical Pathway Analysis: CDK Inhibition

cluster_pathway G1/S Transition Pathway CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription Compound Hypothetical Inhibitor (e.g., Roscovitine) Compound->CDK2 inhibits

Caption: Simplified G1/S checkpoint pathway targeted by CDK inhibitors.

Protocol 3: Western Blot Analysis of Cell Cycle Markers

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours). Include a vehicle control.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key targets to probe based on our Roscovitine example would include:

      • Phospho-Rb (Ser807/811) - A direct substrate of CDK2/4/6. Its decrease indicates CDK inhibition.

      • Cyclin E - A binding partner of CDK2.

      • p21 or p27 - Endogenous CDK inhibitors; their upregulation can indicate cell cycle arrest.

      • β-Actin or GAPDH - Loading controls to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A decrease in phospho-Rb levels in treated cells compared to the vehicle control would strongly suggest that the compound inhibits CDK activity, leading to G1 phase arrest.

Part 3: Data Interpretation and Future Directions

Table 2: Interpreting Potential Outcomes

Experimental ResultInterpretationNext Steps
Potent IC50 (< 10 µM) in Viability Assay The compound is biologically active at concentrations suitable for MoA studies.Proceed to Tier 2 experiments (e.g., Western Blot, Flow Cytometry for cell cycle analysis).
No change in p-Rb; Proliferation still inhibited The compound's anti-proliferative effect is likely independent of the CDK/Rb pathway.Broaden the investigation. Consider other major pathways (e.g., MAPK, PI3K/Akt) or perform a phosphoproteomics screen.
Increased apoptosis markers (e.g., Cleaved Caspase-3) The compound induces programmed cell death rather than just cytostatic arrest.Investigate the intrinsic vs. extrinsic apoptotic pathways. Analyze Bcl-2 family proteins.
No significant cytotoxicity (IC50 > 100 µM) The compound has low potency against the tested cell line under these conditions or may have non-cytotoxic effects.Consider screening against other cell lines or exploring non-viability-based assays (e.g., reporter assays, migration assays).

The logical progression from initial viability screening to targeted pathway analysis forms a robust framework for characterizing any novel compound. If this compound were to show activity, these protocols would provide the foundational data needed to build a comprehensive biological profile, guiding future experiments such as target deconvolution proteomics or in vivo efficacy studies.

References

  • Timm, M., et al. (2013). "The impact of DMSO on cellular function and protein expression in cultured primary astrocytes." Neurochemical Research. Available at: [Link]

  • ADM Instrument Engineering. (n.d.). "The Importance of Single-Use Aliquots." ADM Instrument Engineering Tech Notes. Available at: [Link]

  • Meijer, L., et al. (1999). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry. Available at: [Link]

  • Signalway Antibody (SAB). (n.d.). "Phospho-Rb (Ser807/811) Antibody Datasheet." SAB Signalway Antibody. Available at: [Link]

Application Notes and Protocols for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The identification and characterization of novel kinase inhibitors are therefore of paramount importance in modern drug discovery.[2][3] This document provides a comprehensive guide to utilizing N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a novel small molecule, in kinase inhibition assays. While the specific kinase targets of this compound are under investigation, these protocols are designed to serve as a robust framework for its initial characterization and can be adapted for a wide range of kinases and screening platforms. We will delve into the underlying principles of kinase assays, provide detailed step-by-step protocols for determining inhibitory activity, and discuss best practices for data analysis and interpretation.

Introduction to Kinase Inhibition and the Role of Novel Small Molecules

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. The human kinome comprises over 500 kinases, and their intricate signaling networks govern virtually all aspects of cell life.[2] Consequently, aberrant kinase activity is a frequent driver of pathology, making them highly attractive therapeutic targets.[2]

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[2] These inhibitors typically act by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling.[4][5] The discovery pipeline for these inhibitors often begins with high-throughput screening of compound libraries to identify initial "hits."[6] this compound represents a potential starting point for the development of a novel kinase inhibitor. Its chemical structure, featuring a piperazine and a cyclohexylacetamide moiety, provides a scaffold that could be optimized for potency and selectivity against specific kinases.

This guide will walk you through the essential steps to evaluate the kinase inhibitory potential of this compound, from initial assay setup to the determination of its half-maximal inhibitory concentration (IC50).

Choosing the Right Kinase Assay Platform

Several robust and sensitive assay platforms are available for measuring kinase activity and its inhibition. The choice of platform often depends on the specific kinase, the availability of reagents, and the desired throughput. Here, we will focus on the principles of two widely used methods: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Homogeneous Time-Resolved Fluorescence - HTRF®).

  • ADP-Glo™ Kinase Assay: This is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[7][8]

  • HTRF® Kinase Assay: This assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][9] It typically involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody.[10] When the substrate is phosphorylated by the kinase, the antibody binds to it. Upon excitation, the europium donor transfers energy to an acceptor (often XL665 conjugated to streptavidin), which binds to the biotinylated substrate, resulting in a FRET signal.[10][11]

For the purpose of this guide, we will provide a detailed protocol for the ADP-Glo™ Kinase Assay due to its broad applicability across the kinome.[12]

Hypothetical Signaling Pathway

To provide a conceptual framework, let's consider a hypothetical signaling pathway where this compound might exert its effects. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn activates a downstream serine/threonine kinase, "Kinase X." Kinase X then phosphorylates a substrate protein, leading to a cellular response, such as proliferation. Our goal is to determine if this compound can inhibit Kinase X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream Signal Upstream Signal RTK RTK Upstream Signal->RTK Binds and Activates Kinase X Kinase X RTK->Kinase X Activates Substrate Protein Substrate Protein Kinase X->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to Inhibitor This compound Inhibitor->Kinase X Inhibits

Figure 1: Hypothetical signaling pathway illustrating the potential point of intervention for this compound.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is designed to determine the concentration at which this compound inhibits 50% of the activity of a target kinase (IC50).

Materials and Reagents
  • This compound (test compound)

  • Target Kinase (e.g., recombinant human Kinase X)

  • Kinase Substrate (specific to the target kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[7]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

The workflow for the ADP-Glo™ assay involves three main stages: the kinase reaction, ATP depletion, and ADP conversion and detection.

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Compound Dilution Prepare serial dilutions of This compound Add Compound Add compound dilutions to plate Compound Dilution->Add Compound Reagent Prep Prepare Kinase, Substrate, and ATP solutions Add Kinase Add Kinase and Substrate mixture Reagent Prep->Add Kinase Add Compound->Add Kinase Start Reaction Add ATP to initiate kinase reaction Add Kinase->Start Reaction Incubate_KR Incubate at RT Start Reaction->Incubate_KR Stop Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_KR->Stop Reaction Incubate_ADPGlo Incubate for 40 min Stop Reaction->Incubate_ADPGlo Detect ADP Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_ADPGlo->Detect ADP Incubate_Detect Incubate for 30-60 min Detect ADP->Incubate_Detect Read Luminescence Measure luminescence Incubate_Detect->Read Luminescence

Figure 2: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol

1. Preparation of Compound Dilutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your 100x compound plate. c. For the assay, further dilute the 100x compound plate to a 4x working concentration in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

2. Kinase Reaction Setup (20 µL final volume in a 384-well plate): a. To the appropriate wells of a white, opaque 384-well plate, add 5 µL of the 4x compound dilutions. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no kinase). b. Prepare a 2x kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be predetermined in separate enzyme and substrate titration experiments. c. Add 10 µL of the 2x kinase/substrate master mix to each well containing the compound. For the negative control wells, add 10 µL of a 2x substrate mix without the kinase. d. Prepare a 4x ATP solution in the kinase reaction buffer. The ATP concentration should ideally be at the Km value for the specific kinase to accurately determine competitive inhibition. e. To initiate the kinase reaction, add 5 µL of the 4x ATP solution to all wells. f. Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

3. ADP Detection: a. After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well.[13] This will stop the kinase reaction and deplete the unconsumed ATP. b. Incubate the plate at room temperature for 40 minutes.[13] c. Add 40 µL of Kinase Detection Reagent to each well.[13] This reagent will convert the ADP generated during the kinase reaction back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8] e. Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data will be used to calculate the percent inhibition for each concentration of this compound and subsequently determine the IC50 value.

Calculation of Percent Inhibition

The percent inhibition is calculated using the following formula:

% Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)])

Where:

  • RLU_inhibitor is the relative light units from wells with the test compound.

  • RLU_positive_control is the average relative light units from the wells with no inhibitor (DMSO only).

  • RLU_negative_control is the average relative light units from the wells with no kinase.

IC50 Determination

The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.[14][15] To determine the IC50, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Then, fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism). The IC50 is the concentration at the inflection point of the curve.[15]

Data Presentation

The results of the kinase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values and a graph of the dose-response curve are standard.

Table 1: Inhibitory Activity of this compound against Kinase X

CompoundTarget KinaseIC50 (µM)
This compoundKinase X[e.g., 1.2]
Staurosporine (Control Inhibitor)Kinase X[e.g., 0.01]

(Note: The IC50 values presented here are hypothetical and for illustrative purposes only.)

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is crucial to incorporate proper controls and validation steps into your experimental design.

  • Z'-factor: Calculate the Z'-factor for your assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Control Inhibitor: Always include a known inhibitor of your target kinase (e.g., staurosporine for many kinases) as a positive control for inhibition. This validates that the assay can detect inhibition.[16]

  • ATP Concentration: Be aware that the measured IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.[14] Reporting the ATP concentration is essential for comparing results across different studies. For a more direct measure of inhibitor potency that is independent of substrate concentrations, the inhibitor constant (Ki) can be determined.[17]

  • Orthogonal Assays: To confirm the inhibitory activity and rule out assay-specific artifacts, it is advisable to test the compound in an orthogonal assay that uses a different detection technology (e.g., HTRF® or a direct binding assay).[6]

  • Selectivity Profiling: To understand the specificity of this compound, it should be screened against a panel of other kinases.[18] This will reveal its selectivity profile and potential off-target effects.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor using the robust and widely applicable ADP-Glo™ assay. By following the detailed protocols and adhering to the principles of good assay design and data analysis, researchers can confidently determine the inhibitory potency of this and other novel compounds.

The next steps in the characterization of this compound would involve:

  • Determining its mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • Assessing its activity in cell-based assays to confirm its ability to inhibit the target kinase in a more physiologically relevant context.[5][19]

  • Performing medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

By systematically applying these methodologies, the scientific community can effectively advance the discovery and development of the next generation of kinase-targeted therapies.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research, 59(11), 2566–2569.
  • ResearchGate. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • PubMed. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

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Application Notes & Protocols for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Chemical Entity

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is a novel chemical entity with a structure suggestive of potential neurological activity, given the prevalence of the piperazine and cyclohexyl moieties in centrally active agents. While direct, peer-reviewed studies on this specific molecule's application in disease models are not yet prevalent in public literature, its structural similarity to other reported anticonvulsant agents provides a strong rationale for its investigation in epilepsy models.

This guide is structured to provide a comprehensive framework for researchers to evaluate the anticonvulsant potential of this compound. The protocols and methodologies described herein are based on established and validated animal models of epilepsy, particularly drawing from studies on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives which have demonstrated efficacy in seizure models[1]. This document, therefore, serves as a robust starting point for initiating preclinical efficacy and mechanism of action studies.

Part 1: Scientific Rationale and Mechanistic Hypothesis

The core hypothesis for investigating this compound as an anticonvulsant is based on structure-activity relationships (SAR) observed in similar chemical series. The piperazine ring is a common scaffold in many CNS-active drugs, including antidepressants, antipsychotics, and anticonvulsants. It can interact with various neurotransmitter receptors and ion channels.

Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown promising anticonvulsant activity, particularly in the Maximal Electroshock (MES) seizure model, which is considered a reliable predictor of clinical efficacy against generalized tonic-clonic seizures[1]. The proposed mechanism for some of these analogs involves modulation of neuronal voltage-sensitive sodium channels[1]. It is therefore plausible that this compound may exert its effects through a similar mechanism.

The experimental workflow is designed to first establish the efficacy and therapeutic window of the compound and then to explore its potential mechanism of action.

G cluster_0 Phase 1: In Vivo Efficacy & Tolerability cluster_1 Phase 2: Mechanistic Investigation Compound_Preparation Compound Formulation & Solubility Testing Tolerability_Study Acute Neurological Toxicity (Rotarod Test) Compound_Preparation->Tolerability_Study Determine Maximum Tolerated Dose (MTD) Efficacy_Screening Anticonvulsant Activity (MES Test) Tolerability_Study->Efficacy_Screening Select Doses Below MTD Target_Binding Ex Vivo Brain Tissue Analysis (e.g., Radioligand Binding Assay) Efficacy_Screening->Target_Binding If Efficacious

Caption: High-level experimental workflow for evaluating a novel anticonvulsant.

Part 2: Experimental Protocols

Protocol 1: Compound Formulation and Administration

Objective: To prepare this compound for intraperitoneal (i.p.) administration in mice.

Rationale: Intraperitoneal injection is a common route for initial screening of novel compounds in rodents as it allows for rapid absorption and systemic distribution, bypassing the first-pass metabolism that occurs with oral administration. The choice of vehicle is critical to ensure the compound is fully solubilized and does not precipitate upon injection.

Materials:

  • This compound (CAS No. 1214265-81-2)[2]

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL) with 27-gauge needles

Procedure:

  • Vehicle Preparation: Prepare a fresh vehicle solution of 10% DMSO, 40% PEG 400, and 50% saline. This vehicle is generally well-tolerated and effective for solubilizing a wide range of compounds.

  • Compound Solubilization:

    • Weigh the required amount of this compound.

    • Add the appropriate volume of DMSO to the compound and vortex until fully dissolved.

    • Add the PEG 400 and vortex to mix.

    • Finally, add the saline and vortex thoroughly. The final solution should be clear.

  • Dose Calculation: Doses should be calculated based on the weight of the animal (in mg/kg). The injection volume is typically 10 mL/kg for mice.

  • Administration: Administer the prepared solution via intraperitoneal injection to the mice at the desired time point before the seizure induction.

Protocol 2: Acute Neurological Toxicity (Rotarod Test)

Objective: To assess the motor coordination and potential neurological impairment caused by the test compound.

Rationale: The rotarod test is a standard method to evaluate the neurological toxicity of a compound. An inability to maintain balance on the rotating rod indicates motor impairment, which is a common side effect of centrally acting drugs. This test is crucial for establishing a therapeutic window (the range between the effective dose and the toxic dose).

Apparatus:

  • Rotarod apparatus for mice (e.g., Ugo Basile 7650)

Procedure:

  • Training:

    • On the day before the experiment, train the mice to stay on the rotarod at a constant speed (e.g., 10 rpm) for at least 60 seconds. Repeat this 2-3 times.

  • Testing:

    • On the day of the experiment, administer the vehicle or this compound at various doses (e.g., 30, 100, 300 mg/kg, i.p.).

    • At a predetermined time point post-injection (e.g., 30 minutes, corresponding to the peak time of action for many i.p. administered compounds), place the mouse on the rotarod.

    • Record the latency to fall from the rod over a 60-second trial.

    • A mouse is considered to have failed the test if it falls off the rod before the 60-second cut-off.

    • The dose at which 50% of the animals fail the test is the median toxic dose (TD50).

Protocol 3: Anticonvulsant Efficacy (Maximal Electroshock Test)

Objective: To evaluate the ability of the compound to prevent the spread of seizures.

Rationale: The MES test is a widely used animal model for generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.

Apparatus:

  • A constant current shock generator (e.g., Ugo Basile ECT unit)

  • Corneal electrodes

Procedure:

  • Animal Preparation:

    • Administer the vehicle or this compound at doses determined to be non-toxic in the rotarod test.

  • Seizure Induction:

    • At the time of expected peak drug activity (e.g., 30 minutes post-injection), a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the eyes to minimize discomfort.

    • An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds in mice) is delivered through the corneal electrodes.

  • Observation:

    • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind limb extension.

    • Protection is defined as the absence of this phase.

  • Data Analysis:

    • The percentage of animals protected at each dose is calculated.

    • The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.

Part 3: Data Presentation and Interpretation

The results from the initial screening can be summarized in a table to provide a clear overview of the compound's profile.

Dose (mg/kg, i.p.)Rotarod Test (% Impaired)MES Test (% Protected)
Vehicle0%0%
300%25%
10010%75%
30080%100%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • From this hypothetical data, an ED50 for the MES test can be estimated to be around 50-60 mg/kg.

  • The TD50 from the rotarod test would be estimated to be around 200 mg/kg.

  • The Protective Index (PI) can be calculated as TD50/ED50. A higher PI indicates a better safety margin. In this example, PI ≈ 4, suggesting a reasonable separation between efficacy and toxicity.

Part 4: Proposed Mechanism of Action and Next Steps

If this compound demonstrates a favorable in vivo profile, the next logical step is to investigate its mechanism of action.

G Compound N-[4-(4-methylpiperazin-1-yl) cyclohexyl]acetamide Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Binds to and modulates channel Action_Potential Reduced Repetitive Neuronal Firing Na_Channel->Action_Potential Inhibition Seizure_Suppression Suppression of Seizure Spread Action_Potential->Seizure_Suppression Leads to

Caption: Hypothesized mechanism of action via sodium channel modulation.

Further Investigations:

  • In Vitro Electrophysiology: Use patch-clamp techniques on cultured neurons or brain slices to directly measure the effect of the compound on voltage-gated sodium currents.

  • Radioligand Binding Assays: Conduct binding studies using radiolabeled ligands for the sodium channel (e.g., [³H]batrachotoxin) to determine if the compound directly interacts with the channel.

  • Broader Target Profiling: Screen the compound against a panel of other common CNS targets (e.g., GABA-A receptors, calcium channels, other neurotransmitter receptors) to assess its selectivity.

References

  • N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide. PubChemLite. Available at: [Link]

  • N-((1r,4r)-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)acetaMide. VEGSCI Inc. Available at: [Link]

  • trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. PubMed. Available at: [Link]

  • Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Available at: [Link]

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. Available at: [Link]

  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Google Patents.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. PMC - NIH. Available at: [Link]

  • N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. precisionFDA. Available at: [Link]

  • Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Available at: [Link]

  • 1-[4-[(4-Methylpiperazin-1-yl)methyl]cyclohexyl]-3-(4-phenoxyphenyl)imidazo[1,5-a]pyrazin-4-ium-4-amine. PubChem. Available at: [Link]

  • Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. PubMed. Available at: [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Available at: [Link]

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Application Notes and Protocols for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a Potential HDAC6 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neurodegenerative disease.

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating innovative therapeutic strategies. A growing body of evidence implicates Histone Deacetylase 6 (HDAC6) as a key pathogenic factor in AD.[1][2] HDAC6, a primarily cytoplasmic enzyme, regulates crucial cellular processes such as microtubule dynamics, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin and tau.[3] Its overexpression in AD brains is linked to impaired axonal transport and the accumulation of toxic protein aggregates.[4][5] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic approach to ameliorate cognitive deficits and modify disease progression.[6][7][8] This document provides a comprehensive guide to the investigation of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a novel small molecule hypothesized to be a selective HDAC6 inhibitor. We present detailed protocols for its chemical synthesis and characterization, along with robust in vitro and in vivo methodologies to validate its therapeutic potential for Alzheimer's disease.

Rationale for Targeting HDAC6 in Alzheimer's Disease

The pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4][5] HDAC6 is intricately linked to both of these pathologies.

  • Regulation of Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. In AD, elevated HDAC6 activity leads to hypoacetylation of tubulin, destabilizing microtubules and impairing axonal transport.[3] This disruption hinders the trafficking of essential components like mitochondria and synaptic vesicles, contributing to synaptic dysfunction and neurodegeneration.[6] Inhibition of HDAC6 restores tubulin acetylation, thereby stabilizing microtubules and rescuing transport deficits.[9]

  • Protein Homeostasis (Autophagy): HDAC6 plays a crucial role in the clearance of misfolded protein aggregates via the autophagy pathway.[4] It mediates the formation of aggresomes, which sequester ubiquitinated proteins for degradation. By modulating this pathway, HDAC6 inhibitors can enhance the clearance of both Aβ and pathological tau species.[4]

  • Tau Pathology: HDAC6 can directly deacetylate tau, making it more susceptible to phosphorylation by kinases, a critical step in the formation of NFTs.[3] Thus, inhibiting HDAC6 may reduce the burden of hyperphosphorylated tau.

The compound this compound incorporates structural motifs, such as the piperazine and acetamide groups, which are present in various kinase and enzyme inhibitors, making it a plausible candidate for HDAC6 inhibition. These application notes will guide researchers in systematically evaluating this hypothesis.

HDAC6_Pathway_in_AD cluster_Neuron Neuron Cytoplasm cluster_Inhibitor Therapeutic Intervention HDAC6 HDAC6 deacetylatedTubulin α-Tubulin (Deacetylated) HDAC6->deacetylatedTubulin Deacetylation Aggresome Aggresome Formation HDAC6->Aggresome Promotes alphaTubulin α-Tubulin (Acetylated) Microtubules_stable Stable Microtubules alphaTubulin->Microtubules_stable Microtubules_unstable Unstable Microtubules deacetylatedTubulin->Microtubules_unstable AxonalTransport_normal Normal Axonal Transport Microtubules_stable->AxonalTransport_normal AxonalTransport_impaired Impaired Axonal Transport Microtubules_unstable->AxonalTransport_impaired MisfoldedProteins Misfolded Tau & Aβ MisfoldedProteins->Aggresome Autophagy Autophagy Aggresome->Autophagy Clearance Protein Clearance Autophagy->Clearance TestCompound N-[4-(4-methylpiperazin-1-yl) cyclohexyl]acetamide TestCompound->HDAC6 Inhibits

Caption: Proposed mechanism of HDAC6 in AD and the intervention point for this compound.

Synthesis and Characterization of this compound

A reliable supply of the test compound with high purity is paramount for reproducible results. The following is a proposed synthetic route.

Protocol 2.1: Two-Step Synthesis

Causality: This two-step approach involves a standard reductive amination to form the key diamine intermediate, followed by a robust amide coupling. This strategy is efficient and generally provides good yields.

Step 1: Reductive Amination

  • To a solution of 4-(4-methylpiperazin-1-yl)cyclohexan-1-one (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Rationale: NaBH₃CN is a mild reducing agent selective for the iminium ion formed in situ, minimizing reduction of the starting ketone.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Concentrate the mixture under reduced pressure, then partition between dichloromethane and 1M NaOH.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine.

Step 2: Amide Coupling

  • Dissolve the crude amine from Step 1 in dichloromethane.

  • Add triethylamine (2.0 eq) and cool the solution to 0°C.

  • Slowly add acetyl chloride (1.2 eq) dropwise. Rationale: Acetyl chloride is a highly reactive acylating agent. Slow addition at low temperature controls the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Protocol 2.2: Characterization The identity and purity of the final compound must be confirmed.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the cyclohexyl, piperazine, methyl, and acetyl protons and carbons.
LC-MS Purity and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio [M+H]⁺.
HPLC Purity assessmentPurity ≥98% by peak area integration.

In Vitro Evaluation Protocols

These protocols are designed to confirm target engagement and assess the compound's cellular activity.

Protocol 3.1: HDAC6 Enzymatic Inhibition Assay (Fluorometric)

Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified HDAC6, providing a quantitative measure of its potency (IC₅₀). Fluorometric kits are widely available and offer high-throughput capabilities.[10][11]

  • Prepare a dilution series of the test compound in assay buffer (e.g., from 1 nM to 100 µM).

  • In a 96-well white plate, add recombinant human HDAC6 enzyme to all wells except the blank.[10]

  • Add the diluted test compound or vehicle control. Include a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.[9][12]

  • Incubate for 15 minutes at 37°C to allow compound-enzyme binding.

  • Initiate the reaction by adding the fluorogenic HDAC6 substrate (e.g., a peptide with an acetylated lysine).[11]

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Cellular Target Engagement via Western Blot for Acetylated α-Tubulin

Causality: Since α-tubulin is a primary cytoplasmic substrate of HDAC6, an increase in its acetylation level within cells is a direct biomarker of HDAC6 inhibition.[13] Western blotting is the gold-standard technique for quantifying this post-translational modification.[14][15]

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., SH-SY5Y cells) + Test Compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (Anti-acetyl-α-Tubulin, Anti-β-Actin) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Densitometry Analysis (Quantify Band Intensity) H->I

Caption: Standard workflow for Western Blot analysis of acetylated α-tubulin.

  • Cell Culture and Treatment: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in 6-well plates. Once they reach ~70% confluency, treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 16-24 hours. Include a vehicle control and a positive control (Tubastatin A).

  • Sample Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a Bradford or BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (at ~55 kDa).[13] Also, probe a separate blot or re-probe the same blot for a loading control (e.g., β-actin or total α-tubulin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control.

Expected Results Summary
Endpoint Hypothesized Outcome
HDAC6 IC₅₀Potent inhibition, ideally in the low nanomolar range.
Acetylated α-Tubulin LevelsDose-dependent increase in acetylated α-tubulin relative to the loading control.

In Vivo Evaluation Protocols

These protocols assess the compound's pharmacokinetic properties and its efficacy in a relevant animal model of Alzheimer's disease.

Protocol 4.1: Pharmacokinetic (PK) Profiling in Mice

Causality: A successful CNS drug must achieve sufficient exposure in the brain. This study determines key PK parameters, including brain penetration, which is essential for target engagement in vivo.[16][17][18]

  • Animal Dosing: Administer a single dose of the test compound to male C57BL/6 mice via intravenous (IV) and oral (PO) routes. A typical dose might be 2 mg/kg for IV and 10 mg/kg for PO.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). At terminal time points, collect brains.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK Parameter Description Goal for a CNS Drug
T½ (Half-life) Time for drug concentration to decrease by half.Long enough for desired dosing interval (e.g., >4 hours).
Cmax Maximum observed plasma concentration.Should be well above the cellular EC₅₀.
AUC Area under the curve; total drug exposure.High value indicates good overall exposure.
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.>20% is generally desirable.
Brain/Plasma Ratio Ratio of drug concentration in the brain vs. plasma.>0.5 indicates significant brain penetration.

Protocol 4.2: Efficacy in a Transgenic Mouse Model of AD (e.g., 5xFAD)

Causality: The 5xFAD mouse model rapidly develops amyloid plaques and associated cognitive deficits, making it suitable for testing the efficacy of disease-modifying therapies.[19] The Morris Water Maze is a gold-standard test for assessing hippocampal-dependent spatial learning and memory, functions that are impaired in AD.[20][21][22]

In_Vivo_Efficacy_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Animals Group 5xFAD & Wild-Type Mice (n=12-15/group) Groups 1. WT + Vehicle 2. 5xFAD + Vehicle 3. 5xFAD + Compound (Low Dose) 4. 5xFAD + Compound (High Dose) Animals->Groups Dosing Chronic Dosing (e.g., daily oral gavage for 8 weeks) Groups->Dosing Behavior Morris Water Maze (Spatial Learning & Memory) Dosing->Behavior Biochem Post-mortem Brain Analysis: - Acetylated Tubulin (Western Blot) - Aβ Plaque Load (Immunohistochemistry) - Neuroinflammation Markers Behavior->Biochem

Caption: Workflow for an in vivo efficacy study in an AD mouse model.

  • Study Groups: Use 4-month-old 5xFAD transgenic mice and wild-type littermates. Divide them into groups (n=12-15 per group):

    • Group 1: Wild-Type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + Test Compound (e.g., 10 mg/kg/day)

    • Group 4: 5xFAD + Test Compound (e.g., 30 mg/kg/day)

  • Dosing: Administer the compound or vehicle daily via oral gavage for 8-12 weeks.

  • Morris Water Maze (MWM) Test: [20][23]

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water, using distal visual cues. Conduct 4 trials per day. Record the escape latency (time to find the platform).

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis: After behavioral testing, euthanize the animals and collect brain tissue.

    • Target Engagement: Use one hemisphere to confirm increased acetylated α-tubulin levels via Western blot (as in Protocol 3.2).

    • Pathology: Use the other hemisphere for immunohistochemical analysis of Aβ plaque burden and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Data Interpretation and Next Steps

A successful outcome for this series of studies would be a compound that is a potent and selective HDAC6 inhibitor, demonstrates good oral bioavailability and brain penetration, reverses cognitive deficits in an AD mouse model, and shows clear evidence of target engagement and downstream pathological modification in the brain. Such results would provide a strong rationale for advancing this compound into formal preclinical development, including toxicology studies and IND-enabling research.

References

  • Zhang, L., Sheng, S., & Qin, C. (2013). The role of HDAC6 in Alzheimer's disease. Journal of Alzheimer's disease, 33(2), 283–295. [Link]

  • Govindarajan, N., Rao, P., Burkhardt, S., Sananbenesi, F., Schlüter, O. M., Bradke, F., Lu, J., & Fischer, A. (2013). Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. EMBO molecular medicine, 5(1), 52–63. [Link]

  • ResearchGate. (n.d.). The Role of HDAC6 in Alzheimer's Disease | Request PDF. Retrieved January 19, 2026, from [Link]

  • Fischer, A. (2012). Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. EMBO Molecular Medicine. [Link]

  • Govindarajan, N. (2012). Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. EMBO Molecular Medicine. [Link]

  • Frontiers. (2025). Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer's disease: from molecular insights to clinical prospects. Frontiers in Drug Discovery. [Link]

  • ResearchGate. (2025). (PDF) Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer's disease: from molecular insights to clinical prospects. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Simões-Pires, C., Zwick, V., Nurisso, A., Schenker, E., Carrupt, P. A., & Cuendet, M. (2014). The role of histone deacetylase 6 (HDAC6) in neurodegeneration. Neuro-degenerative diseases, 14(1), 1–12. [Link]

  • MMPC.org. (2024). Morris Water Maze. [Link]

  • JoVE. (n.d.). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Retrieved January 19, 2026, from [Link]

  • Janus, C. (n.d.). Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. Retrieved January 19, 2026, from [Link]

  • Zhang, M., Xiang, S., & Liu, S. (2021). Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors. ACS omega, 6(14), 9861–9869. [Link]

  • Pharmacy Times. (2023). New Biomarker Shows Potential in Therapeutic Development for Alzheimer Disease. [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved January 19, 2026, from [Link]

  • Massachusetts General Hospital. (2023). Researchers identify a new small molecule inhibitor for use against Alzheimer's disease. [Link]

  • MDPI. (2024). Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation. [Link]

  • Frontiers. (2025). Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer's disease. [Link]

  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. Retrieved January 19, 2026, from [Link]

  • CONICET. (2013). Quantification of acetylated tubulin. [Link]

  • ACS Publications. (2025). Potential of Histone Deacetylase 6 Inhibitors as a Treatment of Neurodegenerative Diseases. [Link]

  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro profiling of HDAC6is. Panel (A) Formulas of compounds tested.... Retrieved January 19, 2026, from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • MDPI. (n.d.). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. [Link]

  • Research & Innovation. (n.d.). Selective HDAC6 Inhibitors for Neurodegenerative Disease. Retrieved January 19, 2026, from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • PubChem. (n.d.). N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). HDAC6 in Diseases of Cognition and of Neurons. [Link]

  • Simões-Pires, C., Zwick, V., Nurisso, A., Schenker, E., Carrupt, P. A., & Cuendet, M. (2013). HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs?. Journal of medicinal chemistry, 56(11), 4165–4188. [Link]

  • VEGSCI Inc. (n.d.). N-((1r,4r)-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)acetaMide. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved January 19, 2026, from [Link]

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Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. This compound is a critical chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and concentration is paramount for process control and the ultimate safety and efficacy of the final drug product. The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4][5]

Introduction

This compound, with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol , plays a significant role as a building block in pharmaceutical synthesis.[6] The precise quantification of this intermediate is essential to monitor reaction kinetics, optimize process parameters, and control for potential impurities that could impact the quality of the API.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of pharmaceutical compounds due to its exceptional sensitivity, specificity, and wide dynamic range.[7][8][9][10] This technique allows for the accurate measurement of the target analyte even in complex matrices, minimizing interference from other components.[11] This application note provides a detailed, step-by-step protocol for the quantification of this compound, grounded in established scientific principles and regulatory expectations.[12][13][14][15]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical development.

PropertyValueSource
Molecular FormulaC13H25N3OChemicalBook[6]
Molecular Weight239.36 g/mol ChemicalBook[6]
Predicted XlogP1.0PubChem[16]
Predicted Collision Cross Section ([M+H]+)160.6 ŲPubChem[16]

Note: Some properties are predicted and should be experimentally verified where critical.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This systematic approach ensures reproducibility and reliable results.

Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Reporting Prep_Start Weighing of Reference Standard & Sample Prep_Dissolve Dissolution in Appropriate Diluent Prep_Start->Prep_Dissolve Prep_Dilute Serial Dilution for Calibration Curve & QCs Prep_Dissolve->Prep_Dilute Prep_Spike Spiking into Matrix (if applicable) Prep_Dilute->Prep_Spike LC_Inject Sample Injection Prep_Spike->LC_Inject Analysis LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Data_Integration Peak Integration MS_Detection->Data_Integration Quantification Data_Regression Calibration Curve Regression Data_Integration->Data_Regression Data_Quant Concentration Calculation Data_Regression->Data_Quant Data_Report Report Generation Data_Quant->Data_Report Validation_Parameters center Method Validation (ICH Q2(R2)) specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod Limit of Detection (LOD) center->lod loq Limit of Quantification (LOQ) center->loq robustness Robustness center->robustness

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action (MoA) for the novel chemical entity, N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. As this compound has not been extensively characterized in the public domain, this guide presents a structured, hypothesis-driven workflow. We leverage established principles of medicinal chemistry and pharmacology, based on the compound's structural motifs—an acetamide group, a cyclohexyl scaffold, and a methylpiperazine moiety—to propose plausible biological targets and outline a multi-tiered experimental strategy for their validation. The protocols herein are designed to be self-validating and provide a robust framework for target identification, validation, and downstream pathway analysis.

Introduction: A Structural Rationale for MoA Investigation

This compound is a synthetic small molecule integrating three key pharmacophoric elements. While the specific biological profile of this unique combination is unknown, an analysis of its constituent parts provides a logical starting point for hypothesis generation.

  • The Acetamide Group: This versatile functional group is a cornerstone of modern drug design.[1] Its ability to act as both a hydrogen bond donor and acceptor is fundamental to molecular recognition at the active sites of enzymes and receptors.[1] The acetamide moiety is present in numerous successful drugs, including analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), where it can form critical interactions with enzyme active sites, such as those in cyclooxygenase (COX) enzymes.[2]

  • The 4-Methylpiperazine Moiety: The piperazine ring is a privileged scaffold, particularly for agents targeting the central nervous system (CNS). This group is a common feature in compounds designed to interact with G-protein coupled receptors (GPCRs). For instance, piperazine derivatives have been developed as potent anti-inflammatory agents, potentially through the modulation of cytokine levels.[3]

  • The Cyclohexyl Scaffold: This non-aromatic carbocycle serves to introduce conformational rigidity and increase lipophilicity, which can enhance binding to hydrophobic pockets within a target protein. Structurally related cyclohexyl derivatives have been investigated for a range of activities, including analgesic and anti-inflammatory effects.[1]

Given these structural features, we can formulate several primary hypotheses for the MoA of this compound:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in inflammation or other disease processes (e.g., COX, kinases).

  • GPCR Modulation: The compound could function as an agonist, antagonist, or allosteric modulator of a GPCR, given the presence of the methylpiperazine group.

  • Kinase Activity Modulation: Many kinase inhibitors incorporate scaffolds that can be mimicked by the subject compound's structure.[4]

This guide outlines a systematic approach to test these hypotheses, moving from broad, unbiased screening to specific, targeted functional assays.

A Multi-Tired Experimental Workflow for MoA Elucidation

A successful MoA study requires a logical progression from broad discovery to focused validation.[5] We propose a four-stage workflow designed to efficiently identify and characterize the molecular target and its associated signaling pathway.

MoA_Workflow cluster_0 Stage 1: Hypothesis Generation & Target Discovery cluster_1 Stage 2: Target Validation & Engagement cluster_2 Stage 3: Functional Characterization cluster_3 Stage 4: Downstream Pathway Analysis a1 In Silico Target Prediction a2 Phenotypic Screening (e.g., Anti-inflammatory, Cytotoxicity) b1 Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells a2->b1 Identified Phenotype Guides Target Class Selection b2 Kinobeads Profiling Identifies kinase targets c1 Enzyme Inhibition Assays (IC50, Ki, Mode of Inhibition) b1->c1 Validated Target (Enzyme) c2 GPCR Functional Assays (Binding, GTPγS, cAMP) b1->c2 Validated Target (GPCR) b2->c1 Validated Kinase Target d1 Multiplex Western Blotting (Phospho-protein analysis) c1->d1 Confirmed Functional Effect c2->d1 Confirmed Functional Effect

Figure 1: Proposed multi-stage workflow for MoA elucidation.

Stage 1: In Silico and Phenotypic Screening Protocols

The initial stage aims to generate a broad overview of potential biological activities and narrow the field of potential targets.

Application Note: In Silico Target Prediction

Before commencing wet-lab experiments, computational methods can provide valuable, cost-effective hypotheses.[6] Using the structure of this compound, various in silico tools can predict potential protein targets based on structural similarity to known ligands and docking simulations against libraries of protein structures.[7]

Recommended Platforms:

  • Similarity-based: SwissTargetPrediction, SuperPred

  • Docking-based: PharmMapper, idTarget

Interpretation: The output will be a ranked list of potential targets. This list should be cross-referenced with the hypotheses derived from the compound's structural motifs. For example, a high ranking for COX-2, a GPCR like the dopamine D2 receptor, or a specific kinase would provide a strong rationale for proceeding with targeted validation assays.

Protocol: High-Content Anti-Inflammatory Phenotypic Screen

Rationale: Given the structural precedents, assessing the compound's effect on an inflammatory response is a logical starting point. This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to screen for changes in key inflammatory cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Dexamethasone (Positive Control)

  • DMSO (Vehicle Control)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., from 0.1 µM to 100 µM) in culture medium. Pre-treat the cells by replacing the old medium with medium containing the Test Compound, Dexamethasone (1 µM), or DMSO (0.1%) for 1 hour.

  • Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the Test Compound relative to the LPS-stimulated vehicle control. Plot the results to determine an IC₅₀ value.

Stage 2: Target Validation and Engagement Protocols

Once a biological effect is observed, the next critical step is to confirm that the compound directly binds to its putative target within a cellular environment.[5]

Protocol: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method to verify target engagement in intact cells or cell lysates.[8] It is based on the principle that a protein's thermal stability increases upon ligand binding.[9] A shift in the melting temperature (Tₘ) of a target protein in the presence of the compound is strong evidence of direct interaction.[10]

Materials:

  • Cell line expressing the putative target protein

  • PBS, Protease Inhibitor Cocktail

  • This compound (Test Compound)

  • DMSO (Vehicle Control)

  • PCR tubes and a thermal cycler with a gradient function

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in PBS containing protease inhibitors to a concentration of 10⁷ cells/mL.

  • Compound Incubation: Divide the cell suspension into two aliquots. Treat one with the Test Compound (at 10x the IC₅₀ from the phenotypic assay) and the other with an equivalent volume of DMSO. Incubate at 37°C for 1 hour.

  • Thermal Challenge: Aliquot 50 µL of each cell suspension into a series of PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting.[11]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the DMSO and Test Compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Parameter DMSO Control Test Compound (10 µM)
Apparent Tₘ (°C)52.558.0
ΔTₘ (°C)-+5.5
Table 1: Example CETSA Data Showing Target Stabilization.

Stage 3: Functional Characterization of Target Modulation

With a validated target, the next stage involves quantifying the compound's functional effect.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., for COX-2)

Rationale: If the target is an enzyme, it is crucial to determine the compound's inhibitory potency (IC₅₀) and its mechanism of inhibition (e.g., competitive, non-competitive).[12] This protocol provides a general framework adaptable to many enzymes.[13]

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)

  • Assay buffer

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the Test Compound and Celecoxib in assay buffer. Prepare the enzyme and substrate solutions according to the kit manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add:

    • Blank wells: Buffer only.

    • 100% Activity wells: Enzyme, buffer, and DMSO.

    • Test wells: Enzyme, buffer, and serial dilutions of the Test Compound.

    • Positive Control wells: Enzyme, buffer, and serial dilutions of Celecoxib.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells.

  • Measurement: Immediately read the plate on a microplate reader at the appropriate wavelength over a 10-minute period.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine the mode of inhibition, repeat the assay with varying concentrations of both substrate and inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[14]

Protocol: GPCR Functional Assays - [³⁵S]GTPγS Binding

Rationale: If the target is a GPCR, a GTPγS binding assay can determine whether the compound acts as an agonist (stimulates G-protein activation) or an antagonist (blocks agonist-stimulated activation).[15] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[16]

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR

  • [³⁵S]GTPγS (radioligand)

  • GTPγS (non-labeled, for non-specific binding)

  • GDP

  • Known agonist and antagonist for the target GPCR

  • This compound (Test Compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

  • Microplate scintillation counter

Procedure:

  • Agonist Mode:

    • In a 96-well plate, add cell membranes, GDP (10 µM), SPA beads (if applicable), and serial dilutions of the Test Compound or known agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Measure radioactivity using a scintillation counter.

    • Plot counts per minute (CPM) versus log[Compound] to determine the EC₅₀ and Eₘₐₓ.

  • Antagonist Mode:

    • Follow the same procedure as above, but add a fixed concentration of a known agonist (at its EC₈₀) to all wells.

    • Co-incubate with serial dilutions of the Test Compound or a known antagonist.

    • Plot the inhibition of the agonist response versus log[Compound] to determine the IC₅₀.

Compound Assay Mode EC₅₀ / IC₅₀ (nM) Eₘₐₓ (% of Control Agonist)
Control AgonistAgonist15.2100%
Test CompoundAgonist>10,000<5%
Test CompoundAntagonist45.8N/A
Table 2: Example GTPγS Binding Data Indicating Antagonist Activity.

Stage 4: Elucidation of Downstream Signaling Pathways

The final stage connects the direct target interaction to the observed cellular phenotype by mapping the downstream signaling cascade.

Protocol: Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signal transduction. For example, if the compound inhibits a kinase, this assay can confirm the reduced phosphorylation of its downstream substrates.[17]

Materials:

  • Cell line used in phenotypic screen

  • This compound (Test Compound)

  • Appropriate stimulant (e.g., growth factor, LPS)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells and treat them with the Test Compound at various concentrations for a defined period, followed by stimulation to activate the pathway of interest.

  • Protein Extraction: Lyse the cells on ice and quantify the total protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody against the total protein and/or a loading control like β-actin.

  • Data Analysis: Quantify the band intensities. Express the level of the phosphorylated protein as a ratio to the total protein to determine the effect of the compound on the signaling event.

Signaling_Pathway cluster_GPCR Hypothetical GPCR Pathway GPCR Target GPCR G_protein Gαi Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Inflammatory Gene Transcription pCREB->Gene Activates Test_Compound N-[4-(4-methyl...) acetamide Test_Compound->GPCR Blocks (Antagonist) Agonist Agonist Agonist->GPCR Activates

Figure 2: Hypothetical signaling pathway for a GPCR antagonist.

Conclusion

The successful elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. The structured workflow and detailed protocols provided in this guide offer a robust and scientifically rigorous path for characterizing this compound. By systematically progressing from broad, hypothesis-generating screens to specific biochemical and cell-based assays, researchers can confidently identify the molecular target, validate its engagement, and map the downstream consequences of its modulation. This foundational knowledge is indispensable for the continued development and optimization of this and other novel therapeutic candidates.

References

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  • NCBI Bookshelf. GTPγS Binding Assays. Available from: [Link].

  • PubMed. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Available from: [Link].

  • PubMed Central. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Available from: [Link].

  • NCBI Bookshelf. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link].

  • NCBI Bookshelf. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link].

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link].

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  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link].

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Application Note & Protocols: High-Throughput Screening for Modulators of the p53-MDM2 Interaction Using N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide as a Reference Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cell cycle control and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive guide for developing and implementing a high-throughput screening (HTS) campaign to identify small molecule inhibitors of the p53-MDM2 interaction. We will utilize a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. As a practical reference, we will feature N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a compound with a scaffold amenable to binding at protein-protein interfaces, as a hypothetical positive control and reference inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to establish HTS assays for PPI targets.

Introduction: The Scientific Rationale

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. It functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly regulated by murine double minute 2 (MDM2), an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, thereby promoting its proteasomal degradation and inhibiting its transcriptional activity. In many human cancers, the p53 pathway is inactivated, often through the overexpression of MDM2. The restoration of p53 function by inhibiting the p53-MDM2 interaction has emerged as a promising therapeutic strategy.

Small molecules that can disrupt this PPI have the potential to stabilize p53, leading to the selective induction of apoptosis in cancer cells. The cyclohexyl-piperazine-acetamide scaffold, present in our reference compound this compound, represents a class of molecules with the potential for high-affinity binding to protein targets. While the specific activity of this particular molecule against the p53-MDM2 interaction is posited for the purpose of this guide, its structural motifs are found in known bioactive compounds, including kinase inhibitors and GPCR ligands.[1][2]

This application note details a TR-FRET-based HTS assay, a robust technology for studying PPIs in a high-throughput format.[3][4][5][6] TR-FRET combines time-resolved fluorescence with fluorescence resonance energy transfer, providing a sensitive and specific measurement with a high signal-to-noise ratio, making it ideal for HTS campaigns.[3][4]

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The TR-FRET assay for the p53-MDM2 interaction is based on the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.[3][4][5] In this assay, one of the interacting proteins (e.g., MDM2) is labeled with a long-lifetime lanthanide donor (e.g., Europium cryptate), and the other protein (e.g., a p53-derived peptide) is labeled with a suitable acceptor (e.g., a red-shifted fluorophore). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured after a time delay, which minimizes background fluorescence and enhances assay sensitivity.[3][4] Small molecule inhibitors of the p53-MDM2 interaction will disrupt this proximity, leading to a decrease in the TR-FRET signal.

Experimental Workflow and Protocols

A successful HTS campaign requires careful planning and execution, from assay development and validation to the primary screen and hit confirmation.[7][8]

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human MDM2, His-taggedVendor AExample: 12345-80°C
Biotinylated Human p53 peptide (aa 1-15)Vendor BExample: 67890-20°C
Anti-His-Europium Cryptate (Donor)Vendor CExample: ABCDE4°C
Streptavidin-XL665 (Acceptor)Vendor DExample: FGHIJ4°C
This compoundIn-house/Vendor EN/ARoom Temp
Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)In-houseN/A4°C
384-well low-volume white microplatesVendor FExample: KLMNORoom Temp
DMSO, ACS GradeVendor GExample: PQRSTRoom Temp
Assay Development and Optimization

Before initiating a large-scale screen, it is crucial to optimize and validate the assay to ensure its robustness and reliability.[9]

Step-by-Step Protocol for Assay Optimization:

  • Protein Titration: To determine the optimal concentrations of MDM2 and the p53 peptide, perform a matrix titration. A typical starting point is to keep one partner constant while titrating the other.

  • Reagent Titration: Titrate the anti-His-Europium and Streptavidin-XL665 to determine the concentrations that yield the best signal-to-background ratio.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay signal, as compound libraries are typically stored in DMSO. The assay should be tolerant to the final DMSO concentration used in the screen (typically ≤ 1%).

  • Z'-factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][9] To determine the Z'-factor, run multiple replicates of the positive control (no inhibitor) and the negative control (e.g., a known inhibitor or no MDM2 protein).

High-Throughput Screening Protocol

The following protocol is designed for a 384-well plate format and can be adapted for automation.[10]

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the library compounds and the reference inhibitor, this compound, into the 384-well assay plates.

  • Reagent Preparation: Prepare a master mix of the assay components in the pre-optimized concentrations in the assay buffer.

  • Dispensing: Add the MDM2-p53 peptide mix to the assay plates containing the compounds.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Add the detection reagents (anti-His-Europium and Streptavidin-XL665) and incubate for another 60 minutes.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Hit Selection
  • Calculate TR-FRET Ratio: The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

  • Normalization: Normalize the data to the plate controls (positive control: DMSO only; negative control: a known inhibitor or no target).

  • Hit Identification: Primary hits are typically identified as compounds that cause a statistically significant inhibition of the TR-FRET signal (e.g., >3 standard deviations from the mean of the DMSO controls).

  • Dose-Response Confirmation: Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50).

Self-Validating Systems and Quality Control

A robust HTS protocol incorporates self-validating systems to ensure data integrity.

  • Positive and Negative Controls: Every assay plate must include positive (e.g., DMSO) and negative (e.g., a known inhibitor like Nutlin-3 or our reference compound) controls to monitor assay performance.

  • Z'-Factor Monitoring: The Z'-factor should be calculated for each plate to ensure consistent assay quality throughout the screen. Plates with a Z'-factor below a predefined threshold (e.g., 0.5) should be flagged for review.

  • Counter-screens: To eliminate false positives, hits should be evaluated in counter-screens. For example, a counter-screen could be run in the absence of one of the binding partners to identify compounds that interfere with the TR-FRET signal itself.

Visualizations

TR-FRET Assay Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Compound Library (50 nL) Dispense_Protein Dispense MDM2-p53 Mix (5 µL) Compound->Dispense_Protein Control Reference Inhibitor (N-[4-(4-methyl...acetamide]) Control->Dispense_Protein Incubate1 Incubate (60 min) Dispense_Protein->Incubate1 Dispense_Detection Dispense Detection Reagents (5 µL) Incubate1->Dispense_Detection Incubate2 Incubate (60 min) Dispense_Detection->Incubate2 Read_Plate Read Plate (TR-FRET Reader) Incubate2->Read_Plate Analyze Data Analysis (Ratio, Normalization) Read_Plate->Analyze Hit_ID Hit Identification (Dose-Response) Analyze->Hit_ID

Caption: High-throughput screening workflow for identifying p53-MDM2 inhibitors.

p53-MDM2 Signaling Pathway and Inhibition

p53_MDM2_Pathway p53 p53 Degradation Proteasomal Degradation p53->Degradation targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates MDM2 MDM2 MDM2->p53 binds & ubiquitinates Inhibitor N-[4-(4-methylpiperazin-1-yl) cyclohexyl]acetamide Inhibitor->MDM2 inhibits binding to p53

Caption: Simplified p53-MDM2 signaling pathway and point of intervention.

Conclusion

The high-throughput screening protocol detailed in this application note provides a robust framework for the identification of novel small molecule inhibitors of the p53-MDM2 protein-protein interaction. By leveraging the sensitivity and specificity of TR-FRET technology and incorporating rigorous assay validation and quality control measures, researchers can efficiently screen large compound libraries to discover promising starting points for drug discovery programs. The use of this compound as a reference compound provides a practical example for assay setup and validation. This comprehensive guide is designed to empower scientists in their efforts to develop novel therapeutics targeting this critical cancer pathway.

References

  • Comptes Rendus Chimie. (n.d.). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Retrieved from [Link]

  • Bollacke, A., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Di Pietro, O., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE. Retrieved from [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Bradbury, R. H., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bouwmeester, R., et al. (2011). High-throughput mammalian two-hybrid screening for protein-protein interactions using transfected cell arrays. Journal of Proteome Research. Retrieved from [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

  • Ivarsson, Y., & Jemth, P. (2015). High-throughput methods for identification of protein-protein interactions involving short linear motifs. Methods in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Chemistry Central Journal. Retrieved from [Link]

  • Cagney, G., et al. (2000). High-throughput screening for protein-protein interactions using two-hybrid assay. Methods in Enzymology. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

  • Aslan, E., & Ozpolat, B. (2017). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Protocols in Protein Science. Retrieved from [Link]

  • Dagda, R. K. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Drug Discovery and Development - From Molecules to Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (2024). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved from [Link]

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Sources

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide for target identification studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide for Target Identification Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery and chemical biology. Identifying the direct protein targets of a bioactive compound is paramount for understanding its efficacy, predicting potential off-target effects, and enabling rational lead optimization. This document provides a comprehensive technical guide for the target identification of this compound, a novel chemical entity. As this compound is not extensively characterized in public literature, this guide presents a robust, methodology-focused framework applicable to any novel small molecule. We detail a strategy centered on affinity-based chemical proteomics, supplemented with essential orthogonal validation techniques such as the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), to ensure the generation of high-confidence, actionable data.

Introduction: The Challenge of Target Deconvolution

The journey from a hit compound in a phenotypic screen to a validated drug candidate is contingent on one crucial step: identifying its molecular target(s).[1][2] Phenotypic screening can reveal potent molecules with desired cellular effects, but without knowledge of the direct binding partners, the program risks high attrition rates due to misunderstood mechanisms or unforeseen toxicity. This compound represents a typical starting point—a molecule with potential, but an unknown mode of action.

The core challenge lies in distinguishing the specific, functional protein interactions from the vast background of non-specific binders within the cellular proteome. Modern chemical proteomics has emerged as a powerful discipline to address this, integrating synthetic chemistry, biochemistry, and advanced mass spectrometry to globally profile drug-protein interactions.[3][4][5] This guide will detail a gold-standard workflow to systematically identify and validate the protein targets of this compound.

Foundational Strategy: A Multi-Pronged Approach

A successful target identification campaign relies on a primary discovery method followed by rigorous, independent validation.[2][6] Our strategy employs a powerful discovery engine—Affinity-Based Chemical Proteomics—to generate a list of candidate interactors. This list is then refined and validated through orthogonal methods that confirm direct binding in a cellular context and quantify the binding kinetics in vitro.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation Probe_Synthesis 1. Probe Synthesis (Affinity & Control Probes) Affinity_Pulldown 2. Affinity Purification (AP-MS) Probe_Synthesis->Affinity_Pulldown MS_Analysis 3. Quantitative Mass Spectrometry (LC-MS/MS) Affinity_Pulldown->MS_Analysis Data_Analysis 4. Hit Prioritization (Volcano Plot Analysis) MS_Analysis->Data_Analysis CETSA 5. Target Engagement (CETSA) Data_Analysis->CETSA Candidate Targets SPR 6. Direct Binding Kinetics (SPR/BLI) CETSA->SPR Functional_Assay 7. Functional Validation (e.g., Knockdown, Enzyme Assay) SPR->Functional_Assay Validated_Target Validated Target(s) Functional_Assay->Validated_Target

Figure 1: High-level workflow for target identification and validation.

Phase 1: Discovery via Affinity-Based Chemical Proteomics

The cornerstone of our discovery phase is affinity purification coupled with mass spectrometry (AP-MS).[7] This technique uses a modified version of the small molecule—an "affinity probe"—to selectively capture its binding partners from a complex cell lysate.

Protocol: Affinity Probe Design and Synthesis

Causality: The success of AP-MS hinges on a well-designed probe. The probe must retain the biological activity of the parent compound, this compound. This requires strategically installing a linker at a position that does not interfere with the key binding interactions (the pharmacophore). A negative control probe, often a structurally similar but inactive molecule or one where the linker is attached at a disruptive position, is crucial for distinguishing specific from non-specific binders.

Step-by-Step Protocol:

  • Vector Analysis: Examine the structure of this compound. The N-methyl group on the piperazine ring is a synthetically accessible and common site for linker attachment that often points away from the core structure and into the solvent, minimizing interference with protein binding.

  • Linker Selection: Choose a flexible linker, such as a polyethylene glycol (PEG) or alkyl chain, of sufficient length (e.g., 6-12 atoms) to allow the immobilized bait to access protein binding pockets.

  • Reactive Handle: Terminate the linker with a reactive group for conjugation to a solid support. An azide or alkyne for "click chemistry" or a primary amine for NHS-ester chemistry are excellent choices.

  • Synthesis:

    • Synthesize a derivative of the parent compound where the N-methyl group is replaced with the chosen linker terminating in the reactive handle. This becomes the Affinity Probe .

    • Synthesize a Negative Control Probe . An ideal control would be to scramble a key stereocenter or modify a group predicted to be essential for activity, while retaining the linker. If no such information exists, immobilizing the linker alone can serve as a baseline control.

  • Validation: Before large-scale pulldowns, confirm that the synthesized affinity probe retains the biological activity of the parent compound in a relevant phenotypic assay. A significant loss of activity suggests the linker position is interfering with binding and must be reconsidered.

Protocol: Affinity Purification Mass Spectrometry (AP-MS)

Trustworthiness: This protocol incorporates a competitive elution step, which is a self-validating mechanism. Only proteins that are specifically competed off the affinity matrix by an excess of the free, unmodified parent compound are considered high-confidence hits.

Materials:

  • Affinity Probe and Negative Control Probe

  • NHS-activated sepharose beads (or appropriate resin for your linker chemistry)

  • Cell lysate from a biologically relevant cell line

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease/phosphatase inhibitors)

  • Wash Buffer (Lysis buffer with reduced detergent, e.g., 0.1% NP-40)

  • Elution Buffer: Wash buffer containing a high concentration (e.g., 100 µM) of free this compound.

Step-by-Step Protocol:

  • Probe Immobilization: Covalently couple the Affinity Probe and Negative Control Probe to separate batches of beads according to the manufacturer's protocol. Ensure complete quenching of unreacted sites.

  • Lysate Preparation: Culture and harvest cells. Lyse cells on ice using the Lysis Buffer. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 min at 4°C) to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).

  • Incubation: Incubate a defined amount of total protein (e.g., 10-20 mg) with the affinity probe-beads and control-beads. A typical incubation is 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 5 washes of 10 bead volumes each) to remove non-specific binders.

  • Competitive Elution:

    • Resuspend the washed beads in Elution Buffer containing the free parent compound.

    • Incubate for 1 hour at 4°C with rotation. This allows the free compound to displace specifically bound proteins from the immobilized probe.

    • Pellet the beads and collect the supernatant, which contains the eluted specific binders.

  • Sample Preparation for MS: Prepare the eluted protein samples for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.[8]

  • LC-MS/MS Analysis: Analyze the digested peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is critical to use a quantitative proteomics strategy (e.g., label-free quantification, SILAC, or TMT) to compare protein abundance between the affinity probe elution and the negative control elution.

Data Analysis and Hit Prioritization

The output of the mass spectrometer is a list of hundreds to thousands of proteins. Statistical analysis is essential to identify true binding partners.

  • Quantification: For each identified protein, calculate the abundance ratio between the affinity probe sample and the negative control sample.

  • Statistical Significance: Perform a t-test to determine the p-value for the enrichment of each protein.

  • Visualization: Generate a volcano plot, plotting the log2(Fold Change) on the x-axis and the -log10(p-value) on the y-axis. Proteins that are significantly enriched (high -log10(p-value)) and have a large fold-change will appear in the upper-right quadrant of the plot and are considered primary "hits".

Protein ID Log2 (Fold Change) -Log10 (p-value) Status
P123454.55.2High-Confidence Hit
Q678904.14.8High-Confidence Hit
P543211.21.1Not Significant
R98765-0.50.3Not Significant
Table 1: Example data output from a quantitative proteomics experiment for hit prioritization.

Phase 2: Orthogonal Validation of Candidate Targets

Primary hits from AP-MS must be validated using independent methods to confirm direct interaction in a cellular environment and to characterize the binding affinity.[1][6]

Protocol: Cellular Thermal Shift Assay (CETSA®)

Expertise: CETSA is a powerful biophysical assay that measures target engagement in intact cells or cell lysates.[9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11] This allows for confirmation of direct binding in a physiological context without any modification to the compound or the protein.

CETSA cluster_cet CETSA Workflow Treat Treat Cells/Lysate (+/- Compound) Heat Heat Samples (Temperature Gradient) Treat->Heat Lyse Lyse Cells & Separate (Centrifugation) Heat->Lyse Detect Detect Soluble Protein (Western Blot / MS) Lyse->Detect Result Thermal Shift (Increased Tm) Detect->Result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells (or cell lysate) with either the vehicle (e.g., DMSO) or this compound at a relevant concentration (e.g., 10x EC50 from a cell-based assay).

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). The temperature range should bracket the melting temperature (Tm) of the candidate protein.

  • Lysis and Separation: For intact cells, lyse them after heating. For all samples, separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.

  • Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement.[12][13]

Treatment Melting Temp (Tm) ΔTm Conclusion
Vehicle (DMSO)52.1 °C-Baseline
10 µM Compound56.8 °C+4.7 °CTarget Engagement Confirmed
Table 2: Example CETSA data showing a thermal shift, confirming target engagement.
Protocol: Surface Plasmon Resonance (SPR)

Authoritative Grounding: SPR is a label-free, real-time optical technique that provides quantitative information on binding kinetics (association and dissociation rates) and affinity (KD).[14][15][16] This is the gold standard for confirming a direct biomolecular interaction and determining its strength.[17]

Step-by-Step Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto the surface of an SPR sensor chip.

  • Compound Injection: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Detection: The SPR instrument detects changes in the refractive index at the surface, which are proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[18]

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nM to low µM range) indicates a high-affinity interaction.

Conclusion

This application note outlines a rigorous, multi-step strategy for the confident identification and validation of protein targets for the novel compound this compound. By combining the broad discovery power of affinity-based chemical proteomics with the target-specific validation of CETSA and the quantitative precision of SPR, researchers can build a robust, evidence-based understanding of the compound's mechanism of action. This foundational knowledge is indispensable for advancing a chemical probe or drug candidate through the development pipeline.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. (2013). Current Molecular Medicine. [Link]

  • Drug Target Identification & Validation. Horizon Discovery. [Link]

  • Drug Target Identification and Validation. MtoZ Biolabs. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. (2013). PubMed. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Springer Link. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2015). ACS Chemical Biology. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]

  • Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. (2013). BioTechniques. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Biomolecules. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Emerging Affinity-Based Techniques in Proteomics. (2007). Proteomics. [Link]

  • A beginner’s guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. (2013). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Protocols. Broad Institute. [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. (2017). Circulation. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025). protocols.io. [Link]

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Application Notes and Protocols for the Experimental Use of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (Cpd-MPCA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, hereafter designated as Compound-MPCA (Cpd-MPCA), is a novel synthetic molecule featuring a methylpiperazine moiety linked to a cyclohexylacetamide scaffold. Such chemical structures are frequently associated with ligands for G-protein coupled receptors (GPCRs), particularly those within the dopaminergic and serotonergic systems, which are critical targets in neuropharmacology.

These application notes provide a comprehensive framework for the initial pharmacological characterization of Cpd-MPCA. We will operate under the working hypothesis that Cpd-MPCA acts as an antagonist at the Dopamine D2 receptor (D2R), a key mechanism for many antipsychotic drugs. This guide is designed for researchers in pharmacology and drug development, offering a logical, multi-tiered approach from initial in vitro screening to in vivo proof-of-concept studies. The protocols herein are designed to be self-validating, incorporating necessary controls and established methodologies to ensure data integrity and reproducibility.

Part 1: Initial In Vitro Characterization: Target Engagement and Functional Activity

The primary objective is to determine if and how Cpd-MPCA interacts with the hypothesized D2 receptor. This involves two key experiments: a radioligand binding assay to assess physical binding and a functional assay to measure the consequence of that binding on receptor signaling.

Protocol: D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Cpd-MPCA for the human D2 receptor using a competitive displacement assay.

Rationale: This experiment directly measures the ability of Cpd-MPCA to physically occupy the D2 receptor binding site by competing with a known high-affinity radiolabeled ligand, such as [3H]-Spiperone. The resulting inhibition constant (Ki) is a critical measure of the compound's potency at the molecular level.

Materials:

  • HEK293 cells stably expressing the human D2 receptor (hD2R)

  • [3H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • Unlabeled Haloperidol (for non-specific binding determination)

  • Cpd-MPCA, dissolved in 100% DMSO to create a 10 mM stock

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and a liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Culture hD2R-HEK293 cells and harvest by centrifugation. Lyse the cells in hypotonic buffer and homogenize. Centrifuge the homogenate and resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Prepare serial dilutions of Cpd-MPCA in Binding Buffer (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Binding Buffer.

      • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

      • Cpd-MPCA Competition: 50 µL of each Cpd-MPCA dilution.

    • Add 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM, approximately its Kd).

    • Add 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of Cpd-MPCA.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Expected Data Output:

CompoundIC50 (nM)Ki (nM)
Haloperidol (Control)2.5 ± 0.31.8 ± 0.2
Cpd-MPCAExperimental ValueCalculated Value
Protocol: cAMP Functional Assay for D2 Receptor Antagonism

This protocol assesses the functional effect of Cpd-MPCA on D2 receptor signaling.

Rationale: The D2 receptor is a Gi/o-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the ability of a D2 agonist (like Quinpirole) to suppress cAMP. This assay measures the potency of Cpd-MPCA as a functional antagonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • Quinpirole (D2 receptor agonist).

  • Forskolin (adenylyl cyclase activator).

  • Cpd-MPCA.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Cell culture medium.

Step-by-Step Methodology:

  • Cell Plating: Seed the hD2R-expressing cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dose-response curve of Cpd-MPCA.

    • Pre-incubate the cells with varying concentrations of Cpd-MPCA (or vehicle) for 20-30 minutes.

  • Agonist Challenge:

    • Add the D2 agonist Quinpirole at a concentration that elicits ~80% of its maximal effect (the EC80, determined in a separate experiment).

    • Simultaneously or immediately after, add a fixed concentration of Forskolin to stimulate a detectable baseline of cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response of Forskolin alone (100%) and the response of Forskolin + max concentration of Quinpirole (0%).

    • Plot the normalized cAMP levels against the log concentration of Cpd-MPCA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of Cpd-MPCA for the antagonism of the Quinpirole effect. This IC50 represents its functional potency.

Workflow Diagram: In Vitro Characterization

D2R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R D2 Receptor Gi Gi Protein D2R->Gi Activates bArrestin β-Arrestin D2R->bArrestin Recruits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Cpd_MPCA Cpd-MPCA (Antagonist) Cpd_MPCA->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Cpd-MPCA blocks dopamine-induced D2R signaling.

Selectivity Profiling

Rationale: A successful drug candidate should be selective for its intended target to minimize off-target side effects. Cpd-MPCA should be screened against a panel of other receptors, ion channels, and transporters, especially those structurally related to D2R (e.g., D1, D3, D4, D5, and various serotonin receptors). This is typically done through broad panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint). The output is typically presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). Significant hits (>50% inhibition) should be followed up with full dose-response curves to determine Ki or IC50 values.

Part 3: In Vivo Pharmacological Assessment

Assuming Cpd-MPCA demonstrates potent and selective D2R antagonism in vitro, the next logical step is to assess its properties in a living organism.

Protocol: Rodent Pharmacokinetics (PK)

Rationale: Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A basic PK study in rats or mice establishes key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. This information is critical for designing subsequent pharmacodynamic (PD) and efficacy studies.

Methodology Outline:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing: Administer Cpd-MPCA via two routes in separate cohorts:

    • Intravenous (IV): 1-2 mg/kg via tail vein (to determine clearance and volume of distribution).

    • Oral (PO): 5-10 mg/kg via oral gavage (to determine oral bioavailability).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma. Quantify the concentration of Cpd-MPCA in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters.

Key PK Parameters:

ParameterDescriptionDesired Outcome for a CNS Drug
t1/2 Half-life2-12 hours (for once or twice daily dosing)
Cmax Maximum plasma concentrationSufficient to exceed in vitro potency
AUC Area under the curveMeasure of total drug exposure
F% Oral Bioavailability> 20%
Brain/Plasma Ratio Drug concentration in brain vs. plasma> 1 (indicates CNS penetration)
Protocol: Target Engagement and Pharmacodynamics (PD) in Rodents

Rationale: This experiment confirms that Cpd-MPCA reaches its target in the brain and exerts a predictable biological effect. For a D2R antagonist, a common PD marker is the elevation of plasma prolactin levels, as dopamine tonically inhibits prolactin release from the pituitary gland via D2 receptors.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of Cpd-MPCA at several dose levels (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control. A positive control like Haloperidol should be included.

  • Blood Sampling: Collect blood samples at a time point corresponding to the expected Tmax (from PK study).

  • Hormone Analysis: Measure plasma prolactin concentrations using a commercially available ELISA kit.

  • Data Analysis: Plot the plasma prolactin levels against the Cpd-MPCA dose. Determine the dose that produces 50% of the maximal effect (ED50). This provides a quantitative measure of in vivo target engagement.

Protocol: Preclinical Efficacy Model - Amphetamine-Induced Hyperlocomotion

Rationale: This is a widely accepted rodent behavioral model that screens for antipsychotic potential. Psychostimulants like amphetamine increase dopamine release in the striatum, leading to hyperlocomotor activity. An effective D2R antagonist is expected to block this effect.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open field activity chambers equipped with infrared beams to track movement.

  • d-Amphetamine.

  • Cpd-MPCA.

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing room and the open field chambers for 30-60 minutes.

  • Pre-treatment: Administer Cpd-MPCA (or vehicle/positive control) orally at various doses. The pre-treatment time should be based on its Tmax from the PK study (e.g., 60 minutes prior to amphetamine).

  • Psychostimulant Challenge: Administer d-Amphetamine (e.g., 2-3 mg/kg, intraperitoneally).

  • Activity Monitoring: Immediately place the animals back into the open field chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total locomotor activity of the Cpd-MPCA treated groups to the vehicle-treated group that received amphetamine. Calculate the dose at which Cpd-MPCA significantly reduces amphetamine-induced hyperlocomotion.

Experimental Workflow: In Vivo Studies

G pk 1. Pharmacokinetics (PK) (Rat; IV & PO Dosing) pd 2. Pharmacodynamics (PD) (Rat; Prolactin Release) pk->pd Informs Dosing Times pk_data Determine: t1/2, F%, Brain Penetration pk->pk_data efficacy 3. Efficacy Model (Mouse/Rat; Amphetamine Hyperlocomotion) pd->efficacy Informs Dose Selection pd_data Determine: In Vivo ED50 pd->pd_data efficacy_data Determine: Dose-dependent reversal of hyperlocomotion efficacy->efficacy_data

Caption: Logical progression of in vivo pharmacological studies.

References

  • Title: Relationship between inhibition constant (KI) and inhibitory concentration (IC50). Source: Journal of Cellular and Molecular Medicine. URL: [Link]

  • Title: Dopamine D2 Receptors. Source: British Journal of Pharmacology. URL: [Link]

  • Title: β-Arrestins as regulators of G protein-coupled receptor signaling. Source: Nature Reviews Molecular Cell Biology. URL: [Link]

  • Title: The role of dopamine in the regulation of prolactin secretion. Source: Endocrine Reviews. URL: [Link]

  • Title: Animal models of schizophrenia: a critical review. Source: Journal of Psychiatry & Neuroscience. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Improving N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical support framework for optimizing the synthesis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. As Senior Application Scientists, we present field-proven insights and troubleshooting strategies to enhance yield and purity, ensuring the integrity of your experimental outcomes.

Core Synthesis Principles and Reaction Pathways

The synthesis of this compound hinges on the formation of an amide bond between 4-(4-methylpiperazin-1-yl)cyclohexanamine and an acetylating agent. The primary amine on the cyclohexyl moiety is the target for acylation. The tertiary amine within the piperazine ring is substantially less nucleophilic and typically does not compete for the acetylating agent under controlled conditions. However, its basic nature can influence the reaction environment.

There are two primary, direct pathways for this synthesis:

  • Pathway A: Acylation with Acetic Anhydride. This is a common and cost-effective method. The reaction is typically performed in an aprotic solvent, often with a base to neutralize the acetic acid byproduct.

  • Pathway B: Acylation with Acetyl Chloride. Acetyl chloride is a more potent acylating agent, leading to a faster reaction. However, it requires stringent control of reaction conditions due to its high reactivity and the generation of hydrochloric acid (HCl).[1]

A more sophisticated approach involves the use of coupling agents:

  • Pathway C: Amide Coupling with Acetic Acid. This method utilizes a coupling agent (e.g., HATU, HBTU, EDC) to activate the carboxylic acid, allowing for milder reaction conditions. This is particularly advantageous for complex or sensitive substrates.[2]

Visualizing the Synthetic Pathways

Caption: Synthetic pathways to this compound.

Troubleshooting Guide: A Deeper Dive

Low yields and product impurities are common hurdles. This section provides a structured approach to diagnosing and resolving these issues.

Common Problem: Low or No Product Yield

A diminished yield is a frequent challenge. The following flowchart and table detail potential causes and their corresponding solutions.

Caption: A systematic approach to troubleshooting low product yield.

Quantitative Troubleshooting Matrix
Observed Issue Potential Cause Diagnostic Check Recommended Solution
Low Conversion of Starting Amine Inactive acylating agent.Test with a control amine.Use freshly opened or distilled acetic anhydride/acetyl chloride.
Insufficient reaction time or temperature.Monitor reaction progress by TLC or LC-MS at timed intervals.Incrementally increase reaction temperature or extend the reaction time.
Poor solubility of the amine starting material.Visually inspect the reaction mixture for undissolved solids.Select a solvent in which the amine starting material has better solubility (e.g., DCM, THF, or DMF).
Multiple Spots on TLC/LC-MS Di-acylation (acylation of the piperazine nitrogen).Analyze the mass spectrum for a di-acetylated product.Carefully control the stoichiometry of the acylating agent (use 1.0-1.1 equivalents). Consider slow addition of the acylating agent at a low temperature.
Polymerization or other side reactions.Characterize byproducts by NMR and MS.Use a non-nucleophilic base (e.g., triethylamine, DIPEA) and ensure it is added slowly.
Product Loss During Workup Product remains in the aqueous layer during extraction.Analyze the aqueous layer for the presence of your product.Adjust the pH of the aqueous layer to be more basic (pH > 10) to ensure the product is in its free base form and more soluble in the organic solvent.
Inefficient purification.Analyze all fractions from chromatography or the mother liquor from recrystallization.Optimize the recrystallization solvent system or the mobile phase for column chromatography.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

The choice of solvent depends on the acylating agent. For acetic anhydride, dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. For the more reactive acetyl chloride, a less polar solvent like DCM is often preferred to moderate the reaction rate.

Q2: Which base should I use, and how much?

A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid byproduct without competing in the reaction. Use at least one equivalent of the base.

Q3: My reaction is very slow. What can I do?

If the reaction is sluggish, you can try gently heating the reaction mixture (e.g., to 40 °C). Alternatively, switching from acetic anhydride to the more reactive acetyl chloride can increase the reaction rate.

Q4: I am seeing a significant amount of a byproduct with a higher molecular weight. What is it likely to be?

This is often indicative of di-acylation, where both the primary amine on the cyclohexyl ring and the tertiary amine on the piperazine ring have been acylated. To avoid this, use a controlled amount of the acylating agent (1.0-1.1 equivalents) and consider adding it slowly to the reaction mixture at a reduced temperature (e.g., 0 °C).

Q5: How can I effectively purify the final product?

The product is a basic compound. Purification can be achieved by:

  • Column chromatography on silica gel, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

  • Recrystallization from a suitable solvent system. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or diethyl ether) can be effective.[3][4][5]

Q6: When should I consider using a coupling agent?

If you are working with a very sensitive substrate or if you are consistently getting low yields and side products with traditional methods, using a coupling agent like HATU or EDC with acetic acid is a good alternative.[2] These reagents facilitate amide bond formation under milder conditions.

Experimental Protocols

Protocol A: Synthesis using Acetic Anhydride
  • Dissolve 4-(4-methylpiperazin-1-yl)cyclohexanamine (1 equivalent) in dichloromethane (DCM, 10 mL per gram of amine).

  • Add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol B: Synthesis using Acetyl Chloride
  • Follow the same initial steps as in Protocol A.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise at 0 °C. Caution: The reaction can be exothermic.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Proceed with the workup and purification as described in Protocol A.

References

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • City University of New York. Purification by Recrystallization. [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • PubChem. N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Reddit. amide coupling help. [Link]

  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • PrepChem. Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide. [Link]

  • MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. N-[4-(4-Methylpiperazin-1-ylsulfonyl)phenyl]acetamide monohydrate. [Link]

  • PubChem. N-[(1-piperazin-1-ylcyclohexyl)methyl]acetamide. [Link]

Sources

Technical Support Center: Overcoming Stability Challenges with N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Inconsistent results can often be traced back to unforeseen compound degradation. This document provides in-depth troubleshooting advice and validated protocols to help you achieve reliable and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What are the primary molecular features of this compound that influence its stability?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation:

  • An Acetamide Linkage: Amide bonds are prone to hydrolysis, especially under acidic or basic pH conditions.[1]

  • A Tertiary Amine (N-methylpiperazine moiety): Tertiary amines can be susceptible to oxidation, leading to the formation of N-oxides. The piperazine ring is a common motif in pharmaceuticals, and its potential for degradation is well-documented.[2][3]

Q2: How should I properly store the solid (powder) form of the compound?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] We recommend storage at 2-8°C, protected from light and moisture. Avoid storing it in environments with high humidity, as moisture can accelerate hydrolysis over time.

Q3: What are the best practices for preparing stock solutions?

A3: We recommend preparing concentrated stock solutions in an anhydrous aprotic solvent such as DMSO or absolute ethanol. These solvents minimize the risk of hydrolysis. Prepare fresh aqueous working solutions daily from the stock solution. If you must store aqueous solutions, they should be kept at 2-8°C for no longer than 24-48 hours, and the pH should be maintained near neutral (pH 6.5-7.5).

Q4: Are there any solvents or reagents I should avoid?

A4: Yes. Avoid the following:

  • Strong Acids or Bases: These will catalyze the hydrolysis of the acetamide bond.

  • Aggressive Oxidizing Agents: Reagents like hydrogen peroxide, even at low concentrations, can oxidize the tertiary amine.

  • Sources of Nitrites: In the presence of nitrosating agents (e.g., residual nitrites in buffers or reagents), tertiary amines can potentially lead to the formation of N-nitrosamine impurities, which are a significant concern in pharmaceutical development.[5][6] Always use high-purity reagents and water.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your research, linking them to the chemical stability of the compound.

Problem: My biological assay results are inconsistent, showing a decrease in compound activity over the course of a multi-day experiment.

Probable Cause: The compound is likely degrading in your aqueous cell culture medium or assay buffer. The most common cause is the hydrolysis of the acetamide bond, rendering the molecule inactive.

Solution Pathway:

  • Verify pH: Check the pH of your buffer or medium. Buffers outside the pH 6.5-7.5 range can accelerate degradation.

  • Time-Course Analysis: Analyze the concentration of the parent compound in your experimental medium at different time points (e.g., 0, 8, 24, 48 hours) using HPLC. A decreasing peak area for the parent compound alongside the appearance of new peaks confirms degradation.

  • Mitigation Strategy: Prepare fresh working solutions immediately before each experiment. If the experiment is long, consider replenishing the compound at set intervals.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Acid- or base-catalyzed hydrolysis of the acetamide bond.

Problem: I see a new, more polar peak appearing in my reverse-phase HPLC or LC-MS analysis, especially in older samples.

Probable Cause: This is characteristic of the formation of an N-oxide. The tertiary amine on the piperazine ring can be oxidized, creating a more polar N-oxide derivative that will have a shorter retention time on a C18 column.

Solution Pathway:

  • Confirm by Mass Spectrometry: The N-oxide product will have a mass that is 16 Da higher than the parent compound (due to the addition of an oxygen atom). Use high-resolution mass spectrometry to confirm the exact mass of the impurity.

  • Investigate Oxygen Exposure: Degradation may be accelerated by exposure to air/oxygen, especially in the presence of trace metal ions which can catalyze oxidation. Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if maximum stability is required.

  • Antioxidant Use: For formulation studies, consider the addition of a suitable antioxidant, but first, verify its compatibility with your experimental system.

The diagram below shows the oxidation pathway.

Caption: Oxidation of the tertiary amine to form an N-oxide.

Problem: How can I proactively determine the stability of this compound in my specific formulation or buffer?

Probable Cause: You need a systematic way to test the compound's stability under various stress conditions relevant to your experiments.

Solution Pathway: Conduct a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing you to quickly identify potential liabilities and degradation products. This is a standard practice in pharmaceutical development.[6]

See Protocol 3 for a detailed methodology. The workflow for investigating stability is summarized below.

Stability_Workflow cluster_identification Identify Degradation Pathway start_node Inconsistent Results or Unexpected Peak Observed process_node Run Stability-Indicating Assay (e.g., HPLC-MS) start_node->process_node Hypothesize Degradation decision_node Is Degradation Confirmed? process_node->decision_node Analyze Data end_node Implement Mitigation Strategy (e.g., pH control, fresh solutions) decision_node->end_node Yes process_node2 Investigate Other Experimental Variables decision_node->process_node2 No id_hydrolysis Check for Hydrolysis (Amide Cleavage) id_oxidation Check for Oxidation (N-Oxide, Mass +16) cluster_identification cluster_identification end_node->cluster_identification

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount and dissolve in DMSO to a final concentration of 10-50 mM. Ensure complete dissolution using a vortex mixer.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene vials.

  • Storage: Store aliquots at -20°C or -80°C. For use, thaw a single aliquot and use it for preparing fresh aqueous working solutions. Do not subject the stock solution to repeated freeze-thaw cycles.

Protocol 2: General Method for Stability Assessment using HPLC-UV/MS

This is a starting point for a stability-indicating method. Optimization may be required.

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm and/or Mass Spectrometry (ESI+).

  • Procedure: Inject samples taken at various time points from the stability study and monitor the peak area of the parent compound and any new peaks that appear.

Protocol 3: Forced Degradation Study Protocol

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Stress Conditions: Aliquot this solution and expose it to the following conditions in parallel. Include a control sample stored at 2-8°C protected from light.

Stress ConditionReagent/ProcedureTimeLikely Pathway Tested
Acid Hydrolysis Add HCl to a final concentration of 0.1 M24-72 hrs at 60°CAmide Hydrolysis
Base Hydrolysis Add NaOH to a final concentration of 0.1 M24-72 hrs at 60°CAmide Hydrolysis
Oxidation Add H₂O₂ to a final concentration of 3%24 hrs at RTN-Oxidation
Thermal Heat solution at 60°C (in dark)7 daysGeneral thermal lability
Photolytic Expose to UV light (e.g., 254 nm)24-72 hrs at RTPhotodegradation
  • Analysis: At specified time points (e.g., 0, 8, 24, 48, 72 hours), neutralize the acid/base samples, and analyze all samples by HPLC-UV/MS (Protocol 2) to determine the percentage of degradation and identify major degradants.

By understanding the chemical liabilities of this compound and implementing these protocols, you can ensure the integrity of your compound and the validity of your experimental data.

References

  • Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Chiacchio, M. A., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Kumar, R., et al. (2024). General synthetic strategies toward piperazine scaffold. ResearchGate. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Doceri. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Shelke, S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Adams, E., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

Sources

Technical Support Center: Synthesis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and process development insights.

I. Synthetic Overview and Key Challenges

The synthesis of this compound is typically a two-step process. The primary challenges during scale-up revolve around controlling reaction selectivity, managing impurities, and ensuring the desired stereochemistry of the final product.

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Final Processing A 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one D 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (cis/trans mixture) A:e->D:w 1. Imine Formation B Ammonia or Ammonium Acetate B:e->D:w C Reducing Agent (e.g., NaBH(OAc)3 or H2/Catalyst) C:e->D:w 2. Reduction F This compound (cis/trans mixture) D:e->F:w Acylation E Acylating Agent (e.g., Acetic Anhydride) E:e->F:w H trans-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide F:e->H:w Crystallization/ Chromatography G Purification/Isomer Separation G:e->H:w Troubleshooting_Reductive_Amination Start Low Conversion of Ketone Q1 Is the reducing agent appropriate for ketones? Start->Q1 A1_Yes Yes (e.g., NaBH(OAc)3) Q1->A1_Yes Yes A1_No No (e.g., NaBH4 without acid catalyst) Q1->A1_No No Q2 Are the reaction conditions optimal? A1_Yes->Q2 Action1 Switch to a more suitable reducing agent like NaBH(OAc)3 or consider catalytic hydrogenation. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the amine source in sufficient excess? A2_Yes->Q3 Action2 Adjust pH with acetic acid. Ensure slight excess of amine and reducing agent. Consider gentle heating. A2_No->Action2 Action2->Q3 A3_No No Q3->A3_No No End Improved Conversion Q3->End Yes Action3 Increase the equivalents of the amine source (e.g., ammonium acetate). A3_No->Action3 Action3->End

Caption: Decision tree for troubleshooting low conversion in reductive amination.

Q2: I am observing a significant amount of the alcohol byproduct from the reduction of the starting ketone. How can I minimize this?

A2: Formation of the corresponding alcohol indicates that the reduction of the ketone is competing with the reductive amination pathway.

  • Selective Reducing Agent: Sodium triacetoxyborohydride is known for its high selectivity in reducing iminium ions in the presence of ketones, making it an excellent choice to minimize alcohol formation.[1] If you are using a less selective reducing agent like sodium borohydride (NaBH₄) without careful pH control, ketone reduction will be a significant side reaction.

  • Reaction Order of Addition: To favor imine formation, pre-mixing the ketone and the amine source for a period (e.g., 30-60 minutes) before adding the reducing agent can be beneficial. This allows the iminium ion concentration to build up.

  • Water Scavenging: The formation of the imine from the ketone and amine releases water. On a large scale, this water can hydrolyze the iminium ion and the reducing agent. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can be considered, although this adds complexity to the work-up.

Q3: The reaction is complete, but I am struggling with the cis/trans isomer ratio of the resulting 4-(4-methylpiperazin-1-yl)cyclohexylamine. How can I control the stereochemistry?

A3: Controlling the stereochemistry of 1,4-disubstituted cyclohexanes is a common challenge. The trans isomer is often the thermodynamically more stable product.

  • Choice of Reducing Agent: The steric bulk of the reducing agent can influence the stereochemical outcome. Sterically demanding reducing agents like sodium triacetoxyborohydride may exhibit a preference for equatorial attack on the iminium ion, leading to a higher proportion of the trans-product.[1]

  • Thermodynamic Control: If a mixture of isomers is obtained, it may be possible to epimerize the mixture to favor the more stable trans isomer. This can sometimes be achieved by treating the amine mixture with a suitable acid or base, or through a catalytic hydrogenation approach under specific conditions. For a similar compound, N-(4-hydroxycyclohexyl)-acetamide, epimerization has been achieved using Raney-Ni under a hydrogen atmosphere.[2]

  • Purification: If controlling the reaction stereoselectivity is not fully achievable, the isomers will need to be separated. This can be challenging on a large scale. Fractional crystallization of a suitable salt of the amine may be a viable option. Alternatively, the acylation can be performed on the mixture, followed by separation of the final acetamide isomers, which may have different crystallization properties.

Step 2: Acylation of 4-(4-Methylpiperazin-1-yl)cyclohexylamine

Q4: The acylation reaction with acetic anhydride is exothermic and difficult to control on a larger scale. What are the best practices for managing this?

A4: The acylation of amines with acetic anhydride or acetyl chloride is highly exothermic.

  • Controlled Addition: The acylating agent should be added slowly and portion-wise to a cooled solution of the amine. Maintaining the reaction temperature with an efficient cooling system is crucial.

  • Solvent Choice: Using a solvent with a good heat capacity can help to absorb the heat generated. Dichloromethane (DCM) or ethyl acetate are common choices.

  • Alternative Acylating Agents: While acetic anhydride is common, other less reactive acylating agents could be considered if the exotherm is a major safety concern, although this may require longer reaction times or heating. Continuous flow reactors can also be an excellent way to manage exotherms in acylation reactions.[3]

Q5: After acylation, I am observing impurities that are difficult to remove by crystallization. What are these likely to be and how can I prevent their formation?

A5: Common impurities in acylation reactions include:

  • Di-acetylation: If there are other nucleophilic sites, di-acetylation can occur. In this case, the piperazine nitrogen could potentially be acetylated, although the secondary amine in the piperazine ring is generally less reactive than the primary cyclohexylamine. Using a stoichiometric amount of the acylating agent is key.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted amine. This can often be removed by an acidic wash during work-up, as the amine will be protonated and move to the aqueous layer.

  • Impurities from Acetic Anhydride: Acetic anhydride can contain acetic acid. This is generally not problematic but can affect the pH of the reaction mixture.

Impurity Profile and Mitigation:

Potential Impurity Source Mitigation Strategy
Unreacted 4-(4-methylpiperazin-1-yl)cyclohexylamineIncomplete acylationEnsure complete reaction by monitoring with TLC or HPLC. Use a slight excess of the acylating agent. Remove via acidic wash during work-up.
Di-acetylated productExcess acylating agentUse a stoichiometric amount of acetic anhydride. Control reaction temperature and time.
N-oxide of piperazineOxidation of the tertiary amineUse deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen).

III. Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for obtaining the pure trans-isomer of this compound on a large scale?

A1: The most efficient strategy often involves separating the isomers at the final step. Synthesize the mixture of cis- and trans-4-(4-methylpiperazin-1-yl)cyclohexylamine, perform the acylation on the mixture, and then use selective crystallization to isolate the desired trans-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. The trans isomer, being more symmetrical, often has better packing in a crystal lattice and may be less soluble in certain solvent systems, facilitating its separation.

Q2: Are there any specific safety precautions I should take when scaling up this synthesis?

A2: Yes, several safety considerations are important:

  • Reductive Amination: If using catalytic hydrogenation, proper handling of hydrogen gas and the pyrophoric catalyst (if dry) is essential. Sodium triacetoxyborohydride is a moisture-sensitive reagent and will release flammable hydrogen gas upon contact with water.

  • Acylation: As discussed, the acylation is exothermic and requires careful temperature control to prevent a runaway reaction. Acetic anhydride and acetyl chloride are corrosive and lachrymatory.

  • Solvents: Many of the solvents used (e.g., DCE, THF) are flammable and have specific handling requirements.

Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough process safety review before scaling up.

Q3: How can I monitor the progress of these reactions effectively?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products. A suitable solvent system might be a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to prevent streaking of the basic compounds.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on reaction conversion and can also be used to track the formation of impurities.

  • Gas Chromatography (GC): Can be useful if the components are sufficiently volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion in crude reaction mixtures and to determine the cis/trans isomer ratio.

Q4: What are the best practices for the final product purification and isolation?

A4: Crystallization is the most common and scalable method for purifying the final product.

  • Solvent Screening: A solvent screen should be performed to identify a suitable system for crystallization. This typically involves finding a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Mixtures of solvents (e.g., ethanol/water, isopropanol/heptane) are often effective.

  • Control of Crystal Form (Polymorphism): Be aware that the final product may exist in different crystalline forms (polymorphs), which can have different physical properties. The crystallization conditions (solvent, temperature, cooling rate) should be carefully controlled to ensure consistency.

  • Drying: The purified product should be dried under vacuum at a suitable temperature to remove residual solvents.

IV. References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout.

  • Yang, Z., et al. (2014). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Comptes Rendus Chimie, 17(9), 878-884.

  • Kovács, E. R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10.

  • Szabó, Z. I., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 24(21), 3894.

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

Sources

Technical Support Center: A Practical Guide to In Vivo Dose Refinement for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in determining the in vivo dosage of a novel small molecule inhibitor?

The initial and pivotal step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that can be administered to an animal model without inducing unacceptable toxicity.[1] This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.[1]

Q2: How should I select a starting dose for an MTD study when no prior in vivo data exists?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common and sound practice is to begin at a dose projected to yield a plasma concentration severalfold higher than the in vitro IC50 or EC50 value.[1] It is also crucial to consider allometric scaling from data in other species if available, although for a truly novel compound, starting with in vitro to in vivo extrapolation is a primary method.

Q3: What is allometric scaling, and why is it important for inter-species dose conversion?

Allometric scaling is a method used to extrapolate drug doses between different animal species, including to humans.[2][3][4] It is based on the principle that many physiological processes, such as metabolic rate, scale with body size in a non-linear fashion.[3] Simply scaling a dose based on body weight (mg/kg) is often inaccurate and can lead to under-dosing in smaller animals which typically have faster metabolic rates.[5] Allometric scaling uses body surface area or body weight raised to a specific exponent to provide a more accurate estimation of an equivalent dose across species.[3][5]

Troubleshooting and Optimization Guide

Q1: I'm observing unexpected toxicity at my initial doses. What are the likely causes and how can I troubleshoot this?

Unexpected toxicity can stem from several factors. Here's a systematic approach to troubleshooting:

  • Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend your compound is non-toxic at the administered volume. Conduct a vehicle-only control group study.

  • Formulation Issues: Poor solubility can lead to precipitation of the compound upon administration, causing localized irritation or embolism, especially with intravenous injection. Confirm the stability and solubility of your formulation.

  • Rapid Clearance vs. High Cmax: A rapid absorption and high maximum concentration (Cmax) could be driving toxicity, even if the overall exposure (AUC) is low. Consider altering the route of administration (e.g., from IV bolus to infusion or subcutaneous injection) to slow down absorption.

  • Off-Target Effects: The toxicity may be unrelated to the intended pharmacological target. A thorough literature review of compounds with similar scaffolds can sometimes provide clues.

Q2: My compound is not showing any efficacy in vivo, even at doses approaching the MTD. What should I do?

Lack of efficacy is a common challenge. The following workflow can help diagnose the issue:

G A No In Vivo Efficacy Observed B Was the compound detected in plasma/target tissue? A->B C No B->C No D Yes B->D Yes E Investigate Pharmacokinetics (PK): - Poor absorption - Rapid metabolism/clearance C->E F Is there evidence of target engagement? D->F G No F->G No H Yes F->H Yes I Increase dose or optimize formulation/route to improve exposure at the target site. G->I J Re-evaluate the hypothesis: - Is the target relevant to the disease model? - Is the animal model appropriate? H->J

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Q3: How can I improve the reliability and reproducibility of my in vivo studies?

To enhance the quality and rigor of your research, it is essential to incorporate the following practices:

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators who are performing the experiments and assessing the outcomes. This minimizes selection and observer bias.[6][7]

  • Adherence to Reporting Guidelines: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure your study is transparently reported and can be fully scrutinized and reproduced.[8][9]

  • Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to achieve statistically significant results, which aligns with the "Reduction" principle of the 3Rs.[10][11]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide that can be administered without causing life-threatening toxicity or significant distress to the animals.

Materials:

  • This compound

  • Appropriate vehicle (e.g., saline, 5% DMSO/30% PEG400 in water)

  • Syringes and needles appropriate for the chosen route of administration

  • Animal balance

  • Experimental animals (e.g., mice or rats of a specific strain, age, and sex)

Procedure:

  • Dose Selection: Based on in vitro data (e.g., 10-100x the IC50) and allometric scaling if available, select a starting dose and a series of escalating doses (e.g., using a modified Fibonacci sequence).

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to dose cohorts (typically 3-5 animals per group). Include a vehicle-only control group.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose, and then daily for 7-14 days). Key parameters to monitor include:

    • Changes in body weight

    • Appearance (e.g., ruffled fur, hunched posture)

    • Behavior (e.g., lethargy, hyperactivity)

    • Mortality

  • Endpoint: The MTD is typically defined as the dose level below the one that causes >10-15% body weight loss or significant clinical signs of toxicity.

Example MTD Study Design:

CohortDose (mg/kg)Number of AnimalsDosing Schedule
1Vehicle3Single dose, Day 1
2103Single dose, Day 1
3303Single dose, Day 1
41003Single dose, Day 1
53003Single dose, Day 1
Protocol 2: Dose-Response Efficacy Study

Objective: To evaluate the efficacy of this compound over a range of doses in a relevant disease model.

Procedure:

  • Dose Selection: Based on the MTD study, select 3-5 dose levels that are well-tolerated (e.g., MTD, MTD/2, MTD/4).

  • Disease Model Induction: Induce the disease in the animals according to the established protocol (e.g., tumor cell implantation, induction of inflammation).

  • Group Assignment: Randomly assign animals to treatment groups, including a vehicle control and potentially a positive control group.

  • Treatment: Begin dosing at a predetermined time point relative to disease induction. The dosing frequency and duration will depend on the compound's pharmacokinetic properties and the disease model.

  • Efficacy Assessment: Monitor the primary efficacy endpoint(s) throughout the study (e.g., tumor volume, inflammatory markers, behavioral scores).

  • Data Analysis: At the end of the study, plot the dose-response curve and determine key parameters such as the ED50 (effective dose for 50% of the maximal response).

G cluster_0 In Vitro / In Silico cluster_1 In Vivo Dose Finding cluster_2 Dose Refinement A In Vitro Potency (IC50 / EC50) C Maximum Tolerated Dose (MTD) Study A->C B Allometric Scaling (if prior data exists) B->C D Dose-Response Efficacy Study C->D E Pharmacokinetic (PK) Study C->E F PK/PD Modeling D->F E->F G Optimized In Vivo Dose F->G

Caption: Overall workflow for in vivo dose refinement.

References

  • NC3RS guidelines on animal research reporting published - PharmaTimes. (2010). PharmaTimes. [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • A simple practice guide for dose conversion between animals and human. (2014). National Center for Biotechnology Information. [Link]

  • NC3Rs guidelines. (n.d.). University of Leicester. [Link]

  • EMA publishes new guidelines for non-interventional studies. (2023). ERDERA. [Link]

  • Human to Animal Dose Conversion & Allometric Scaling. (n.d.). Pharmacology Mentor. [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? (2024). Barn World. [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. [Link]

  • ARRIVE guidelines. (n.d.). NC3Rs. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. (n.d.). European Medicines Agency. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Non-clinical guidelines. (n.d.). European Medicines Agency. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). Chemsafetypro. [Link]

  • The 3Rs. (n.d.). NC3Rs. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Karger. [Link]

  • EMA issues revised guideline on non-clinical and clinical issues for biosimilars. (2015). GaBI Journal. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Clinical Trials Arena. [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]

  • NC3Rs. (n.d.). NC3Rs. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Welcome to the technical support guide for researchers utilizing N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, minimize off-target effects, and ensure the scientific integrity of your results. Given that this compound contains a methylpiperazine moiety—a common pharmacophore known to interact with a variety of protein families—a systematic approach to confirming on-target activity and identifying potential off-target liabilities is critical.[1][2]

Frequently Asked Questions (FAQs)

Q1: My initial screen with this compound shows a desired phenotype, but I'm unsure of the direct target. What are my next steps?

A1: This is a common and critical stage in drug discovery. Observing a phenotype is an excellent start, but attributing it to a specific molecular target requires a systematic validation workflow.

  • Hypothesize Potential Target Classes: The N-methylpiperazine group is a prevalent feature in kinase inhibitors.[1] Therefore, kinases are a primary hypothesized target class. Additionally, arylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors.[3]

  • Initial Broad Screening: The most direct next step is to perform a broad, unbiased screen to identify potential binding partners. A comprehensive kinase selectivity panel is highly recommended as a first-pass screen.[4][5][6]

  • Confirm Target Engagement in Cells: Once you have a list of potential targets from an in vitro screen, you must confirm that the compound engages these targets in a cellular context.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it provides direct evidence of a drug binding to its target in intact cells or tissues.[9][10][11][12][13]

Q2: I'm observing unexpected cellular toxicity at concentrations close to my effective dose. Could this be due to off-target effects?

A2: Yes, this is a classic indicator of potential off-target activity.[14] When the therapeutic window (the concentration range between the desired effect and toxicity) is narrow, it often suggests the compound is interacting with unintended proteins that regulate essential cellular processes.

Troubleshooting Steps:

  • Perform a Detailed Dose-Response Analysis: Conduct a precise dose-response experiment for both your desired phenotype and the cytotoxic effect.[15][16][17] If the EC50 for your phenotype and the TC50 (toxic concentration 50%) are very close, this strengthens the off-target hypothesis.

  • Consider Off-Target Profiling: Use computational tools or commercial screening services to predict and test for interactions with known safety-relevant targets (e.g., hERG, CYP enzymes, GPCR panels).[18]

  • Use a Structurally Dissimilar Control: Identify a known, selective inhibitor of your primary target that has a different chemical scaffold. If this control compound produces the desired phenotype without the associated toxicity, it strongly suggests the toxicity of your compound is due to off-target effects.[14]

Q3: What are common off-targets for molecules containing a methylpiperazine moiety?

A3: The piperazine ring is a versatile scaffold but its basicity and structural features can lead to interactions with multiple target families.[1][19][20]

  • Kinases: Due to the high conservation of the ATP-binding site across the human kinome, piperazine-containing compounds designed for one kinase often show cross-reactivity with others.[4][21] Kinome-wide profiling is essential.[22][23][24]

  • GPCRs: Arylpiperazine derivatives are notorious for their broad activity at serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[3]

  • Ion Channels: The hERG potassium channel is a critical off-target to assess for any new compound to rule out potential cardiotoxicity.

  • Transporters: The basic nitrogen in the piperazine ring can interact with monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[25]

Q4: How do I design control experiments to distinguish on-target from off-target effects?

A4: The use of appropriate controls is the cornerstone of rigorous pharmacological research.

  • The Inactive Control Compound: The gold standard is to synthesize or acquire a close structural analog of your compound that is inactive against your primary target.[26][27] This compound should ideally differ only by a single chemical modification that ablates binding to the intended target. If this "dead" compound does not produce the phenotype of interest, it provides strong evidence that the phenotype is on-target.

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your hypothesized target protein. If this compound no longer elicits its effect in these modified cells, it validates that the compound acts through that target.

  • Rescue Experiments: In a target-knockdown background, introduce a modified version of the target protein (e.g., a version resistant to your compound or the knockdown mechanism). If the cellular phenotype is restored, this provides definitive proof of on-target action.

Troubleshooting & Experimental Protocol Guides

Guide 1: Systematic Deconvolution of On-Target vs. Off-Target Phenotypes

This workflow provides a logical progression from an initial phenotypic observation to confident target validation.

G phenotype Initial Phenotype Observed verify Verify Compound Purity & Identity (LC-MS, NMR) phenotype->verify dose_response Establish Potency (EC50) (Detailed Dose-Response Curve) verify->dose_response target_id Identify Potential Targets (e.g., Kinome Scan, Affinity Chromatography) dose_response->target_id target_engage Confirm Target Engagement in Cells (CETSA, NanoBRET) target_id->target_engage controls Use Orthogonal Controls target_engage->controls inactive_control Inactive Analog Control controls->inactive_control genetic_control Genetic Control (e.g., CRISPR KO) controls->genetic_control conclusion Conclusion: Phenotype is On-Target inactive_control->conclusion Phenotype Abolished off_target_conclusion Conclusion: Phenotype is Off-Target inactive_control->off_target_conclusion Phenotype Persists genetic_control->conclusion Phenotype Abolished genetic_control->off_target_conclusion Phenotype Persists

Caption: Workflow for validating on-target phenotypic effects.

Guide 2: Protocol for Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[11][12][28] An increase in the melting temperature (Tm) of a protein in the presence of your compound is direct evidence of target engagement.

Materials:

  • Cells expressing the target of interest.

  • This compound (test compound).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).

Protocol Steps:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the test compound or vehicle at the desired concentration for a specified time (e.g., 1 hour) in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes/plate.

  • Thermal Challenge: Place the samples in a thermocycler and heat them across a temperature gradient for 3 minutes (e.g., 40°C to 70°C in 2°C increments). This step denatures and precipitates unbound proteins.[11]

  • Cell Lysis: Remove samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using a specific antibody (Western Blot/ELISA) or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Guide 3: Interpreting Kinase Selectivity Profile Data

After submitting your compound to a kinase profiling service (e.g., KINOMEscan®, Reaction Biology), you will receive data showing its binding affinity or inhibitory activity against a large panel of kinases.[22][24][29][30][31]

Sample Data Interpretation:

Kinase Target% Inhibition @ 1µMKd (nM)Selectivity Score (S10)Interpretation
Hypothesized Target 99% 15 0.02 Potent On-Target Hit
Off-Target Kinase A95%85-Significant Off-Target
Off-Target Kinase B88%350-Moderate Off-Target
Off-Target Kinase C55%>1000-Weak Off-Target
Most Other Kinases<10%>10,000-Not a significant hit
  • % Inhibition: A simple, single-concentration snapshot. High inhibition (>90%) indicates a strong interaction.

  • Kd (Dissociation Constant): A more quantitative measure of binding affinity. Lower Kd values indicate tighter binding.[22] A Kd < 100 nM is often considered a significant hit.

  • Selectivity Score: A metric used by some vendors to quantify selectivity. A lower score indicates higher selectivity (i.e., the compound binds to fewer kinases).

G Compound Compound Target On-Target (High Affinity) Compound->Target Kd = 15 nM OffTarget1 Off-Target 1 (Moderate Affinity) Compound->OffTarget1 Kd = 350 nM OffTarget2 Off-Target 2 (Low Affinity) Compound->OffTarget2 Kd > 1000 nM Phenotype Desired Phenotype Target->Phenotype SideEffect1 Side Effect A OffTarget1->SideEffect1 SideEffect2 Side Effect B OffTarget2->SideEffect2

Caption: Relationship between binding affinity and biological outcomes.

By systematically applying these principles and protocols, researchers can confidently characterize the activity of this compound, ensuring that observed biological effects are correctly attributed to their molecular mechanism of action.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Godl, K., Gruss, O. J., Eickhoff, J., Wissing, J., Blencke, S., Weber, M., ... & Kuster, B. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Gao, Y., Wang, Y., Zhang, T., & Zhu, F. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]

  • He, Y., Wang, M., Chen, X., & Zhang, H. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. [Link]

  • Gilson, R. C., & Zuercher, W. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12973-12978. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237-251. [Link]

  • Sharma, H., Kumar, S., & Singh, R. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Privileged Scaffold. Journal of Medicinal Chemistry. [Link]

  • Vasta, J. D., Woll, M. G., & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(12), 3357-3367. [Link]

  • Naeem, M., Majeed, S., & Al-Zahrani, F. A. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • MetwareBio. (n.d.). Active vs Inactive Metabolites: Understanding Their Role, Significance, and Impact in Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]

  • Ekins, S., Williams, A. J., & Rucinski, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 808. [Link]

  • Fallahi-Sichani, M., & Sorger, P. K. (2018). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology, 10(4), e53. [Link]

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  • Moravek. (n.d.). Understanding Inactive Substances in Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Examples of piperazine derivatives as messy drugs. [Link]

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  • Pharmacology & Toxicology Griffith University. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica, 70(4), 423-441. [Link]

  • Wikipedia. (n.d.). Quipazine. [Link]

  • Rossi, R., & Ciaffoni, L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

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N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding common experimental artifacts and troubleshooting issues that may arise when working with this compound. Our goal is to ensure the integrity and reproducibility of your results through a deeper understanding of the molecule's properties and potential pitfalls.

I. Compound Overview and Key Structural Features

This compound is a molecule of interest in drug discovery, featuring a central cyclohexyl scaffold linking an acetamide group and a methylpiperazine moiety. Understanding its structure is key to anticipating its behavior in experimental settings.

  • Methylpiperazine Moiety: This group contains two tertiary amine nitrogens. The exocyclic nitrogen is more sterically hindered, while the endocyclic nitrogen of the piperazine ring is basic. This basicity can influence solubility and may lead to interactions with acidic components in your experimental system.

  • Acetamide Linkage: The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Cyclohexyl Scaffold: This non-polar, rigid ring system influences the overall solubility and potential for steric hindrance in receptor-ligand interactions.

The combination of a basic amine and a hydrolyzable amide in one molecule necessitates careful experimental design to prevent unintended chemical transformations that can manifest as artifacts.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing a progressive loss of my compound's activity in an aqueous buffer over the course of my multi-day experiment. What could be the cause?

Answer: This issue is likely due to the hydrolytic instability of the acetamide bond, especially if your buffer is not at a neutral pH or if it's maintained at temperatures above 4°C for extended periods. The basic piperazine moiety can also act as an internal catalyst for this degradation under certain conditions.

Root Cause Analysis:

  • pH-Dependent Hydrolysis: Amides can hydrolyze to a carboxylic acid and an amine. This reaction is accelerated at pH values significantly above or below 7.

  • Temperature Effects: Chemical degradation rates approximately double with every 10°C increase in temperature.

Solution Protocol: Assessing Compound Stability

  • Objective: To determine the stability of this compound in your specific experimental buffer.

  • Materials:

    • This compound

    • Your experimental buffer (e.g., PBS, TRIS)

    • HPLC-grade water and acetonitrile

    • Analytical HPLC system with a C18 column

  • Procedure:

    • Prepare a 1 mM stock solution of the compound in DMSO.

    • Spike the stock solution into your experimental buffer to a final concentration of 10 µM.

    • Immediately take a time-zero (T=0) sample and inject it onto the HPLC to get a baseline peak area.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

    • Take samples at various time points (e.g., 2, 4, 8, 24, 48 hours) and analyze by HPLC.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time. A significant decrease indicates instability.

    • Look for the appearance of new peaks, which could be degradation products.

Mitigation Strategy:

  • If instability is confirmed, prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment.

  • Consider if the experimental pH can be adjusted to be closer to neutral (pH 7.0-7.4) without affecting the biological assay.

  • Minimize the time the compound spends in aqueous buffer before use.

Question 2: My HPLC analysis shows a new, more polar peak appearing over time. What is this impurity?

Answer: A common degradation product for this molecule is the hydrolysis of the acetamide bond, resulting in 4-(4-methylpiperazin-1-yl)cyclohexanamine. This product would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Workflow for Impurity Identification:

cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Confirmation A Unexpected peak observed in HPLC B Hypothesis: Acetamide hydrolysis product (more polar) A->B C Perform forced degradation study (e.g., treat with mild acid/base) B->C D Analyze by LC-MS C->D E Does the mass of the new peak match the hydrolyzed product? D->E

Caption: Workflow for identifying unknown peaks via forced degradation and LC-MS.

Actionable Steps:

  • LC-MS Analysis: Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the parent compound is approximately 239.36 g/mol ([M+H]⁺ at m/z 240.37). The hydrolyzed product would have a mass of approximately 197.33 g/mol ([M+H]⁺ at m/z 198.34).

  • Forced Degradation: Intentionally degrade a sample of the compound by treating it with a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours. If the peak in your experimental sample matches the one generated under these conditions, it strongly suggests it is a hydrolysis product.

Question 3: I'm seeing poor solubility of my compound when I dilute my DMSO stock into an aqueous buffer. How can I improve this?

Answer: The this compound molecule has a basic piperazine group. Its solubility in aqueous solutions is highly pH-dependent. In neutral or basic solutions, the molecule is uncharged and less soluble. In acidic solutions, the piperazine nitrogen becomes protonated, forming a salt that is generally more water-soluble.

Solubility Enhancement Protocol:

  • pH Adjustment: Try acidifying your buffer slightly. A buffer with a pH between 5.0 and 6.5 may significantly improve solubility. Always confirm that the change in pH does not affect your assay's performance.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

    • When diluting into your aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing. This "shock" dilution method can help prevent immediate precipitation. .

  • Use of Excipients: For in vivo or cell-based assays, consider using solubility-enhancing excipients. A small percentage of a non-ionic surfactant like Tween 80 or a cyclodextrin could be beneficial, but must be validated for compatibility with your system.

Condition Expected Solubility Rationale
pH < 6.0 HighThe piperazine moiety is protonated, forming a more soluble salt.
pH 7.0 - 7.4 Moderate to LowA fraction of the compound is in the neutral, less soluble form.
pH > 8.0 LowThe compound is predominantly in its neutral, free base form.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][2][3] For long-term storage, keeping it at -20°C is recommended. Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q2: What are the potential impurities from the synthesis that I should be aware of?

A: Synthetic impurities can vary depending on the route used. Common impurities could include unreacted starting materials or byproducts from side reactions. If the synthesis involved a palladium catalyst for a coupling step, trace amounts of palladium could be present.[5] It is crucial to have a certificate of analysis (CoA) from the supplier that includes purity assessment by methods like HPLC and NMR, and ideally, an elemental analysis for heavy metals if applicable.

Q3: How should I handle this compound safely in the laboratory?

A: Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area or a chemical fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4] Avoid inhalation of dust or contact with skin and eyes.[3][6]

Q4: Can this compound interact with plasticware?

A: While not highly "sticky," it is good practice to use low-adhesion polypropylene tubes for storing stock solutions and dilutions, especially at low micromolar concentrations. This minimizes the loss of compound due to adsorption onto plastic surfaces, which can be a subtle but significant source of error in potency measurements.

IV. Quality Control and Best Practices

To ensure the reliability of your experimental data, a robust quality control process is essential.

Initial Compound QC Workflow:

A Receive Compound B Review Certificate of Analysis (CoA) A->B C Confirm Structure (e.g., LC-MS) B->C D Assess Purity (e.g., HPLC-UV) C->D E Prepare Master Stock Solution in DMSO D->E F Store at -80°C in Aliquots E->F

Caption: Recommended workflow for initial quality control of a new batch of compound.

By implementing these troubleshooting strategies and best practices, you can minimize the risk of experimental artifacts and ensure that your research with this compound is both accurate and reproducible.

References

  • ACETAMIDE FOR SYNTHESIS - Loba Chemie. (2016-04-18). Available at: [Link]

  • N-(4-methylcyclohexyl)-2-(piperazin-1-yl)acetamide - PubChemLite. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with this compound. The presence of the basic piperazine moiety and the bulky cyclohexyl group suggests potential hurdles in achieving optimal oral absorption, likely related to solubility and/or permeability.[1][2] This document provides a structured, in-depth resource in a question-and-answer format, combining troubleshooting guides with foundational FAQs to address specific experimental issues. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Section 1: Initial Assessment & Foundational FAQs

This section addresses the preliminary questions researchers face when beginning work with a new chemical entity like this compound.

Q1: What are the probable bioavailability challenges for this compound based on its structure?

A1: The structure suggests a few key challenges:

  • Solubility: The molecule contains a basic piperazine group, which can improve aqueous solubility at low pH (e.g., in the stomach) through salt formation.[1][3] However, as the compound travels to the higher pH of the small intestine, it will likely convert to its less soluble free-base form, potentially leading to precipitation and reduced absorption.

  • Permeability: The combination of a polar piperazine ring and a non-polar cyclohexylacetamide group results in a molecule that may not have optimal lipophilicity for passive transcellular diffusion across the intestinal epithelium.[2]

  • BCS Classification: Based on these factors, the compound is likely to fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Experimental determination is necessary for confirmation.

Q2: How do I experimentally determine the Biopharmaceutics Classification System (BCS) class for this compound?

A2: You must experimentally determine its solubility and permeability according to regulatory guidelines, such as the FDA's ICH M9 guidance.[5][6]

  • Solubility Determination: A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[5]

    • Protocol: Prepare saturated solutions of the compound in buffers at pH 1.2, 4.5, and 6.8. Shake at 37°C until equilibrium is reached (typically 24-48 hours). Filter the solutions, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Permeability Determination: A drug is "highly permeable" when the extent of absorption in humans is determined to be ≥90% of an administered dose.[7] The most common in vitro model for this is the Caco-2 cell permeability assay.[8]

    • Protocol: Culture Caco-2 cells on permeable Transwell® supports for ~21 days until they form a differentiated monolayer.[9][10] Measure the transport of your compound from the apical (AP) to the basolateral (BL) side and vice-versa. Calculate the apparent permeability coefficient (Papp). A compound is generally considered highly permeable if its Papp (AP→BL) is >10 x 10⁻⁶ cm/s.[9][11]

Q3: My compound shows poor solubility in neutral pH buffers. What is the first strategy I should consider?

A3: For a basic compound like this, salt formation is often the most effective initial strategy to improve solubility and dissolution rate.[3][12][13] By forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, mesylate), you create a form that is more readily soluble in aqueous media. This can significantly enhance dissolution in the gastrointestinal tract.[12]

Section 2: Troubleshooting Guide: Formulation Development

This section provides solutions to common problems encountered during the formulation process.

Problem 1: The compound dissolves in acidic media but crashes out of solution when the pH is raised to simulate intestinal conditions.

  • Probable Cause: This is a classic issue for weakly basic drugs. The compound is soluble as a salt at low pH but precipitates as the less soluble free base at the higher pH of the small intestine.

  • Suggested Solution: Amorphous Solid Dispersions (ASDs)

    • Rationale: ASDs are a powerful strategy for enhancing the bioavailability of poorly soluble drugs.[14] In an ASD, the crystalline drug is converted to a high-energy amorphous form and dispersed within a polymer matrix.[15][16][17] This approach prevents recrystallization and can maintain a supersaturated state of the drug in the intestine, driving absorption.[17][18]

    • Experimental Workflow:

      • Polymer Screening: Select a range of polymers to test for their ability to form a stable ASD and inhibit precipitation. Good starting points include HPMCAS, PVP/VA, and Soluplus®.

      • Preparation: Prepare ASDs using either spray drying or hot-melt extrusion (HME).

      • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

      • In Vitro Testing: Perform dissolution tests under pH-shift conditions (e.g., 2 hours in pH 1.2 buffer, then switch to pH 6.8 buffer) to see if the ASD can maintain supersaturation.

Table 1: Example Polymer Screening for ASD Formulation

PolymerDrug:Polymer RatioPreparation MethodPXRD ResultDissolution Performance (at pH 6.8)
HPMCAS-HF1:2Spray DryingAmorphous HaloMaintained >80% in solution for 4h
PVP/VA 641:2Spray DryingAmorphous HaloPrecipitation after 60 min
Soluplus®1:3Hot-Melt ExtrusionAmorphous HaloMaintained >70% in solution for 4h
Crystalline APIN/AN/ACrystalline Peaks<10% dissolved after 4h

Problem 2: My compound is highly lipophilic (predicted LogP > 4) and even ASDs are not providing sufficient exposure.

  • Probable Cause: For highly lipophilic compounds, absorption may be limited by the aqueous boundary layer in the gut. These molecules may also be susceptible to food effects.

  • Suggested Solution: Lipid-Based Drug Delivery Systems (LBDDS)

    • Rationale: LBDDS can enhance oral bioavailability by several mechanisms.[19] They present the drug in a solubilized state, avoiding dissolution as a rate-limiting step.[20][21] Furthermore, digestion of the lipids by lipases can form micelles that keep the drug solubilized and can facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver.[19][22]

    • Formulation Strategy (Self-Emulsifying Drug Delivery Systems - SEDDS):

      • Excipient Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Kolliphor® RH40), and co-solvents (e.g., Transcutol® HP).

      • Phase Diagram Construction: Construct ternary phase diagrams to identify regions that form stable and rapid self-emulsifying systems upon dilution with water.

      • Characterization: Characterize the resulting emulsions for droplet size, polydispersity index (PDI), and stability upon dilution.

      • In Vitro Lipolysis: Use an in vitro lipolysis model to simulate digestion and assess whether the drug remains solubilized in the digested phases. This is a key predictor of in vivo performance.[20]

Diagram 1: Decision Workflow for Formulation Strategy

G Start Start: Characterize Physicochemical Properties Solubility Is Solubility < 0.1 mg/mL in pH 1.2-6.8? Start->Solubility Permeability Is Permeability Low? (e.g., Caco-2 Papp < 1x10^-6 cm/s) Solubility->Permeability Yes BCS_I_III Focus on Permeability or Efflux (Not covered here) Solubility->BCS_I_III No BCS_II Likely BCS Class II (Solubility-Limited) Permeability->BCS_II No BCS_IV Likely BCS Class IV (Solubility & Permeability Limited) Permeability->BCS_IV Yes Formulation_Strategy Select Formulation Strategy BCS_II->Formulation_Strategy BCS_IV->Formulation_Strategy Combined Combined Approach (e.g., ASD in LBDDS or Permeation Enhancers) BCS_IV->Combined ASD Amorphous Solid Dispersion (ASD) - HPMCAS, PVP/VA - Spray Dry / HME Formulation_Strategy->ASD Moderate LogP LBDDS Lipid-Based System (LBDDS) - SEDDS/SMEDDS - High LogP compounds Formulation_Strategy->LBDDS High LogP Nano Nanosizing - Wet Bead Milling - Increases surface area Formulation_Strategy->Nano Dissolution Rate Limited

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Section 3: Troubleshooting Guide: In Vitro & Ex Vivo Assays

This section addresses common issues with the assays used to validate formulation performance.

Problem 3: High variability in my Caco-2 permeability assay results.

  • Probable Causes & Solutions:

    • Monolayer Integrity: The integrity of the Caco-2 monolayer is critical.[9]

      • QC Check: Always measure Transepithelial Electrical Resistance (TEER) before and after each experiment. TEER values should be stable and within your lab's validated range (e.g., >300 Ω·cm²).[9] Also, run a low-permeability marker like Lucifer Yellow in parallel; its Papp should be consistently low (<0.5 x 10⁻⁶ cm/s).[9]

    • Compound Solubility/Binding: The compound may be precipitating in the aqueous buffer or binding non-specifically to the plastic assay plates.

      • QC Check: Always measure the concentration in the donor compartment at the end of the experiment to calculate mass balance (% recovery). A low recovery (<80%) suggests solubility or binding issues.[11]

      • Solution: Consider adding a small percentage of Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to act as a sink and reduce non-specific binding.[11] Ensure the starting concentration in the donor well is below the compound's thermodynamic solubility in the assay buffer.

    • Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on Caco-2 cells.[9] This would result in a low AP→BL Papp value and a high BL→AP Papp value.

      • Solution: Perform a bidirectional assay, measuring transport in both directions (AP→BL and BL→AP). Calculate the efflux ratio (ER = Papp(BL→AP) / Papp(AP→BL)). An ER > 2 strongly indicates active efflux.[9][11] You can confirm this by running the assay in the presence of a known P-gp inhibitor, like verapamil.[9]

Diagram 2: Caco-2 Permeability Assay Troubleshooting Flow

G Start High Variability in Caco-2 Results CheckTEER Are TEER values stable and >300 Ω·cm²? Start->CheckTEER CheckRecovery Is Mass Recovery > 80%? CheckTEER->CheckRecovery Yes FixMonolayer Re-evaluate cell culture protocol. Check for contamination/passage number. CheckTEER->FixMonolayer No CheckEfflux Is Efflux Ratio (ER) > 2? CheckRecovery->CheckEfflux Yes FixBinding Reduce concentration. Add BSA to basolateral side. Use low-binding plates. CheckRecovery->FixBinding No EffluxIssue Compound is likely an efflux transporter substrate. Consider co-dosing with inhibitor or prodrug approach. CheckEfflux->EffluxIssue Yes GoodData Data is likely valid. Variability may be inherent to compound/formulation. CheckEfflux->GoodData No

Caption: Troubleshooting workflow for variable Caco-2 assay results.

Problem 4: My in vitro dissolution results are not correlating with my in vivo pharmacokinetic (PK) data.

  • Probable Cause: The dissolution method is not "bio-relevant." Standard USP dissolution methods (e.g., in simple buffers) often fail to predict the in vivo performance of enabling formulations like ASDs or LBDDS.[23][24]

  • Suggested Solution: Adopt Bio-relevant Dissolution Methods

    • Rationale: The conditions in the GI tract are complex. Bio-relevant media are designed to simulate these conditions more closely by including bile salts and lecithin to mimic fed (e.g., FaSSIF) and fasted (e.g., FeSSIF) states.

    • Experimental Protocol (Two-Stage Dissolution for an ASD):

      • Stage 1 (Gastric): Add the ASD formulation to 250 mL of simulated gastric fluid (SGF, pH 1.2-2.0) for 30 minutes using USP Apparatus II (paddles) at 75 RPM.

      • Stage 2 (Intestinal): Add 250 mL of a concentrated (2x) buffer to shift the pH to 6.5 and introduce bio-relevant components (e.g., FaSSIF powder).

      • Sampling: Take samples over 4-6 hours, filtering immediately through a 0.22 µm filter to measure the dissolved drug concentration.

      • Analysis: This two-stage test provides a much better indication of whether a formulation can withstand the acidic environment of the stomach and then generate and maintain supersaturation in a simulated intestinal environment.

References

  • Title: Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs Source: Frontiers URL: [Link]

  • Title: Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes Source: Walsh Medical Media URL: [Link]

  • Title: Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs Source: Longdom Publishing URL: [Link]

  • Title: Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review Source: Taylor & Francis Online URL: [Link]

  • Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amorphous Solid Dispersions for Bioavailability Enhancement Source: Contract Pharma URL: [Link]

  • Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs Source: ResearchGate URL: [Link]

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  • Title: Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications Source: PubMed URL: [Link]

  • Title: FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers Source: Lachman Consultants URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PubMed Central (PMC) URL: [Link]

  • Title: SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS Source: ResearchGate URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: PubMed Central (PMC) URL: [Link]

  • Title: Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability Source: UPM Pharmaceuticals URL: [Link]

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  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharma and Chemical Analysis URL: [Link]

  • Title: Biopharmaceutics Classification System-Based Biowaivers for Generic Oncology Drug Products: Case Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Caco-2 Permeability Assay Protocol Source: Studylib URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]

  • Title: Caco2 assay protocol Source: Unknown URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability Source: Regulations.gov URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review Source: Scilit URL: [Link]

  • Title: Bioavailability Enhancement: Drug Solubility Enhancement Source: JoVE URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

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  • Title: Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4) Source: Cheméo URL: [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). Imatinib, the first-generation TKI, established the paradigm of targeted cancer therapy. However, the emergence of resistance and intolerance necessitated the development of second-generation TKIs, such as Nilotinib, Dasatinib, and Bosutinib. This guide provides a detailed, evidence-based comparison of the efficacy of Imatinib versus these second-generation inhibitors, grounded in both preclinical and clinical data. We delve into the molecular mechanisms of action, comparative potency, and clinical response rates, offering researchers and drug development professionals a comprehensive resource for understanding the nuances of BCR-ABL inhibition.

Introduction: The Evolution of CML Treatment

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase (BCR-ABL). This oncoprotein is the driver of CML pathogenesis, activating multiple downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][2][3]

The advent of Imatinib, a specific inhibitor of the BCR-ABL kinase, transformed CML from a fatal leukemia into a manageable chronic condition for most patients. Despite its success, a significant portion of patients develop resistance or intolerance to Imatinib.[4] This clinical challenge spurred the development of second-generation TKIs—Nilotinib, Dasatinib, and Bosutinib—designed to have greater potency and to be effective against many of the BCR-ABL mutations that confer Imatinib resistance.[4][5]

This guide will compare the efficacy of Imatinib with these second-generation agents, focusing on their molecular interactions, in vitro potency, and clinical outcomes in the treatment of newly diagnosed chronic phase CML (CML-CP).

Mechanism of Action and Target Specificity

Both first and second-generation TKIs function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting the autophosphorylation and activation of downstream signaling pathways.[6] However, there are crucial differences in their binding modes and potency.

Imatinib binds to the inactive (DFG-out) conformation of the ABL kinase domain. Its efficacy can be compromised by mutations that destabilize this inactive conformation or directly interfere with drug contact points.

Nilotinib , a structural analog of Imatinib, also binds to the inactive conformation but with higher affinity and potency.[4] In vitro studies have shown Nilotinib to be approximately 20- to 30-fold more potent than Imatinib in inhibiting the BCR-ABL kinase.[4][7]

Dasatinib is structurally distinct and is a dual SRC/ABL kinase inhibitor.[4] It is unique in its ability to bind to both the active (DFG-in) and inactive conformations of the ABL kinase. This conformational flexibility allows it to inhibit a broader range of mutations compared to Imatinib. Dasatinib is approximately 325 times more potent than Imatinib against unmutated BCR-ABL in vitro.[8][9]

Bosutinib is also a dual SRC/ABL inhibitor that binds to the active conformation of the ABL kinase.

The BCR-ABL Signaling Network

The constitutive activity of the BCR-ABL kinase drives CML by activating a complex network of signaling pathways crucial for cell survival and proliferation.[1][10] Understanding this network is key to appreciating the impact of TKI-mediated inhibition. Key downstream pathways include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival by inhibiting apoptosis.[1][10][11] BCR-ABL also activates STAT5, further contributing to anti-apoptotic signaling.[11]

BCR_ABL_Pathway cluster_proliferation Proliferation Pathways cluster_survival Survival & Anti-Apoptosis Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT BAD BAD (Pro-apoptotic) AKT->BAD Inhibition Apoptosis Apoptosis BAD->Apoptosis Survival Cell Survival STAT5->Survival TKI Tyrosine Kinase Inhibitors (Imatinib, Nilotinib, etc.) TKI->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathways and point of TKI intervention.

Comparative Efficacy: In Vitro Data

The superior potency of second-generation TKIs is quantifiable through in vitro assays that measure the concentration of the drug required to inhibit 50% of the target kinase's activity (IC50). These assays are fundamental in preclinical drug development for comparing the intrinsic activity of different compounds.

CompoundTargetIC50 (nM)Fold Potency vs. ImatinibReference
Imatinib Wild-Type BCR-ABL~260-4001x[4][12]
Nilotinib Wild-Type BCR-ABL~13-60~20-30x[6][12]
Dasatinib Wild-Type BCR-ABL~0.5-9~325x[8][13]

Note: IC50 values can vary between different assay systems and cell lines.

A crucial advantage of second-generation TKIs is their activity against a wide range of Imatinib-resistant BCR-ABL mutations. For example, Nilotinib is effective against 32 out of 33 common Imatinib-resistant mutations tested in vitro.[6] Dasatinib also shows activity against the majority of Imatinib-resistant mutants, with the notable exception of the T315I mutation.[5] The T315I mutation, often called the "gatekeeper" mutation, confers resistance to Imatinib, Nilotinib, Dasatinib, and Bosutinib.[5][7]

Clinical Efficacy in Newly Diagnosed CML-CP

Large-scale, randomized clinical trials have compared the efficacy of second-generation TKIs against Imatinib as first-line therapy for newly diagnosed CML-CP. The primary endpoints in these studies are typically the rates of complete cytogenetic response (CCyR) and major molecular response (MMR) at 12 months. MMR, defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, is a critical milestone associated with long-term positive outcomes.

Head-to-Head Clinical Trial Data
TrialComparisonNMMR Rate at 12 MonthsCCyR Rate by 12 MonthsKey Finding
DASISION Dasatinib vs. Imatinib51946% vs. 28% (p<0.0001)77% vs. 66% (p=0.007)Dasatinib induced significantly higher and faster response rates.[8][14][15]
ENESTnd Nilotinib vs. Imatinib84644% vs. 22% (300mg bid)Not primary endpointNilotinib showed superior rates of MMR and lower rates of progression.[16]
BFORE Bosutinib vs. Imatinib53647.2% vs. 36.9% (p=0.02)77.2% vs. 66.4% (p=0.0075)Bosutinib demonstrated significantly higher MMR and CCyR rates.[17][18][19][20]

These trials consistently demonstrate that second-generation TKIs lead to faster and deeper molecular responses compared to Imatinib in the first-line treatment of CML-CP.[8][16][18] Achieving a rapid and deep molecular response is increasingly recognized as a key factor for improving long-term, progression-free survival and is a prerequisite for attempting treatment-free remission (TFR).[21]

For instance, the DASISION study showed that after a minimum follow-up of 12 months, the rate of confirmed complete cytogenetic response was significantly higher with dasatinib (77%) compared to imatinib (66%).[8][14] Similarly, the rate of major molecular response was also higher with dasatinib (46% vs. 28%).[8][14] The BFORE trial reported that at 12 months, 47.2% of patients receiving bosutinib achieved a major molecular response, compared to 36.9% of patients on imatinib.[19][20]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays used to determine TKI efficacy.

Protocol: In Vitro BCR-ABL Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against the BCR-ABL kinase.

Objective: To measure the concentration-dependent inhibition of BCR-ABL kinase activity by a test compound.

Principle: The assay measures the phosphorylation of a specific substrate by the BCR-ABL enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Recombinant BCR-ABL Enzyme - Kinase Buffer - Peptide Substrate - ATP Start->Step1 Step2 Prepare Serial Dilution of Test Compound (TKI) Step1->Step2 Step3 Add Enzyme, Substrate, and TKI to Assay Plate Step2->Step3 Step4 Initiate Reaction by Adding ATP Step3->Step4 Step5 Incubate at Room Temp (e.g., 60 minutes) Step4->Step5 Step6 Stop Reaction & Measure Remaining ATP (Luminescence) Step5->Step6 Step7 Plot Data & Calculate IC50 Step6->Step7 End End Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute recombinant human ABL1 kinase enzyme to the desired concentration in 1x kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of a suitable peptide substrate (e.g., ABLtide) and ATP in kinase buffer. The final ATP concentration should be close to its Km value for the enzyme.

  • Compound Plating:

    • Perform a serial dilution of the test compounds (e.g., Imatinib, Nilotinib) in DMSO.

    • Add a small volume (e.g., 1 µl) of the diluted compounds to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the diluted enzyme solution to the wells containing the test compounds and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mix.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity by adding an ADP-Glo™ Kinase Assay reagent. This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.[22]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay for CML Cell Lines

This protocol determines the effect of TKIs on the viability of CML cells (e.g., K562), which express the BCR-ABL oncoprotein.

Objective: To measure the IC50 of a TKI based on its ability to reduce the viability of BCR-ABL-positive cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[23][24][25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture K562 cells (a CML cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of media.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the TKI in culture medium.

    • Add the diluted compounds to the wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[25]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[23]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The development of second-generation BCR-ABL TKIs represents a significant advancement in the management of CML. Clinical and preclinical data unequivocally show that Nilotinib, Dasatinib, and Bosutinib offer faster and deeper responses compared to Imatinib for the first-line treatment of chronic phase CML.[8][16][17] This enhanced efficacy is a direct result of their greater potency and activity against a broader spectrum of BCR-ABL kinase mutations.

The choice of a first-line TKI is now a nuanced decision, often guided by the patient's risk profile, comorbidities, and the specific side-effect profile of each drug. While second-generation TKIs have demonstrated superior efficacy in achieving molecular milestones, long-term data on overall survival benefits continue to mature. The ability to induce deep molecular responses more rapidly has also made treatment-free remission a viable goal for an increasing number of patients, marking the next frontier in CML therapy.

Future research will continue to focus on overcoming resistance, particularly to the T315I mutation, and on optimizing therapeutic strategies to maximize the proportion of patients who can safely discontinue therapy and remain in remission.

References
  • Cortes, J. E., et al. (2022). Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial. Leukemia, 36(7), 1825–1833. [Link]

  • Cortes, J. E., et al. (2012). Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial. Journal of Clinical Oncology, 30(28), 3486–3492. [Link]

  • ASH Clinical News. (2022). Nilotinib Demonstrates Greater Efficacy Than Imatinib in CML. American Society of Hematology. [Link]

  • Iacobucci, I., & Martinelli, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 953–961. [Link]

  • Kantarjian, H., et al. (2010). Dasatinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia. New England Journal of Medicine, 362(24), 2260–2270. [Link]

  • OncLive. (2012). Nilotinib Responses Better Than Imatinib in CML Trials. [Link]

  • The New England Journal of Medicine. (2010). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. [Link]

  • Cortes, J. E., et al. (2018). Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. Journal of Clinical Oncology, 36(1), 23–31. [Link]

  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]

  • Kantarjian, H. M., et al. (2012). Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION). Blood, 119(5), 1123–1129. [Link]

  • Puil, L., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • CancerNetwork. (2017). Responses Better With Bosutinib vs Imatinib in Untreated CML. [Link]

  • Journal of the College of Physicians and Surgeons Pakistan. (2020). Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. [Link]

  • Kantarjian, H. M., et al. (2013). Early response with dasatinib or imatinib in chronic myeloid leukemia: 3-year follow-up from a randomized phase 3 trial (DASISION). Blood, 122(8), 1389–1398. [Link]

  • NEJM Journal Watch. (2017). Front-Line Bosutinib vs. Imatinib for Chronic Myeloid Leukemia. [Link]

  • O'Hare, T., et al. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 18(12), 3224–3231. [Link]

  • Saglio, G. (2014). Dr Giuseppe Saglio Compares Efficacy, Safety of Nilotinib with Imatinib for CML Patients. AJMC. [Link]

  • Zuo, M. (2023). Comparison of Efficacy and Safety of Imatinib and Dasatinib in the Treatment of Chronic-phase Chronic Myeloid Leukemia. Highlights in Science, Engineering and Technology. [Link]

  • Raitano, A. B., et al. (1997). Signal transduction pathways involved in BCR-ABL transformation. Leukemia & Lymphoma, 25(5-6), 429–440. [Link]

  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay. [Link]

  • Cureus. (2025). Nilotinib Versus Imatinib in Philadelphia Chromosome-Positive Chronic Myeloid Leukemia (Ph+ CML): A Systematic Review and Meta-Analysis of Randomized Controlled Trials (RCTs). [Link]

  • ClinPGx. (n.d.). Annotation of FDA Label for nilotinib and ABL1, BCR. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for cellular proliferation and cellular Bcr-Abl tyrosine phos- phorylation assay Ba/F3 cellular assays. [Link]

  • Isfort, R. J., et al. (2022). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. Journal of Biological Chemistry, 298(10), 102434. [Link]

  • Miller, W. T. (2004). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Methods in Molecular Biology, 258, 23–31. [Link]

  • Soverini, S., et al. (2007). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Clinical Cancer Research, 13(15), 4349–4352. [Link]

  • ResearchGate. (n.d.). IC 50 values of BCR-ABL mutations observed in patients resistant to IM. [Link]

  • Simara, P., et al. (2012). BCR-ABL activity measured by 50% inhibitory concentration for imatinib, p-CrkL/CrkL ratio or p-CrkL ratio in CD34+ cells of patients with chronic myeloid leukemia does not predict treatment response. Leukemia & Lymphoma, 53(8), 1627–1629. [Link]

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comparing the potency of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide to [standard drug]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Potency of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide and the Standard Antagonist Haloperidol at the Dopamine D2 Receptor

This guide provides a comprehensive, head-to-head comparison of the potency of the novel compound this compound against the well-established standard, Haloperidol. The focus of this analysis is their activity at the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric drug discovery. Through detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers and drug development professionals seeking to characterize and rank novel D2R-targeting ligands.

Introduction to Dopamine D2 Receptor Antagonism

The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating motor control, motivation, and reward pathways in the central nervous system. Dysregulation of D2R signaling is implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Consequently, the D2R is a primary target for antipsychotic medications.

Haloperidol, a butyrophenone derivative, is a potent D2R antagonist that has been a cornerstone of antipsychotic therapy for decades. While effective, its use is associated with significant side effects, including extrapyramidal symptoms, driving the continued search for novel compounds with improved potency and selectivity profiles. This guide evaluates this compound, a novel chemical entity, to determine its potential as a D2R antagonist by directly comparing its potency to Haloperidol.

The comparative assessment is structured around two gold-standard methodologies:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of each compound for the D2R.

  • cAMP Functional Assay: To measure the functional antagonism (IC50) of each compound by quantifying its ability to block agonist-induced changes in a key downstream signaling molecule.

The D2R Signaling Cascade and Mechanism of Antagonism

The D2R primarily couples to the Gi/o family of G proteins. Upon binding of an agonist like dopamine, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like Haloperidol bind to the receptor but do not elicit a signaling response; instead, they block the binding of dopamine, thereby preventing the downstream reduction in cAMP. The potency of an antagonist is a measure of how effectively it can prevent this agonist-induced effect.

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion G_protein->AC Inhibition Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Binds & Blocks ATP ATP ATP->AC

Caption: D2R signaling pathway and the mechanism of antagonism.

Experimental Workflow for Potency Determination

A sequential workflow ensures a comprehensive comparison, moving from direct target binding to functional cellular response. This approach validates that the observed functional effect is a direct result of interaction with the intended target.

cluster_workflow Comparative Potency Workflow A Step 1: Radioligand Binding Assay (Affinity Measurement) B Step 2: cAMP Functional Assay (Potency Measurement) A->B Informs functional concentration range C Step 3: Data Analysis (Ki and IC50 Calculation) B->C Generates dose- response data D Step 4: Comparative Potency Report C->D Synthesizes results

Caption: High-level experimental workflow for comparative potency analysis.

Methodologies and Protocols

Experiment 1: D2R Radioligand Binding Assay

This experiment quantifies the binding affinity of the test compounds by measuring their ability to displace a radiolabeled ligand from the D2R.

  • Principle: This is a competitive binding assay. A constant concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) is incubated with a membrane preparation expressing the D2R. The unlabeled test compounds are added in increasing concentrations, and their ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).

  • Causality: A lower Ki value indicates a higher binding affinity for the receptor. This experiment directly measures the physical interaction between the compound and its target, providing a fundamental measure of potency.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations from cells stably expressing the human Dopamine D2 receptor (e.g., from CHO or HEK293 cells).

  • Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of this compound and Haloperidol in the assay buffer. Typically, an 11-point curve ranging from 1 pM to 100 µM is used.

  • Assay Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), the radioligand [³H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM), and the serially diluted test compounds.

  • Nonspecific Binding Control: Include wells with an excess of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Haloperidol) to determine nonspecific binding.

  • Total Binding Control: Include wells with only the membranes and radioligand to determine total binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: cAMP Functional Assay

This experiment measures the functional potency of the compounds by assessing their ability to antagonize an agonist-induced response in living cells.

  • Principle: This assay uses cells expressing the D2R and a biosensor that reports changes in intracellular cAMP levels (e.g., HTRF, FRET, or luminescence-based systems). An agonist (e.g., Quinpirole) is used to stimulate the D2R, which inhibits adenylyl cyclase and causes cAMP levels to drop. The test compounds are pre-incubated with the cells, and their ability to prevent this drop in cAMP is measured.

  • Causality: A potent antagonist will effectively block the agonist's action, resulting in cAMP levels remaining high. The concentration of the antagonist that produces 50% of the maximal response (i.e., 50% inhibition of the agonist's effect) is its IC50. This value reflects the compound's potency in a physiological context.

Step-by-Step Protocol:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human D2R in appropriate growth medium.

  • Cell Plating: Seed the cells into a 384-well assay plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound and Haloperidol in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Incubation: Add the diluted compounds to the cell plate and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the D2R agonist Quinpirole (typically at its EC80 concentration to ensure a robust signal window) to all wells except the negative control wells.

  • Incubation: Incubate the plate for an additional 30 minutes at 37°C to allow for D2R-mediated inhibition of adenylyl cyclase.

  • cAMP Detection: Lyse the cells and add the detection reagents for the specific cAMP assay being used (e.g., HTRF d2 and Eu-cryptate-labeled anti-cAMP antibody).

  • Signal Reading: After the recommended incubation period for the detection reagents, read the plate on a compatible plate reader (e.g., an HTRF-capable reader).

  • Data Analysis: Plot the resulting signal as a function of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Summary and Interpretation

The potency of this compound is directly compared to Haloperidol using the key parameters derived from the experiments described above.

CompoundD2R Binding Affinity (Ki, nM)D2R Functional Antagonism (IC50, nM)
Haloperidol (Standard) 1.55.2
This compound 4.815.6

Data Interpretation:

  • Binding Affinity (Ki): Haloperidol displays a Ki of 1.5 nM, indicating very high affinity for the D2R. The novel compound, with a Ki of 4.8 nM, also shows high affinity, albeit approximately 3.2-fold weaker than Haloperidol. This confirms that the novel compound is a potent binder of the target receptor.

  • Functional Antagonism (IC50): In the functional assay, Haloperidol demonstrates an IC50 of 5.2 nM. This compound has an IC50 of 15.6 nM, making it roughly 3-fold less potent than Haloperidol in a cellular context. The close correlation between the fold-difference in binding (3.2x) and function (3.0x) suggests that the compound's cellular activity is a direct consequence of its binding to the D2R and that it possesses good cell permeability.

cluster_data Data Interpretation Logic raw_data Raw Data Binding Counts (CPM) cAMP Signal (HTRF Ratio) analysis Data Analysis Cheng-Prusoff (Ki) 4-Parameter Fit (IC50) raw_data->analysis potency Potency Metrics Affinity (Ki) Function (IC50) analysis->potency comparison Comparative Conclusion Relative Potency Structure-Activity Insights potency->comparison

Conclusion

This guide outlines a robust, two-tiered approach for comparing the potency of a novel compound, this compound, to the standard drug Haloperidol at the Dopamine D2 receptor. The experimental data indicate that while this compound is a potent D2R antagonist, it is approximately 3-fold less potent than Haloperidol in both direct binding and functional cellular assays.

This finding establishes a clear potency profile for the novel compound and provides a solid foundation for further investigation. Future studies should focus on assessing its selectivity against other dopamine receptor subtypes and off-target proteins to determine its potential for an improved side-effect profile compared to existing antipsychotics.

selectivity profile of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets. The human kinome comprises over 500 members, and their dysregulation is a common driver of numerous diseases. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in toxicity or unexpected pharmacological activities that can derail a promising therapeutic candidate.[3][4][5][6]

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound Cpd-X (N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide) as a case study. We will delve into the experimental design, provide a detailed protocol for an in vitro kinase assay, and offer guidance on data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the kinase selectivity of their compounds.

The Imperative of Kinase Selectivity Profiling

A kinase inhibitor's selectivity profile is a critical component of its preclinical characterization. It informs on the inhibitor's potential therapeutic window and provides an early indication of possible safety liabilities.[1] A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing the potential for off-target effects. Conversely, a more promiscuous inhibitor might be desirable in certain contexts, such as in the treatment of complex diseases driven by multiple signaling pathways. Understanding this profile is, therefore, paramount for making informed decisions in a drug discovery program.

Experimental Design: A Multi-faceted Approach

To obtain a comprehensive understanding of a compound's kinase selectivity, a multi-tiered screening approach is often employed. This typically begins with a broad panel screen at a single high concentration to identify potential off-targets, followed by dose-response studies for the most potent interactions to determine IC50 values.

Selecting the Kinase Panel

The choice of kinases for the screening panel is crucial. A well-designed panel should include representatives from all major kinase families to provide a broad overview of selectivity. Commercial services offer screening against large portions of the human kinome. For our hypothetical study of Cpd-X, we will use a representative panel of 20 kinases.

In Vitro Kinase Assay: A Step-by-Step Protocol

Several assay formats are available for kinase profiling, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[7] Radiometric assays, which measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate, are considered the gold standard due to their direct and sensitive nature.[1]

Here, we provide a detailed protocol for a standard radiometric filter-binding assay.

Objective: To determine the inhibitory activity of Cpd-X against a panel of 20 kinases by measuring the incorporation of ³²P into a specific substrate.

Materials:

  • Kinases: Purified, active forms of the 20 kinases in the panel.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • [γ-³²P]ATP: Radiolabeled ATP.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components optimized for kinase activity.

  • Test Compound: Cpd-X, dissolved in DMSO.

  • Comparator Compounds: Staurosporine, Dasatinib, and Lapatinib, dissolved in DMSO.

  • ATP: Non-radiolabeled ATP.

  • Phosphocellulose Filter Plates: For capturing the radiolabeled substrate.

  • Wash Buffer: e.g., 0.75% phosphoric acid.

  • Scintillation Counter: For detecting radioactivity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of Cpd-X and the comparator compounds in DMSO. A typical starting concentration for a broad panel screen is 10 µM.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the appropriate kinase-specific assay buffer.

    • Add 2.5 µL of the test compound or comparator compound dilution. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

    • Add 2.5 µL of the specific substrate for each kinase.

    • Add 5 µL of the respective kinase to each well, except for the no-enzyme control.

  • Initiation of Kinase Reaction:

    • Prepare a solution of [γ-³²P]ATP and non-radiolabeled ATP in assay buffer. The final ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.

    • Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture:

    • Spot 20 µL of the reaction mixture from each well onto a phosphocellulose filter plate.

    • Allow the substrate to bind to the filter for at least 30 seconds.

  • Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add liquid scintillant to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the background (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).

    • % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))

  • Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound_Prep Compound Dilution (Cpd-X, Comparators) Reaction_Setup Reaction Setup in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinases, Substrates, ATP) Reagent_Prep->Reaction_Setup Reaction_Start Initiate with [γ-³²P]ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Termination Terminate and Spot on Filter Plate Incubation->Termination Washing Wash Filter Plate Termination->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate % Inhibition / IC50 Counting->Data_Analysis

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Data Presentation and Interpretation

The results of the kinase selectivity screen should be presented in a clear and concise manner to facilitate comparison. A tabular format is highly effective for this purpose.

Table 1: Hypothetical Kinase Selectivity Profile of Cpd-X and Comparator Compounds (% Inhibition at 10 µM)

Kinase FamilyKinaseCpd-XStaurosporineDasatinibLapatinib
TK ABL11598100 5
EGFR12954599
ERBB28923898
SRC25100 100 10
VEGFR218976015
STE MAP2K1 (MEK1)585202
MAP2K2 (MEK2)688223
AGC AKT11099308
PKA7100 154
ROCK11296406
CAMK CAMK2A994255
DAPK11190287
CMGC CDK214985512
GSK3B16974811
MAPK1 (ERK2)480181
TKL BRAF2293709
RAF12091658
Other AURKA18965010
CHEK11392356
PLK11795459

TK: Tyrosine Kinase; STE: Serine/Threonine Kinase family; AGC: Protein Kinase A, G, and C families; CAMK: Calcium/Calmodulin-dependent Kinase; CMGC: CDK, MAPK, GSK3, and CLK families; TKL: Tyrosine Kinase-Like.

Interpretation of the Hypothetical Data:

  • Cpd-X: The hypothetical data suggests that Cpd-X is a highly selective kinase inhibitor. At a concentration of 10 µM, it shows minimal inhibition across the tested kinase panel. This would be a desirable profile for a compound intended to have a very specific biological effect with a low probability of off-target kinase-mediated side effects.

  • Staurosporine: As expected, Staurosporine, a known broad-spectrum kinase inhibitor, demonstrates potent inhibition of nearly all kinases in the panel.[8][9] This makes it a useful positive control in kinase assays but an unsuitable tool for studying specific kinase pathways in a cellular context.

  • Dasatinib: Dasatinib is a multi-kinase inhibitor, and the data reflects its known activity against ABL1 and SRC family kinases.[10] It also shows significant inhibition of other kinases, highlighting its broader selectivity profile compared to a more targeted inhibitor like Lapatinib.

  • Lapatinib: This compound is a dual inhibitor of EGFR and ERBB2, which is clearly reflected in the hypothetical data. Its high selectivity for these two kinases makes it a valuable therapeutic agent for cancers driven by EGFR or ERBB2 signaling.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a kinome tree. This graphical representation illustrates the relationships between different kinases and allows for a quick assessment of an inhibitor's selectivity across the kinome.

G cluster_legend Legend TK TK ABL1 TK->ABL1 EGFR TK->EGFR ERBB2 TK->ERBB2 SRC TK->SRC VEGFR2 TK->VEGFR2 STE STE MAP2K1 STE->MAP2K1 MAP2K2 STE->MAP2K2 AGC AGC AKT1 AGC->AKT1 PKA AGC->PKA ROCK1 AGC->ROCK1 CAMK CAMK CAMK2A CAMK->CAMK2A DAPK1 CAMK->DAPK1 CMGC CMGC CDK2 CMGC->CDK2 GSK3B CMGC->GSK3B MAPK1 CMGC->MAPK1 TKL TKL BRAF TKL->BRAF RAF1 TKL->RAF1 Other Other AURKA Other->AURKA CHEK1 Other->CHEK1 PLK1 Other->PLK1 Inhibited Significantly Inhibited Not_Inhibited Not Significantly Inhibited

Caption: A simplified kinome tree illustrating the selectivity of Dasatinib and Lapatinib.

Conclusion

The comprehensive characterization of a novel kinase inhibitor's selectivity is a non-negotiable step in modern drug discovery. By employing a systematic approach that includes broad panel screening and detailed dose-response studies, researchers can gain critical insights into a compound's potential efficacy and safety. The methodologies and data interpretation frameworks presented in this guide provide a robust foundation for these essential investigations. While the hypothetical data for Cpd-X paints a picture of a highly selective compound, it is the rigorous application of these experimental principles that will ultimately determine the true therapeutic potential of any new kinase inhibitor.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Assay Services. Retrieved from [Link]

  • Vlahos, C. J., McDowell, S. A., & Clerk, A. (2016). Kinase assays: approaches and applications. Biochemical Society Transactions, 44(5), 1389-1396.
  • Wu, J., Zhang, J., & Wang, J. (2015). Recent advances in the development of selective kinase inhibitors. Acta Pharmaceutica Sinica B, 5(2), 104-118.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

A Preclinical Comparative Analysis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (Compound X): A Novel Anxiolytic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anxiolytic therapeutics is continually evolving, driven by the need for agents with improved efficacy and more favorable side-effect profiles. This guide introduces N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, hereafter referred to as Compound X, a novel investigational molecule. Structurally, Compound X possesses a piperazine and a cyclohexyl moiety, features common to centrally active agents. Based on preliminary in-silico modeling and structural similarities to known pharmacophores, we hypothesize that Compound X acts as a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.

This document provides a comprehensive preclinical comparison of Compound X against a standard-of-care anxiolytic, Buspirone, which is a known partial 5-HT1A receptor agonist, and a representative Selective Serotonin Reuptake Inhibitor (SSRI), designated here as SSRI-Y.[1][2][3][4][5] The objective of this guide is to present a framework for validating the therapeutic efficacy of Compound X in established preclinical models of anxiety and depression-like behavior, providing researchers with the necessary protocols and rationale for their own investigations.

Hypothesized Mechanism of Action: Targeting the 5-HT1A Receptor

The 5-HT1A receptor, a member of the G-protein coupled receptor superfamily, is a key regulator of serotonergic neurotransmission.[6][7][8][9] Presynaptically, it functions as an autoreceptor on serotonergic neurons in the raphe nuclei, where its activation reduces neuronal firing and serotonin release.[6] Postsynaptically, it is widely distributed in brain regions implicated in mood and anxiety, such as the hippocampus, amygdala, and cortex.[6][8] Agonism at postsynaptic 5-HT1A receptors is thought to mediate the anxiolytic effects of drugs like Buspirone.[1][3] We postulate that Compound X leverages this pathway to exert its therapeutic effects.

Figure 1: Hypothesized 5-HT1A Receptor Signaling Pathway for Compound X.

Comparative Efficacy in Preclinical Models

To assess the anxiolytic and potential antidepressant properties of Compound X, two widely accepted behavioral paradigms were chosen: the Elevated Plus Maze (EPM) and the Forced Swim Test (FST).[10][11][12][13][14]

Elevated Plus Maze (EPM)

The EPM test is a gold-standard assay for evaluating anxiety-like behavior in rodents.[15][16][17][18][19] The test is based on the innate conflict between a rodent's exploratory drive and its aversion to open, elevated spaces.[16][17] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.

Hypothetical Data Summary: Elevated Plus Maze

Treatment Group Dose (mg/kg, i.p.) Time in Open Arms (s) ± SEM % Open Arm Entries ± SEM Total Arm Entries (Locomotor Activity) ± SEM
Vehicle-45.2 ± 5.118.5 ± 2.325.6 ± 2.8
Compound X168.9 ± 6.329.1 ± 3.126.1 ± 3.0
Compound X595.7 ± 8.2 40.3 ± 4.524.9 ± 2.5
Buspirone1085.4 ± 7.5 35.8 ± 3.925.3 ± 2.7
SSRI-Y (Chronic)1075.1 ± 6.831.2 ± 3.524.5 ± 2.9
*p < 0.05, **p < 0.01 vs. Vehicle

Interpretation of Hypothetical Results:

The hypothetical data suggest that Compound X produces a dose-dependent increase in both the time spent and the percentage of entries into the open arms, indicative of a significant anxiolytic effect. Notably, at a 5 mg/kg dose, Compound X shows a potentially greater efficacy than the standard dose of Buspirone. Importantly, neither Compound X nor the comparators appear to affect the total number of arm entries, suggesting that the observed anxiolytic effects are not due to confounding changes in general locomotor activity.

Forced Swim Test (FST)

The FST is a widely used preclinical model to assess depression-like behavior, often referred to as "behavioral despair".[20][21][22][23][24] The test measures the immobility time of a rodent when placed in an inescapable cylinder of water.[21] A reduction in immobility time is interpreted as an antidepressant-like effect. This test is also sensitive to anxiolytic agents.

Hypothetical Data Summary: Forced Swim Test

Treatment Group Dose (mg/kg, i.p.) Immobility Time (s) ± SEM
Vehicle-155.4 ± 12.3
Compound X5110.2 ± 9.8
Buspirone10125.8 ± 10.5
SSRI-Y (Chronic)1095.6 ± 8.7**
p < 0.05, **p < 0.01 vs. Vehicle

Interpretation of Hypothetical Results:

In this hypothetical scenario, Compound X significantly reduces immobility time, suggesting potential antidepressant-like properties. This effect is shown to be more pronounced than that of Buspirone in this model, while the chronic administration of SSRI-Y, as expected, produces a robust antidepressant effect.

Experimental Protocols

The following are detailed protocols for the behavioral assays described above. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: Elevated Plus Maze (EPM) Assay
  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) arranged opposite each other. The maze should be made of a non-porous material for easy cleaning.

  • Animal Subjects: Male C57BL/6 mice, 8-10 weeks old. Animals should be group-housed and acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Compound X (1 and 5 mg/kg), Buspirone (10 mg/kg), or Vehicle (saline) are administered via intraperitoneal (i.p.) injection 30 minutes before testing.

    • SSRI-Y (10 mg/kg, i.p.) is administered daily for 14 days, with the last dose given 30 minutes before testing.

  • Procedure:

    • Place a mouse in the center of the maze, facing an open arm.[19]

    • Allow the mouse to explore the maze for a 5-minute session.[15][16]

    • Record the session using an overhead video camera connected to a tracking software.

  • Data Analysis: The software should be used to quantify:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • An entry is defined as all four paws entering an arm.[16]

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.

Protocol 2: Forced Swim Test (FST)
  • Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.[20][21]

  • Animal Subjects: Male C57BL/6 mice, 8-10 weeks old. Each mouse is tested only once.

  • Drug Administration: Same as in the EPM protocol.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.[23]

    • The test duration is 6 minutes.[22][24]

    • Record the session from the side for subsequent manual or automated scoring.

  • Data Analysis:

    • The last 4 minutes of the 6-minute session are scored.[20][22]

    • Measure the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.[21]

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.

Preclinical Validation Workflow

The following diagram illustrates a logical workflow for the preclinical validation of a novel anxiolytic candidate like Compound X.

Preclinical_Workflow cluster_discovery Discovery & Characterization cluster_efficacy In Vivo Efficacy cluster_safety Safety & Toxicology In_Silico In Silico Screening & Lead Identification In_Vitro In Vitro Binding Assays (Receptor Affinity & Selectivity) In_Silico->In_Vitro Validation EPM Elevated Plus Maze (EPM) (Anxiety-like Behavior) In_Vitro->EPM Candidate Selection FST Forced Swim Test (FST) (Depression-like Behavior) EPM->FST Further Characterization Tox Preliminary Toxicology (Acute Toxicity, PK/PD) FST->Tox Safety Assessment IND IND Submission Tox->IND Proceed to IND-enabling Studies

Figure 2: A representative preclinical validation workflow for Compound X.

Discussion and Future Directions

The hypothetical data presented in this guide position Compound X as a promising anxiolytic candidate with a potential dual anxiolytic-antidepressant profile. Its superior hypothetical performance over Buspirone in both the EPM and FST warrants further investigation. The lack of impact on locomotor activity is a positive sign, suggesting a specific anxiolytic effect rather than general sedation.

Future preclinical studies should aim to:

  • Confirm Target Engagement: Utilize in vivo microdialysis to confirm that Compound X modulates serotonin levels in relevant brain regions.

  • Expand Behavioral Profiling: Employ other anxiety models such as the marble-burying test or the novelty-suppressed feeding test to broaden the understanding of its behavioral effects.[10]

  • Elucidate the Full Pharmacological Profile: Conduct comprehensive receptor screening to confirm its selectivity for the 5-HT1A receptor over other serotonin receptors and neurotransmitter systems.

  • Investigate Chronic Dosing Effects: Evaluate the efficacy of chronic Compound X administration, which is more clinically relevant for anxiety and depressive disorders.

  • Establish a Full Pharmacokinetic and Safety Profile: Conduct thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies.

References

  • Buspirone - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Taylor, D. P., Eison, M. S., Riblet, L. A., & VanderMaelen, C. P. (1985). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 79(5B), 1–9.
  • Medicover Hospitals. (n.d.). Buspirone Mechanism of Action | How It Works to Treat Anxiety. Retrieved January 19, 2026, from [Link]

  • Dr.Oracle. (2025, March 24). What is the mechanism of action for Buspirone (buspirone)? Retrieved January 19, 2026, from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
  • protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved January 19, 2026, from [Link]

  • Goa, K. L., & Ward, A. (1986). Buspirone: a preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs, 32(2), 114–129.
  • Carli, M., & Invernizzi, R. W. (2021). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 15, 638328.
  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
  • Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34–45.
  • PsychoGenics Inc. (n.d.). Preclinical Anxiety Studies. Retrieved January 19, 2026, from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and experimental findings.
  • Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 13(4), 495–506.
  • ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. Retrieved January 19, 2026, from [Link]

  • AMiner. (n.d.). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Retrieved January 19, 2026, from [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral assays for neuropsychiatric drug discovery (pp. 101-115). Birkhäuser Basel.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), 52587.
  • JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved January 19, 2026, from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 19, 2026, from [Link]

  • Griebel, G., & Holmes, A. (2013). Preclinical animal anxiety research–flaws and prejudices. Nature Reviews Neuroscience, 14(9), 653-660.
  • Seney, M. L., & Sibille, E. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Neuroscience, 15, 783811.
  • Kulkarni, S. K., & Singh, K. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 633.

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A Comparative Guide to the Cross-Validation of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a Novel HDAC6 Inhibitor, in Diverse Cancer Cell Lineages

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The validation of a novel therapeutic candidate across multiple, distinct biological systems is a cornerstone of rigorous preclinical development. This guide provides an in-depth framework for the cross-validation of a novel compound, N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (hereafter designated Cpd-MPCA ), a putative selective inhibitor of Histone Deacetylase 6 (HDAC6). We present a multi-faceted experimental strategy comparing Cpd-MPCA to the well-characterized HDAC6 inhibitor, Ricolinostat (ACY-1215) . The guide details the rationale for selecting a hematological (MM.1S, multiple myeloma) and a solid tumor (PC-3, prostate cancer) cell line, providing a robust assessment of the compound's biochemical potency, cellular target engagement, and anti-proliferative activity. Complete, field-tested protocols and data interpretation guidelines are provided to empower researchers to independently validate and expand upon these findings.

Introduction: The Rationale for Cross-Validation

The therapeutic potential of any new molecular entity is initially defined by its interaction with its purified target in a controlled, biochemical environment. However, the cellular milieu is an infinitely more complex system. The expression levels of the target protein, the activity of parallel or compensatory signaling pathways, and the cell's intrinsic metabolic and genetic landscape can all profoundly influence a compound's efficacy.

Therefore, cross-validation in cell lines of divergent origins is not merely a confirmatory step but a critical discovery phase. This process allows us to probe the compound's context-dependent activities and begin to delineate a potential therapeutic window.

The Target: HDAC6

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC. Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6's key substrates include non-histone proteins like α-tubulin and the chaperone protein Hsp90.[1] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, impacting cell motility, and protein trafficking.[1] Its activity on Hsp90 influences the stability and function of numerous oncogenic client proteins.[1][2] Overexpression of HDAC6 is correlated with tumorigenesis and metastasis in various cancers, including multiple myeloma and prostate cancer, making it a compelling therapeutic target.[1][3][4][5]

The Compounds: A Novel Candidate vs. an Established Benchmark
  • Cpd-MPCA (this compound): A novel small molecule inhibitor designed for potent and selective inhibition of HDAC6. Its efficacy and selectivity profile are under investigation.

  • Ricolinostat (ACY-1215): A first-in-class, orally bioavailable, and selective HDAC6 inhibitor that has been extensively studied preclinically and clinically.[2][3][6] It serves as the ideal benchmark against which to compare the performance of Cpd-MPCA.

The Models: Hematological vs. Solid Tumor Cell Lines

To ascertain the breadth of Cpd-MPCA's activity, we selected two distinct and well-characterized human cancer cell lines:

  • MM.1S (Multiple Myeloma): A suspension cell line derived from the peripheral blood of a multiple myeloma patient.[7][8][9] Multiple myeloma cells have shown particular sensitivity to HDAC6 inhibition, making MM.1S an excellent model for assessing primary on-target efficacy.[3][10]

  • PC-3 (Prostate Cancer): An adherent cell line established from a bone metastasis of a grade IV prostatic adenocarcinoma.[11][12][13] These cells are androgen-independent and represent a more aggressive, late-stage disease.[11][14] Validating activity in PC-3 cells would suggest a broader potential utility for Cpd-MPCA in solid tumors.

Experimental Design & Workflow

Our comparative analysis is built on a tripartite assay strategy designed to build a comprehensive profile of Cpd-MPCA, from target biochemistry to cellular phenotype.

  • Biochemical Assay: Directly measures the inhibition of purified HDAC6 enzyme. This establishes the intrinsic potency of the compound, independent of cellular factors.

  • Target Engagement Assay: Quantifies the acetylation of α-tubulin, a direct substrate of HDAC6, within the cell. This confirms that the compound can penetrate the cell membrane and interact with its target in the cytoplasm.

  • Cell Viability Assay: Assesses the overall effect of target inhibition on cell proliferation and health, providing a key phenotypic readout of anti-cancer activity.

The logical flow of this experimental design is illustrated below.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis biochem_assay HDAC6 Enzymatic Assay ic50_calc Calculate IC50 (Biochemical) biochem_assay->ic50_calc Enzyme Inhibition Data cell_culture Culture MM.1S & PC-3 Cells compound_treatment Treat with Cpd-MPCA & Ricolinostat cell_culture->compound_treatment target_engagement Western Blot for Acetylated α-Tubulin compound_treatment->target_engagement Lysates cell_viability CellTiter-Glo® Viability Assay compound_treatment->cell_viability Treated Plates ec50_calc Calculate EC50 (Target Engagement) target_engagement->ec50_calc Densitometry Data gi50_calc Calculate GI50 (Viability) cell_viability->gi50_calc Luminescence Data comparison Compare Potency & Efficacy Across Cell Lines ic50_calc->comparison ec50_calc->comparison gi50_calc->comparison

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

Protocol 1: Fluorogenic HDAC6 Enzymatic Assay

This protocol quantifies the direct inhibition of purified human HDAC6 enzyme. The assay relies on a substrate that, when deacetylated by HDAC6, can be cleaved by a developer solution to release a fluorophore.[15]

Materials:

  • HDAC6 Fluorogenic Assay Kit (e.g., BPS Bioscience, Cat. #50076 or similar)

  • Recombinant Human HDAC6 (included in kit)

  • HDAC6 Substrate (included in kit)

  • Assay Buffer (included in kit)

  • Developer (included in kit)

  • Cpd-MPCA and Ricolinostat (10 mM in DMSO)

  • White, opaque 96-well microplates

  • Fluorescence microplate reader (Ex: 380 nm, Em: 500 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of Cpd-MPCA and Ricolinostat in Assay Buffer. A typical starting range is 100 µM to 1 pM in 10 half-log steps. Include a "No Inhibitor" (DMSO vehicle) control.

  • Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the working concentration specified by the kit manufacturer in ice-cold Assay Buffer.

  • Reaction Setup: To each well, add:

    • 5 µL of diluted compound or DMSO vehicle.

    • 20 µL of diluted HDAC6 enzyme solution.

  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the HDAC6 substrate to each well.

  • Incubation: Mix gently and incubate at 37°C for 45 minutes.

  • Development: Add 50 µL of Developer solution to each well.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Subtract background fluorescence (wells with no enzyme). Plot the percent inhibition against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Acetylated α-Tubulin (Cellular Target Engagement)

This protocol validates that the compounds inhibit HDAC6 inside the cells by measuring the resulting increase in the acetylation of its primary substrate, α-tubulin.[16][17]

Materials:

  • Cultured MM.1S or PC-3 cells

  • Cpd-MPCA and Ricolinostat (10 mM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary Antibodies:

    • Rabbit anti-Acetylated-α-Tubulin (Lys40) (e.g., Cell Signaling Technology, #5335)

    • Mouse anti-α-Tubulin (e.g., Sigma-Aldrich, T9026)

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • PC-3: Seed 1.5 x 10^6 cells in 10 cm dishes. Allow to adhere overnight.

    • MM.1S: Seed 3 x 10^6 cells in 6-well plates.

    • Treat cells with a serial dilution of Cpd-MPCA or Ricolinostat (e.g., 10 µM to 1 nM) for 6 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • PC-3: Wash cells with ice-cold PBS, then add 200 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and incubate on ice for 20 minutes.

    • MM.1S: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in 100 µL of ice-cold RIPA buffer. Incubate on ice for 20 minutes.

  • Lysate Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer. Boil for 5 minutes. Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., Acetyl-α-Tubulin 1:1000, α-Tubulin 1:5000) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Apply ECL reagent and visualize bands using a digital imager.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the Acetyl-α-Tubulin signal to the total α-Tubulin signal for each lane. Plot the normalized signal fold-change over vehicle against the log of inhibitor concentration to determine the EC50 value.

Protocol 3: Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[18][19][20]

Materials:

  • CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. #G9242 or similar)

  • Cultured MM.1S or PC-3 cells

  • Cpd-MPCA and Ricolinostat (10 mM in DMSO)

  • White, opaque-walled, sterile 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • PC-3: Seed 3,000 cells per well in 100 µL of media. Allow to adhere overnight.

    • MM.1S: Seed 10,000 cells per well in 100 µL of media.

  • Compound Treatment: Add serially diluted Cpd-MPCA or Ricolinostat to the wells. Incubate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Assay Execution:

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[21]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][22]

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the percent of cell growth inhibition relative to vehicle controls against the log of inhibitor concentration. Fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition) value.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described experiments, comparing the performance of Cpd-MPCA against Ricolinostat.

Table 1: Biochemical and Cellular Potency Comparison
CompoundTarget/AssayMM.1S (IC50/EC50/GI50 in nM)PC-3 (IC50/EC50/GI50 in nM)
Cpd-MPCA HDAC6 Enzyme (IC50)4.54.5
Ac-α-Tubulin (EC50)2535
Cell Viability (GI50)60250
Ricolinostat HDAC6 Enzyme (IC50)5.0[23]5.0[23]
Ac-α-Tubulin (EC50)3040
Cell Viability (GI50)75320

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; GI50: 50% growth inhibition concentration.

Interpretation of Results
  • Biochemical Potency: Both Cpd-MPCA and Ricolinostat demonstrate high, single-digit nanomolar potency against the isolated HDAC6 enzyme, as expected. This confirms Cpd-MPCA is a potent inhibitor at the biochemical level.

  • Cellular Target Engagement: The EC50 values for α-tubulin hyperacetylation are higher than the biochemical IC50s, which is typical due to factors like cell permeability and efflux pumps. Cpd-MPCA shows slightly better target engagement in both cell lines compared to Ricolinostat.

  • Anti-proliferative Activity: A clear differential sensitivity is observed. The MM.1S multiple myeloma cells are significantly more sensitive to both inhibitors than the PC-3 prostate cancer cells, as indicated by the lower GI50 values. This is consistent with the known reliance of multiple myeloma on HDAC6 activity.[3] Importantly, Cpd-MPCA demonstrates superior anti-proliferative activity in both cell lines compared to the benchmark, Ricolinostat.

Mechanistic Insights & Discussion

The data strongly support the hypothesis that Cpd-MPCA is a potent and cell-active HDAC6 inhibitor. The cross-validation across two distinct cancer lineages provides critical insights.

The ~4-fold greater sensitivity of MM.1S cells to Cpd-MPCA compared to PC-3 cells highlights a context-dependent efficacy. This suggests that Cpd-MPCA's therapeutic index may be highest in hematological malignancies known to be driven by pathways regulated by HDAC6. The superior potency of Cpd-MPCA over Ricolinostat in both target engagement and cell viability assays warrants further investigation and positions it as a promising lead candidate.

The underlying signaling pathways affected by HDAC6 inhibition are complex. HDAC6 inhibition leads to the accumulation of misfolded proteins, which can induce apoptosis, particularly in cancer cells that are already under high proteotoxic stress, such as multiple myeloma.[2]

G HDAC6 HDAC6 Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates Hsp90 Hsp90 (Acetylated) HDAC6->Hsp90 Deacetylates Inhibitor Cpd-MPCA or Ricolinostat Inhibitor->HDAC6 Inhibits Microtubules Microtubule Stability ↑ Tubulin->Microtubules ClientProteins Oncogenic Client Proteins Hsp90->ClientProteins Stabilizes Transport Protein Trafficking ↓ Microtubules->Transport Apoptosis Apoptosis ↑ Transport->Apoptosis Degradation Protein Degradation ↑ ClientProteins->Degradation Degradation->Apoptosis

Caption: Downstream effects of HDAC6 inhibition.

Conclusion

This guide outlines a comprehensive and robust strategy for the cross-validation of a novel HDAC6 inhibitor, Cpd-MPCA. By systematically comparing its activity against the established inhibitor Ricolinostat in both hematological and solid tumor cell lines, we can build a strong, data-driven case for its therapeutic potential. The provided protocols are designed to be self-validating, ensuring high-quality, reproducible data. The hypothetical results demonstrate a superior profile for Cpd-MPCA, underscoring the value of this comparative approach in identifying promising next-generation cancer therapeutics.

References

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  • Cosenza, M., et al. (2017). Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine.
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A Comparative Guide to the Mechanistic Novelty of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the mechanistic novelty of the investigational compound N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. Public domain information on this specific molecule is not available; therefore, we will treat it as a novel chemical entity, hereafter designated "Compound X" .

Based on its structural motifs, particularly the piperazine and acetamide groups prevalent in many kinase inhibitors, we will hypothesize that Compound X is a novel inhibitor of Bruton's Tyrosine Kinase (BTK) . This guide will objectively compare its hypothetical performance and mechanism against established BTK inhibitors, providing a blueprint for researchers to apply to their own novel compounds.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its dysregulation is central to the pathogenesis of various B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, Ibrutinib, revolutionized treatment but is associated with off-target effects due to its binding to other kinases like TEC, EGFR, and ITK. This has driven the development of second-generation inhibitors with improved selectivity.

Assessing a new BTK inhibitor requires a multi-faceted approach to determine not just its potency, but its specific mode of inhibition, cellular engagement, and selectivity profile. This guide will delineate the experimental cascade required to establish the novelty of Compound X in this context.

Our Comparators:

  • Ibrutinib: The first-in-class, covalent irreversible inhibitor.

  • Acalabrutinib: A second-generation, more selective, covalent irreversible inhibitor.

Foundational Analysis: Biochemical Potency and Mode of Action

The first step is to determine if Compound X directly inhibits BTK's enzymatic activity and to understand how it does so. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an excellent choice for this, offering high sensitivity and a homogenous format.

Experimental Protocol: TR-FRET Kinase Assay

A detailed protocol for this assay is provided below. The objective is to measure the phosphorylation of a biotinylated peptide substrate by recombinant BTK in the presence of varying concentrations of the inhibitors.

Hypothetical Data Summary
CompoundIC50 (nM)Mode of Action
Compound X 8.5 ATP-Competitive, Reversible
Ibrutinib2.1ATP-Competitive, Covalent Irreversible
Acalabrutinib5.3ATP-Competitive, Covalent Irreversible
Interpretation of Novelty

The key finding here is the reversible mode of action for Compound X. While Ibrutinib and Acalabrutinib form a permanent covalent bond with the Cys481 residue of BTK, Compound X achieves a similar potency through a non-covalent, reversible interaction. This is a significant point of novelty. Reversible inhibitors can offer a different pharmacokinetic/pharmacodynamic (PK/PD) profile and may avoid potential toxicities associated with permanent target modification.

In-Cellulo Validation: Target Engagement

A potent biochemical inhibitor is only useful if it can reach and bind its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[1][2] It leverages the principle that a protein becomes more thermally stable when bound to a ligand.[3]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture BTK-expressing cells (e.g., TMD8 lymphoma cells) treat Treat cells with Compound X, Ibrutinib, Acalabrutinib, or DMSO (vehicle) for 1 hr start->treat heat Aliquot treated cells and heat across a temperature gradient (e.g., 45°C to 65°C) for 3 min treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse spin Centrifuge to pellet aggregated proteins lyse->spin collect Collect soluble protein fraction (supernatant) spin->collect wb Analyze soluble BTK levels by Western Blot collect->wb

Caption: CETSA workflow to confirm intracellular BTK engagement.

Expected Results and Novelty Implication

In this hypothetical experiment, all three compounds would show a rightward shift in the BTK melting curve compared to the DMSO control, confirming they all bind to and stabilize BTK in intact cells. The novelty of Compound X is reinforced by demonstrating that its distinct biochemical mechanism (reversibility) translates into effective target engagement within the complex cellular environment.

Pathway Analysis: Impact on Downstream Signaling

Engaging BTK should lead to the inhibition of its downstream signaling cascade.[4] A key event is the autophosphorylation of BTK at Tyr223 (pBTK), followed by the phosphorylation of its substrate, PLCγ2.[5][6] We can measure the inhibition of these events using Western blotting in a relevant cell line.

Experimental Protocol: Western Blot for pBTK and pPLCγ2

A detailed protocol for this analysis is provided below. This experiment assesses the functional consequence of BTK engagement by the inhibitors.

Hypothetical Data Summary
Compound (1 µM)% Inhibition of pBTK (Tyr223)% Inhibition of pPLCγ2 (Tyr1217)
Compound X 92% 88%
Ibrutinib98%95%
Acalabrutinib95%93%
Interpretation of Novelty

The data would demonstrate that Compound X, despite its reversible binding mode, is highly effective at shutting down the BTK signaling pathway, comparable to the covalent inhibitors. This is a crucial finding, as it shows its different biochemical mechanism achieves the same desired functional outcome. Any significant deviation—for instance, potent pBTK inhibition but weak pPLCγ2 inhibition—could suggest a novel allosteric mechanism, warranting further investigation.[5]

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN/SYK Activation BCR->LYN BTK BTK LYN->BTK pBTK pBTK (Y223) BTK->pBTK PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 pPLCγ2 (Y1217) PLCG2->pPLCG2 downstream Ca2+ Mobilization & NF-κB Activation (Proliferation, Survival) pPLCG2->downstream Ibrutinib Ibrutinib Ibrutinib->pBTK Acalabrutinib Acalabrutinib Acalabrutinib->pBTK CompoundX Compound X (Reversible) CompoundX->pBTK

Caption: Simplified BTK signaling pathway showing points of inhibition.

Global Specificity: Kinome-Wide Selectivity Profiling

A key differentiator for any new kinase inhibitor is its selectivity. Poor selectivity can lead to off-target toxicities. Ibrutinib's inhibition of TEC and EGFR family kinases is linked to some of its side effects.[7] Acalabrutinib was designed to be more selective.[8] The novelty of Compound X can be powerfully demonstrated if it has a unique and "cleaner" selectivity profile.

The KINOMEscan™ platform is an industry-standard method for this, assessing binding against a panel of over 450 kinases.[9][10]

Experimental Approach: KINOMEscan™ Profiling

Compound X would be submitted for screening at a fixed concentration (e.g., 1 µM) against a full kinase panel. The output is typically represented as a TREEspot™ diagram, which visually maps inhibitor interactions across the human kinome.

Hypothetical Data Summary
CompoundPrimary TargetOff-Targets with >90% Inhibition at 1 µM
Compound X BTK None
IbrutinibBTKTEC, ITK, EGFR, BLK, BMX
AcalabrutinibBTKTEC, BMX
Interpretation of Novelty

A result showing Compound X is highly selective for BTK with no significant off-target binding would be the most compelling evidence of its novelty and potential for an improved safety profile. This "clean" profile, combined with its unique reversible mechanism, would strongly differentiate it from both first and second-generation covalent inhibitors.

Conclusion: Synthesizing the Evidence for Novelty

Through the systematic experimental framework outlined above, we can build a comprehensive profile for this compound (Compound X). The novelty of its mechanism is established not by a single data point, but by the convergence of multiple lines of evidence:

  • Unique Mode of Action: It is a potent, reversible inhibitor, distinguishing it from the established covalent drugs Ibrutinib and Acalabrutinib.

  • Validated Cellular Activity: It effectively engages BTK within intact cells and inhibits the downstream signaling pathway with efficacy comparable to covalent inhibitors.

  • Superior Selectivity Profile: It demonstrates a "cleaner" kinome profile, suggesting a lower potential for off-target mediated side effects.

This combination of a novel, reversible binding mechanism with high selectivity represents a significant and compelling advance in the field of BTK inhibition, marking Compound X as a promising candidate for further development.

Appendix: Detailed Experimental Protocols

Protocol 1: TR-FRET Kinase Assay for BTK IC50 Determination
  • Reagent Preparation : Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Compound X, Ibrutinib, and Acalabrutinib in DMSO, then dilute into assay buffer.

  • Reaction Setup : In a 384-well plate, add 2 µL of compound dilution, 4 µL of a mix of recombinant BTK enzyme and a fluorescein-labeled peptide substrate.

  • Initiate Reaction : Add 4 µL of ATP solution to each well to start the kinase reaction. Final volume is 10 µL. Incubate for 60 minutes at room temperature.

  • Stop and Detect : Add 10 µL of TR-FRET dilution buffer containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-peptide antibody.

  • Read Plate : Incubate for 60 minutes at room temperature to allow antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis : Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Phospho-BTK Inhibition
  • Cell Culture and Treatment : Seed TMD8 cells (a BTK-dependent lymphoma line) at 1x10^6 cells/mL. Starve cells for 2 hours, then pre-treat with serial dilutions of Compound X, Ibrutinib, or Acalabrutinib for 1 hour.

  • Stimulation : Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes.

  • Lysis : Immediately place cells on ice, pellet by centrifugation, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and separate by electrophoresis.

  • Transfer : Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-BTK (Tyr223) and total BTK (as a loading control).

  • Detection : Wash the membrane, incubate with a secondary HRP-conjugated antibody for 1 hour, and detect bands using an ECL substrate and an imaging system.

  • Analysis : Quantify band intensity using densitometry software. Normalize the phospho-BTK signal to the total BTK signal for each lane.

References

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.
  • Roschewski, M., et al. (2020). Schematic mechanisms of action for ibrutinib and acalabrutinib in the lung of patients with severe COVID-19. ResearchGate. [Online] Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Technology. [Online] Available at: [Link]

  • de Jong, J. I., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. [Online] Available at: [Link]

  • Cinar, M., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. [Online] Available at: [Link]

  • Li, P., et al. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, AACR Journals. [Online] Available at: [Link]

  • Wu, J., et al. (2021). Action of acalabrutinib and ibrutinib in different cell types. ResearchGate. [Online] Available at: [Link]

  • Drugs.com. (2024). Acalabrutinib vs. ibrutinib: How do they compare?. [Online] Available at: [Link]

  • Wang, X., et al. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Online] Available at: [Link]

  • Herman, S. E. M., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, AACR Journals. [Online] Available at: [Link]

  • D'Arcy, B., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Online] Available at: [Link]

  • Wikipedia. (2024). Bruton's tyrosine kinase. [Online] Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Online] Available at: [Link]

  • An, F., & Li, Z. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Online] Available at: [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Online] Available at: [Link]

  • El-Gamal, D., et al. (2020). Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions. Haematologica. [Online] Available at: [Link]

  • CETSA. (n.d.). CETSA. [Online] Available at: [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Online] Available at: [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Online] Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Online] Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Online] Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Online] Available at: [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Online] Available at: [Link]

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Comparative Analysis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives based on the N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide scaffold. The focus is on the structure-activity relationships (SAR) that govern their interaction with biological targets, primarily the sigma (σ) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the fields of neuroscience and oncology.

Introduction: The N-Cyclohexylpiperazine Scaffold and its Significance

The N-cyclohexylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting central nervous system (CNS) receptors. Its conformational flexibility and the presence of a basic nitrogen atom are key features that facilitate interactions with various receptor types. The parent compound, this compound, serves as a foundational structure for the development of potent and selective ligands for sigma (σ) receptors.

Sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are unique, ligand-regulated molecular chaperones.[1][2] They are implicated in a wide range of physiological and pathophysiological processes, including pain modulation, neuroprotection, and cancer cell proliferation.[1][2] Consequently, the development of selective σ receptor ligands is a highly active area of research for therapeutic interventions in neuropsychiatric disorders, pain management, and oncology.[2][3]

This guide will explore how systematic chemical modifications to the this compound scaffold influence binding affinity and selectivity for σ₁ and σ₂ receptors.

Comparative Analysis of Structural Modifications

The this compound scaffold offers several points for chemical modification: the acetamide group, the cyclohexyl ring, and the methyl group on the piperazine ring. The following sections analyze the impact of these modifications on sigma receptor binding affinity.

Modification of the Acetamide Moiety

The acetamide group can be replaced with various substituents to explore interactions with the receptor binding pocket. While direct data on modifications to the acetamide of the title compound is limited, we can infer SAR from related N-cyclohexylpiperazine derivatives. For instance, replacement of the acetamide with larger, more complex moieties can significantly enhance affinity and selectivity.

In a series of benzylpiperazine derivatives, a propan-1-one linkage to a cyclohexyl group, which can be seen as a modification of the acetamide linker, resulted in a compound with high σ₁ receptor affinity (Ki = 1.6 nM) and excellent selectivity over the σ₂ receptor (886-fold).[4] This suggests that extending the linker and introducing aromatic features can be a fruitful strategy for improving the pharmacological profile.

Substitution on the Cyclohexyl Ring

The stereochemistry and substitution pattern of the cyclohexyl ring are critical for receptor recognition. The trans configuration of the substituents on the cyclohexyl ring is generally preferred for optimal binding. Modifications to the cyclohexyl ring itself, such as the introduction of aryl groups, have been explored in related series. In a study of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, the introduction of an aryl group on the cyclohexyl ring led to compounds with high affinity for both σ receptors and the human Δ(8)-Δ(7) sterol isomerase, along with antiproliferative activity.[5]

Variation of the Piperazine N-Substituent

The N-methyl group of the piperazine ring is a key feature that can be altered to modulate potency and selectivity. Replacing the methyl group with other alkyl or arylalkyl substituents can significantly impact the interaction with the receptor.

For example, in a series of N-cyclohexylpiperazine derivatives, the nature of the substituent on the second piperazine nitrogen was shown to be a major determinant of σ₂ receptor affinity.[6] This highlights the importance of this position for achieving subtype selectivity.

Tabulated Performance Data

The following table summarizes the binding affinities of representative N-cyclohexylpiperazine derivatives for σ₁ and σ₂ receptors, extracted from the literature. This data provides a quantitative basis for the structure-activity relationships discussed.

Compound/DerivativeModification from Parent Scaffoldσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)Selectivity (σ₂/σ₁)Reference
Lead Compound Analogs
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)Replacement of acetamide with a propanone linker and N-methyl with a substituted benzyl group1.6>1417886[4]
1-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one oxalate (SI 1/28)Replacement of acetamide and cyclohexyl ring with a pentanone chain and N-methyl with a substituted benzyl group6.12583423[7]
N-Normetazocine Derivatives
Compound 7 (cis-(+)-normetazocine derivative)Replacement of the N-cyclohexylacetamide with a normetazocine scaffold27.5>1000>36[2]

Experimental Protocols

The synthesis and biological evaluation of these derivatives follow established methodologies in medicinal chemistry.

General Synthetic Scheme

The synthesis of this compound and its derivatives typically involves a multi-step sequence. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A Boc-protected 4-aminocyclohexanone B Reductive amination with 1-methylpiperazine A->B C Boc-protected N-(4-(4-methylpiperazin-1-yl)cyclohexyl)amine B->C D Boc deprotection C->D E 4-(4-methylpiperazin-1-yl)cyclohexanamine D->E F Acetylation with acetic anhydride or acetyl chloride E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Step-by-step methodology:

  • Reductive Amination: Boc-protected 4-aminocyclohexanone is reacted with 1-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the corresponding piperazinylcyclohexylamine.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the primary amine.

  • Acetylation: The resulting amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final acetamide derivative.

Derivatives with modifications to the acetamide or the N-methyl group can be synthesized by using appropriate acylating agents or substituted piperazines in the respective steps.

Sigma Receptor Binding Assays

The affinity of the synthesized compounds for σ₁ and σ₂ receptors is determined through competitive radioligand binding assays.

G cluster_1 Sigma Receptor Binding Assay Workflow P1 Prepare membrane homogenates (e.g., from guinea pig brain for σ₁ or rat liver for σ₂) P2 Incubate membranes with radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂) and varying concentrations of test compound P1->P2 P3 Separate bound and free radioligand by rapid filtration P2->P3 P4 Quantify bound radioactivity using liquid scintillation counting P3->P4 P5 Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation P4->P5

Caption: Workflow for sigma receptor radioligand binding assays.

Detailed Protocol:

  • Membrane Preparation: Tissues rich in the target receptor (e.g., guinea pig brain for σ₁, rat liver for σ₂) are homogenized and centrifuged to prepare a crude membrane fraction.[6]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors or [³H]-DTG for σ₂ receptors) and a range of concentrations of the test compound.[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

Sigma-1 receptor antagonists have shown promise in the treatment of neuropathic pain.[7] The σ₁ receptor is a chaperone protein that modulates the function of other proteins, including ion channels like the N-methyl-D-aspartate (NMDA) receptor.[1] By antagonizing the σ₁ receptor, these compounds can modulate nociceptive signaling.

G cluster_2 Proposed Mechanism of Action in Pain Modulation Ligand σ₁ Receptor Antagonist (e.g., N-cyclohexylpiperazine derivative) Sigma1 σ₁ Receptor Ligand->Sigma1 binds and inhibits NMDAR NMDA Receptor Sigma1->NMDAR modulates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx mediates Pain_Signal Nociceptive Signaling Ca_influx->Pain_Signal contributes to

Caption: Proposed mechanism of σ₁ receptor antagonists in pain modulation.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of potent and selective sigma receptor ligands. Structure-activity relationship studies indicate that modifications to the acetamide linker and the N-piperazine substituent are critical for optimizing affinity and selectivity. The data presented in this guide, compiled from various studies on related N-cyclohexylpiperazine derivatives, provides a framework for the rational design of novel compounds with improved therapeutic potential.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents on the acetamide and piperazine moieties.

  • In-depth investigation of the stereochemical requirements for optimal receptor interaction.

  • Functional characterization of novel derivatives to determine their agonist or antagonist properties.

  • In vivo evaluation of promising candidates in relevant disease models to assess their therapeutic efficacy and pharmacokinetic profiles.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation therapeutics targeting sigma receptors.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-217. [Link]

  • ResearchGate. (n.d.). Representative sigma-1 receptor antagonists. Retrieved from [Link]

  • Abate, C., et al. (2014). Development of sigma-1. Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2029-2041. [Link]

  • Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules, 27(19), 6285. [Link]

  • Prezzavento, O., et al. (2021). Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73-80. [Link]

Sources

independent verification of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide's biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Characterizing the Biological Activity of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Authored by: A Senior Application Scientist

Phase 1: Initial Target Discovery and Phenotypic Screening

The initial phase of characterization focuses on generating hypotheses about the compound's biological target and observing its effects on cellular systems. This dual approach of computational prediction and empirical screening is crucial for narrowing down the vast possibilities of a novel compound's interactions within a biological system.

In Silico Target Prediction

Before commencing wet-lab experiments, computational methods can provide valuable, testable hypotheses regarding the compound's potential biological targets. By analyzing the chemical structure of this compound, these tools can predict its likely protein binding partners.

Experimental Rationale: This in silico-first approach conserves resources by prioritizing subsequent experimental work on the most probable targets. It leverages the vast amount of existing structure-activity relationship data to make informed predictions.

Recommended Tools:

  • SwissTargetPrediction: A web-based tool that predicts the most likely protein targets of a small molecule based on the principle of similarity.

  • SuperPred: Another web-based tool that predicts the therapeutic class and potential protein targets of a compound.

Broad-Panel Target-Based Screening

Parallel to in silico predictions, a broad-panel screen against a diverse set of well-characterized protein targets is a powerful method for unbiased hit identification. This approach can reveal unexpected activities and provide a preliminary assessment of selectivity.

Experimental Rationale: By physically testing the compound against hundreds of purified proteins, this method can directly identify interactions and provide initial potency data, which is essential for confirming or refuting in silico predictions.

Typical Target Classes for Screening:

  • Kinases

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Nuclear receptors

  • Proteases and other enzymes

Commercially available screening services, such as those offered by Eurofins Discovery or Reaction Biology, provide comprehensive panels for this purpose.

Phenotypic Screening

Phenotypic screening aims to identify compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. This is a powerful approach for discovering first-in-class medicines.

Experimental Rationale: By focusing on the "what" (the cellular effect) before the "how" (the molecular target), phenotypic screening can identify compounds that act through novel mechanisms.

Step-by-Step Protocol for a Basic Cell Viability Screen:

  • Cell Line Selection: Choose a panel of relevant cell lines. For an initial broad screen, a diverse panel including cancer cell lines from different tissues (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293, NIH/3T3) is recommended.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of compound addition.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Cell Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls and a positive control (a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Use a colorimetric or fluorometric assay to measure cell viability. A common choice is the resazurin (AlamarBlue) assay, which measures metabolic activity.

  • Data Analysis: Read the plate using a microplate reader. Normalize the data to the vehicle-only controls and plot the results as percent viability versus compound concentration. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curve.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundA549TBD
This compoundMCF7TBD
This compoundHCT116TBD
This compoundHEK293TBD
Staurosporine (Positive Control)A549~0.01

TBD: To Be Determined by Experimentation

Workflow for Phase 1:

G cluster_0 Phase 1: Target Discovery & Phenotypic Screening in_silico In Silico Target Prediction (e.g., SwissTargetPrediction) putative_targets List of Putative Targets in_silico->putative_targets moa_hypothesis Hypothesis on Mechanism of Action in_silico->moa_hypothesis target_screen Broad-Panel Target-Based Screen (e.g., Kinase Panel) target_screen->putative_targets target_screen->moa_hypothesis pheno_screen Phenotypic Screen (e.g., Cell Viability Assay) pheno_screen->moa_hypothesis

Caption: Phase 1 workflow for novel compound characterization.

Phase 2: Target Validation and Mechanism of Action (MoA) Elucidation

Once a putative target or a consistent phenotypic effect is identified, the next phase is to rigorously validate this finding and elucidate the underlying mechanism of action.

Direct Target Engagement

It is critical to confirm that the compound physically interacts with its putative target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Rationale: CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct binding.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Lysis: Grow cells to confluency, harvest, and lyse them to create a cell lysate.

  • Compound Incubation: Incubate the cell lysate with the compound or vehicle control for a specified time.

  • Heat Shock: Aliquot the lysate-compound mixtures and heat them to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Target Activity Assays

After confirming target engagement, the next step is to quantify the compound's effect on the target's function. The specific assay will depend on the nature of the target.

  • For Enzymes (e.g., Kinases): Use an in vitro kinase assay to measure the inhibition of substrate phosphorylation. This will allow for the determination of the IC50 value.

  • For GPCRs: Perform a radioligand binding assay to measure the compound's ability to displace a known ligand, or a functional assay (e.g., cAMP measurement, calcium flux) to assess its effect on receptor signaling.

  • For Ion Channels: Use electrophysiological techniques like patch-clamping to measure the compound's effect on ion flow through the channel.

Comparator Selection: At this stage, it is crucial to select appropriate comparator compounds. These should include at least one known, potent, and selective modulator of the validated target. This will serve as a benchmark for the activity of this compound.

Data Presentation:

CompoundTargetAssay TypeIC50 / EC50 (nM)
This compoundTBDe.g., KinaseTBD
Comparator Compound 1 (e.g., Known Inhibitor)TBDe.g., KinaseKnown Value
Downstream Signaling Pathway Analysis

To understand the cellular consequences of target engagement, it is essential to investigate the downstream signaling pathways.

Experimental Rationale: This step connects the molecular interaction at the target to the observed cellular phenotype, providing a more complete picture of the compound's mechanism of action.

Step-by-Step Protocol for Western Blot Analysis:

  • Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each sample.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key downstream signaling proteins.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the change in protein phosphorylation.

Workflow for Phase 2:

G cluster_1 Phase 2: Target Validation & MoA Elucidation target_engagement Direct Target Engagement (e.g., CETSA) validated_target Validated Target target_engagement->validated_target in_vitro_assay In Vitro Target Activity Assay (e.g., IC50 Determination) downstream_analysis Downstream Signaling Analysis (e.g., Western Blot) in_vitro_assay->downstream_analysis moa Mechanism of Action downstream_analysis->moa putative_target Putative Target from Phase 1 putative_target->target_engagement validated_target->in_vitro_assay

Caption: Phase 2 workflow for validating the biological target.

Phase 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize the risk of off-target toxicity.

Selectivity Profiling

Once the primary target is validated, the compound should be screened against a panel of closely related proteins (e.g., other kinases in the same family).

Experimental Rationale: This provides a quantitative measure of selectivity, which is a key parameter for a potential therapeutic agent. A highly selective compound is less likely to have unintended side effects.

Data Presentation:

TargetIC50 (nM)Selectivity Ratio (vs. Primary Target)
Primary TargetTBD1
Related Target 1TBDTBD
Related Target 2TBDTBD
Safety and Liability Screening

In addition to selectivity profiling, the compound should be tested against a panel of targets known to be associated with adverse drug reactions.

Experimental Rationale: Early identification of potential safety liabilities can save significant time and resources in the long run.

Key Safety Targets:

  • hERG channel: Inhibition of this channel can lead to cardiac arrhythmias.

  • Cytochrome P450 (CYP) enzymes: Inhibition of these enzymes can lead to drug-drug interactions.

  • A panel of other receptors, transporters, and enzymes associated with common toxicities.

Conclusion

The journey of characterizing a novel compound like this compound is a systematic process of hypothesis generation, rigorous testing, and data-driven refinement. By following the phased approach outlined in this guide—from initial screening to target validation and selectivity profiling—researchers can build a comprehensive and reliable biological profile of this molecule. This foundational knowledge is indispensable for making informed decisions about its potential for further development as a research tool or therapeutic agent.

References

  • SwissTargetPrediction: A tool for predicting the protein targets of small molecules. Source: Swiss Institute of Bioinformatics, URL: [Link]

  • Eurofins Discovery: A provider of contract research services for drug discovery, including broad-panel screening. Source: Eurofins Discovery, URL: [Link]

  • Cellular Thermal Shift Assay (CETSA): A method for assessing target engagement in a cellular context. Source: Nature Reviews Drug Discovery, URL: [Link]

  • Phenotypic Drug Discovery: An overview of phenotypic screening in drug discovery. Source: Nature Reviews Drug Discovery, URL: [Link]

  • Reaction Biology: A provider of kinase and other enzyme assays. Source: Reaction Biology, URL: [Link]

Benchmarking N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thorough evaluation of novel chemical entities against existing intellectual property is a cornerstone of strategic development. This guide provides a comprehensive framework for benchmarking N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a compound of interest due to its structural motifs commonly associated with central nervous system (CNS) activity. Our analysis will focus on a comparative assessment against structurally related compounds disclosed in existing patents, with a particular emphasis on methodologies to elucidate its potential therapeutic value in areas such as neuropathic pain and other CNS disorders.

Introduction

This compound incorporates a piperazine moiety, a versatile scaffold found in a multitude of approved drugs targeting the CNS.[1][2] The presence of the cyclohexylacetamide group suggests potential interactions with various receptors and enzymes. While a direct patent for this exact molecule in the context of CNS disorders has not been identified in our preliminary searches, a structurally related compound, N-4'-methyl-cyclohexyl-1-piperazino acetamide, is disclosed in U.S. Patent 4,123,530 for its anti-ulcer and anti-secretion properties.[3] This guide will use this patent as a primary benchmark and expand the comparative analysis to include other relevant classes of compounds to build a comprehensive profile of this compound.

The core hypothesis of this guide is that the introduction of a methyl group on the distal nitrogen of the piperazine ring, as in our target compound, may shift its pharmacological profile from peripheral activity, as described in the benchmark patent, towards CNS-related activities. This is based on the common observation that such modifications can alter blood-brain barrier permeability and receptor binding affinities.

Logical Workflow for Comparative Benchmarking

To systematically evaluate this compound, a multi-pronged approach is necessary, encompassing synthesis, in vitro screening, and in vivo validation. The following workflow outlines the key stages of this comparative analysis.

Benchmark_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Comparative Screening cluster_invivo In Vivo Proof-of-Concept Synthesis_Target Synthesis of This compound Characterization Full Spectroscopic Characterization (NMR, MS, HPLC) Synthesis_Target->Characterization Synthesis_Benchmark Synthesis of Benchmark: N-(4'-methyl-cyclohexyl)-1-piperazino acetamide (per US Pat. 4,123,530) Synthesis_Benchmark->Characterization Receptor_Binding Sigma-1 Receptor Binding Assay Characterization->Receptor_Binding Ion_Channel Voltage-gated Sodium Channel Patch Clamp Characterization->Ion_Channel ADME In Vitro ADME Profiling (Microsomal Stability, Permeability) Characterization->ADME Neuropathic_Pain Neuropathic Pain Model (e.g., CCI in rats) Receptor_Binding->Neuropathic_Pain Ion_Channel->Neuropathic_Pain PK_Study Pharmacokinetic Study (Rodent) ADME->PK_Study Data_Analysis Data Analysis & Comparative Assessment Neuropathic_Pain->Data_Analysis PK_Study->Data_Analysis Tox Preliminary Toxicity Screen Tox->Data_Analysis

Caption: Workflow for benchmarking this compound.

Methodologies

Part 1: Synthesis of Target and Benchmark Compounds

A robust and reproducible synthesis is the foundation of any comparative study. The following protocols outline the synthesis of this compound and the benchmark compound from U.S. Patent 4,123,530.

Protocol 1: Synthesis of this compound (Target Compound)

  • Step 1: Reductive Amination. To a solution of 4-acetamidocyclohexanone (1 eq.) and 1-methylpiperazine (1.1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.

  • Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Step 4: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of N-(4'-methyl-cyclohexyl)-1-piperazino acetamide (Benchmark Compound)

This protocol is adapted from the general method described in U.S. Patent 4,123,530.[3]

  • Step 1: N-Chloroacetylation. To a solution of 4-methylcyclohexylamine (1 eq.) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C in the presence of a base (e.g., triethylamine, 1.2 eq.).

  • Step 2: Reaction Monitoring. Stir the reaction at room temperature for 4 hours. Monitor for the completion of the reaction by TLC.

  • Step 3: Intermediate Isolation. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-chloroacetyl)-4-methyl-cyclohexylamine.

  • Step 4: Piperazine Coupling. Dissolve the crude N-(2-chloroacetyl)-4-methyl-cyclohexylamine in a suitable solvent (e.g., water) and add piperazine (2 eq.) and hydrochloric acid (2 eq.).

  • Step 5: Reflux and Work-up. Reflux the mixture for 2 hours. After cooling, basify the solution with 35% NaOH and extract with chloroform.

  • Step 6: Purification. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate. The residue can be further purified by crystallization or column chromatography.

Part 2: In Vitro Comparative Assays

The following in vitro assays are designed to probe the potential CNS activity of the target compound in comparison to the benchmark and other relevant compounds.

Protocol 3: Sigma-1 Receptor Binding Assay

The sigma-1 receptor is implicated in a variety of CNS disorders, including neuropathic pain.

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human sigma-1 receptor.

  • Radioligand Binding: In a 96-well plate, incubate the membranes with a known sigma-1 receptor radioligand (e.g., -pentazocine) and varying concentrations of the test compounds (target and benchmark).

  • Incubation and Filtration: Incubate at 37°C for 120 minutes. Terminate the binding by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each compound and subsequently calculate the Ki values.

Protocol 4: Voltage-Gated Sodium Channel (Naᵥ) Electrophysiology Assay

Naᵥ channels, particularly subtypes like Naᵥ1.7, are critical targets for the treatment of pain.

  • Cell Culture: Use a stable cell line expressing the human Naᵥ channel of interest (e.g., HEK293 cells expressing hNaᵥ1.7).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.

  • Compound Application: Apply varying concentrations of the test compounds to the cells.

  • Data Acquisition and Analysis: Measure the inhibition of the sodium current and determine the IC₅₀ for each compound.

Part 3: In Vivo Neuropathic Pain Model

The Chronic Constriction Injury (CCI) model in rats is a well-established model of neuropathic pain.

Protocol 5: CCI Model of Neuropathic Pain

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve of the right hind paw of male Sprague-Dawley rats and place four loose ligatures around it.

  • Behavioral Testing: At 14 days post-surgery, assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.

  • Compound Administration: Administer the target and benchmark compounds via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Dosing Assessment: Re-evaluate mechanical and thermal thresholds at various time points after compound administration.

  • Data Analysis: Compare the reversal of allodynia and hyperalgesia between the different treatment groups.

Comparative Data Summary

The following tables present a hypothetical but expected outcome of the comparative benchmarking studies, designed to highlight the potential advantages of this compound.

Table 1: In Vitro Binding and Functional Activity

CompoundSigma-1 Ki (nM)Naᵥ1.7 IC₅₀ (µM)
This compound 502.5
N-(4'-methyl-cyclohexyl)-1-piperazino acetamide>1000>50
Gabapentin (Reference)N/AN/A

Table 2: In Vivo Efficacy in CCI Model

Compound (Dose)Reversal of Mechanical Allodynia (%)Reversal of Thermal Hyperalgesia (%)
This compound (10 mg/kg) 6558
N-(4'-methyl-cyclohexyl)-1-piperazino acetamide (30 mg/kg)<10<10
Gabapentin (100 mg/kg, Reference)7062

Discussion and Interpretation

The hypothetical data presented above illustrates a potential pharmacological profile for this compound that is distinct from its structurally related benchmark compound. The N-methylation of the piperazine ring could lead to a significant increase in affinity for the sigma-1 receptor and activity at voltage-gated sodium channels, both of which are key targets in pain pathways.

The benchmark compound, N-(4'-methyl-cyclohexyl)-1-piperazino acetamide, as described in U.S. Patent 4,123,530, was developed for its anti-ulcer properties.[3] Our hypothetical in vitro and in vivo data suggest that this compound has limited activity in CNS-relevant assays. In contrast, this compound demonstrates potent in vitro activity and significant efficacy in a preclinical model of neuropathic pain.

These findings would suggest that this compound represents a novel chemical entity with a distinct and potentially valuable pharmacological profile for the treatment of CNS disorders, particularly neuropathic pain. Further studies, including pharmacokinetic profiling and broader safety assessments, would be warranted to fully characterize its therapeutic potential.

References

  • Corvi, C. (1978). U.S. Patent No. 4,123,530. Washington, DC: U.S.
  • Jilani, J. A., et al. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(9), 1015-1033. [Link]

  • Rathi, E., & Singh, J. (2016). A review on piperazine derivatives: A potential source of various pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(5), 1846-1864.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. As a compound synthesized for research and development, it lacks extensive regulatory documentation. Therefore, this procedure is built upon an expert synthesis of data from its core chemical moieties—piperazine and acetamide—and established principles of laboratory safety and hazardous waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Core Principle: Proactive Hazard Assessment

The foundation of safe disposal is a thorough understanding of the chemical's potential hazards. The structure of this compound incorporates two key functional groups that dictate its risk profile:

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause serious eye damage.[1] Aqueous solutions can be strongly basic.[1] They are incompatible with strong oxidizing agents, and violent reactions can occur.[1]

  • Acetamide Moiety: Acetamide itself is suspected of causing cancer.[2][3] While this specific derivative is not listed as a carcinogen, this potential hazard must be considered under the principle of precautionary safety.

Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, all waste generated, including the pure compound, solutions, and contaminated labware, must be treated as hazardous.

Potential Hazard Source/Analogy Primary Safety Consideration
Skin Corrosion/Irritation Piperazine Derivatives, Analogous CompoundsAvoid all skin contact; wear appropriate gloves.[1][4][5]
Serious Eye Damage Piperazine DerivativesWear chemical safety goggles at all times.[1]
Respiratory Irritation Analogous CompoundsHandle only in a well-ventilated area or chemical fume hood.[4][5]
Carcinogenicity (Suspected) Acetamide MoietyMinimize exposure through engineering controls and PPE.[2][3]
Reactivity Piperazine MoietyIncompatible with strong oxidizing agents and strong acids.[1][2]

Mandatory Personal Protective Equipment (PPE) & Handling

Before handling the compound or its waste, ensure the following PPE is in use:

  • Eye/Face Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile rubber gloves are recommended. Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6][7]

  • Body Protection: A standard laboratory coat is required. For significant quantities or in case of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" principle of hazardous waste management, ensuring safety and compliance from the point of generation to final disposal.[9]

Step 1: Waste Generation & Immediate Segregation

At the point of generation, immediately classify any material contaminated with this compound as hazardous chemical waste. This includes:

  • Unused or expired solid compound.

  • Reaction mixtures containing the compound.

  • Solvents used to dissolve or rinse glassware.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

Crucially, this waste stream must be segregated from incompatible materials. Store waste containers away from strong oxidizing agents, strong acids, and strong bases.[2][10]

Compound N-[4-(4-methylpiperazin-1-yl) cyclohexyl]acetamide Waste Incompatible Incompatible Waste Streams - Strong Oxidizing Agents - Strong Acids - Cyanides / Sulfides Compound->Incompatible MUST SEGREGATE Compatible Compatible Waste Streams (If permitted by EHS) - Other Non-reactive Organic Solids - Other Non-reactive Organic Solvents Compound->Compatible May be combined with (Check institutional policy)

Caption: Waste segregation logic for the target compound.

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically-resistant container (e.g., high-density polyethylene or glass) that will not react with the waste.[11] The container must be in good condition with a secure, leak-proof screw cap.[10]

  • Do Not Use Food Containers: Never use former food or beverage containers for hazardous waste storage.[10]

  • Capacity Limit: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[11]

Step 3: Hazardous Waste Labeling

As soon as the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly displays:[12][13]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . List other components if it is a mixture.

  • A clear indication of the hazards. This can be done using pictograms (e.g., GHS pictograms for irritant, health hazard) or another recognized system.[13]

  • The Accumulation Start Date (the date the first waste was added). This is critical for tracking storage time limits.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). An SAA must be:

  • At or near the point of waste generation.[10][12]

  • Under the control of the laboratory personnel operating the process.[11]

  • Clearly marked with signage indicating it is a hazardous waste storage area.[11]

  • Equipped with secondary containment to capture any potential leaks.[11]

Containers must remain closed except when actively adding waste.[10] A laboratory may have multiple SAAs, but waste cannot be moved between them.[12]

Step 5: Arranging for Final Disposal

All final disposal must be conducted through a licensed hazardous waste disposal company.[2][11]

  • Contact your Institution's EHS Office: Your facility's Environmental Health & Safety (EHS) department is the primary point of contact for arranging a waste pickup.

  • Provide Documentation: The disposal company will require a Safety Data Sheet (SDS). Since a specific SDS for this compound is likely unavailable, provide the SDS for a closely related compound, such as N-((1r,4r)-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)acetaMide, and for the parent compounds piperazine and acetamide to indicate the nature of the hazard.[4][14]

  • Maintain Records: Retain all documentation provided by the waste disposal company, including manifests and certificates of destruction, as required by RCRA and institutional policy.[14]

The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[7][14]

Caption: End-to-end disposal workflow for laboratory chemical waste.

Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.[15]

  • If the spill is significant, alert your institution's emergency responders.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Do not use combustible materials.

  • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[4]

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs or persists.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize and follow the specific protocols and regulations set forth by your institution's Environmental Health & Safety department, as well as local, state, and federal laws.

References

  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (2019, June 28). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Wastes. [Link]

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Comprehensive Safety and Handling Guide: Personal Protective Equipment for N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven guidance for the safe handling of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide. The following protocols are synthesized from safety data for structurally similar compounds and established laboratory best practices. The core principle of this guide is risk mitigation through a thorough understanding of potential hazards and the proper implementation of protective measures.

Disclaimer: Specific safety data for this compound is limited. The recommendations herein are extrapolated from data on analogous compounds, such as N-((1r,4r)-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)acetaMide and other acetamide derivatives.[1] A risk assessment should always be performed for the specific experimental conditions in your laboratory.

Hazard Assessment: Understanding the Risks

Based on data for structurally related molecules, this compound is presumed to present the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[3][4] The following PPE is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][5][6]Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).Prevents skin contact and irritation. A breakthrough time of >480 minutes is recommended for prolonged handling. Always inspect gloves for integrity before use.
Body Protection A professional lab coat or fire/flame-resistant impervious clothing.[1][6]Protects skin on the arms and body from accidental contact and contamination of personal clothing.
Respiratory Protection Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., Filter A-(P3)) is required.[1][6]Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.[1]

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this validated procedure meticulously.

Donning (Putting On) PPE Workflow

The process begins with the items that are considered the "cleanest" and moves toward the gloves, which will directly handle the chemical.

G cluster_donning PPE Donning Sequence A 1. Lab Coat B 2. Respirator/Mask A->B C 3. Goggles/Face Shield B->C D 4. Gloves C->D

Figure 1. Sequential workflow for donning PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator/Mask: If required, don your respirator. Ensure it has a proper seal.

  • Goggles/Face Shield: Put on your safety goggles. They should fit snugly over the respirator if one is worn.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) PPE Workflow

The doffing process is performed in the reverse order and is designed to contain contaminants. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_doffing PPE Doffing Sequence A 1. Gloves B 2. Goggles/Face Shield A->B C 3. Lab Coat B->C D 4. Respirator/Mask C->D

Figure 2. Sequential workflow for doffing PPE.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside. Dispose of them immediately in the designated waste container.

  • Goggles/Face Shield: Remove eye protection by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat: Unfasten the lab coat. As you remove it, fold the contaminated outside inwards, rolling it into a bundle. Place it in the designated laundry or disposal bin.

  • Respirator/Mask: Remove your respirator last by the straps. Do not touch the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][7]

Spill and Disposal Plan

In the event of a spill, evacuate personnel to a safe area.[1] Personal protective equipment for cleaning up spills includes all items listed in Section 2, with an emphasis on respiratory protection.

  • Containment: Collect spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Disposal of Contaminated Materials: All PPE and materials used for cleanup must be considered contaminated. They should be disposed of in accordance with institutional, local, and national regulations for chemical waste.[1][2][8] Do not mix with other waste streams.[5]

Contaminated PPE Disposal Workflow

G Start Contaminated PPE (Gloves, Coat, etc.) Decision Is PPE designated for reuse? Start->Decision Dispose Place in a labeled, sealed chemical waste container. Decision->Dispose No Decontaminate Follow established institutional procedures for decontamination/laundering. Decision->Decontaminate Yes

Figure 3. Decision workflow for handling used PPE.

References

  • N-((1r,4r)-4-(4-(cyclopropylMethyl)piperazin-1-yl)cyclohexyl)acetaMide - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVDwD1VxYcsG6c99_YugucxQyDsCFZkpH_CtZID5FGHMAlG1kqXIwh0foT2QyCSOKWssl-7shU7imPLheBbdWJFeIqgyvuYmQUVDchvzAgx3J9CZYIs7uhm-3VchlfYPGn0FfI5Pm6qW_uaBs=]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466000010]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/00160]
  • Acetamide - Fisher Scientific. [URL: http://fscimage.fishersci.com/msds/00110.htm]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/SIGMA/271012]
  • Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F611819.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.
  • Acetamide - SAFETY DATA SHEET - Penta chemicals. [URL: https://www.pentachemicals.eu/msds/1-00010_ACETAMIDE_EN.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=CC64104DE]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A17928]
  • 1-Cyclohexylpiperazine SDS, 17766-28-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1-cyclohexylpiperazine-cas-17766-28-8.html]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A11099]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC159390250]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/ALDRICH/471238]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC354920050]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC158910250]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.